molecular formula C11H24BrO3P B607110 Diethyl 7-bromoheptylphosphonate

Diethyl 7-bromoheptylphosphonate

Cat. No.: B607110
M. Wt: 315.18 g/mol
InChI Key: RWOSPHWPPFSFDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 7-bromoheptylphosphonate (CAS 100462-73-5) is a high-purity, bifunctional organic building block of significant value in synthetic chemistry and materials research. Its molecular structure features both a reactive bromoalkyl terminus and a protected phosphonate ester group, enabling its participation in two distinct types of chemical transformations. The primary bromide is an excellent electrophile, readily undergoing nucleophilic substitution reactions (e.g., with amines, thiols, or azides) to introduce a seven-carbon spacer arm terminated by the phosphonate group. Conversely, the diethyl phosphonate moiety can be converted to a phosphonic acid group via dealkylation, a process efficiently achieved using reagents like trimethylchlorosilane followed by hydrolysis . This phosphonic acid functionality is a key motif in compounds with applications across medicinal chemistry and materials science, notably in drugs for bone disorders and antiviral agents . This dual reactivity makes this compound an exceptionally versatile linker for constructing more complex molecules, such as those used in the development of PROTACs , functionalized polymers , and surface modification agents. The compound is offered with a guaranteed purity of 98% and is shipped at ambient temperature for convenience, though it requires storage at -20°C for long-term stability . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-7-diethoxyphosphorylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24BrO3P/c1-3-14-16(13,15-4-2)11-9-7-5-6-8-10-12/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOSPHWPPFSFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCBr)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Diethyl 7-bromoheptylphosphonate: A Technical Overview of its Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl 7-bromoheptylphosphonate is a chemical intermediate primarily utilized in organic synthesis. Its structure, featuring a reactive bromine atom and a phosphonate (B1237965) ester group, makes it a versatile building block for the introduction of a phosphonate-containing seven-carbon chain onto various molecular scaffolds. This technical guide provides an overview of its known applications, with a focus on its role in the synthesis of biologically relevant molecules.

Synthetic Applications

The primary utility of this compound lies in its function as an alkylating agent in the synthesis of more complex molecules. The presence of the bromine atom allows for nucleophilic substitution reactions, while the phosphonate moiety is often incorporated to mimic phosphate (B84403) groups in biological systems, to act as a transition-state analog inhibitor of enzymes, or to improve the pharmacokinetic properties of a drug candidate.

Synthesis of Phosphonate-Containing Molecules

A key application of this compound is in the synthesis of novel phosphonate derivatives. These reactions typically involve the displacement of the bromide by a nucleophile, such as an alcohol, amine, or thiol, to form a new carbon-nucleophile bond.

Experimental Protocol: General Procedure for Nucleophilic Substitution

A typical experimental protocol for the reaction of this compound with a nucleophile is as follows:

  • Reactant Preparation: The nucleophilic substrate is dissolved in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: A non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH), is added to the reaction mixture to deprotonate the nucleophile, thereby increasing its reactivity.

  • Addition of this compound: this compound is added to the reaction mixture, typically at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired phosphonate derivative.

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of phosphonate derivatives using this compound.

cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Product Isolation A Dissolve Nucleophile in Aprotic Solvent B Add Non-Nucleophilic Base A->B C Add this compound B->C D Monitor Reaction (TLC or LC-MS) C->D E Aqueous Work-up D->E F Extraction with Organic Solvent E->F G Purification by Column Chromatography F->G

Caption: General workflow for nucleophilic substitution reactions.

Potential Applications in Drug Discovery

While specific, publicly available data on the use of this compound in the development of marketed drugs is limited, its structural motifs are relevant to several areas of drug discovery. Phosphonate-containing molecules are of significant interest due to their ability to act as inhibitors of metalloenzymes and other enzymes that process phosphate-containing substrates. The heptyl chain provides a lipophilic spacer that can be used to position the phosphonate group within the active site of a target protein.

Signaling Pathway Analogy

The introduction of a phosphonate group can be envisioned as a strategy to create analogs of signaling molecules that contain phosphate groups. The following diagram illustrates a hypothetical interaction where a phosphonate-containing drug inhibits an enzyme in a signaling pathway.

cluster_pathway Cellular Signaling Pathway cluster_inhibition Enzyme Inhibition Substrate Substrate Enzyme Enzyme Substrate->Enzyme Catalysis Product Product Enzyme->Product Catalysis Inhibited_Enzyme Inhibited Enzyme Enzyme->Inhibited_Enzyme Inhibitor Phosphonate Inhibitor (Derived from Diethyl 7-bromoheptylphosphonate) Inhibitor->Inhibited_Enzyme Binding

Caption: Inhibition of an enzyme in a signaling pathway.

Conclusion

This compound serves as a valuable synthetic intermediate for the introduction of a phosphonate-functionalized seven-carbon linker. Its application is primarily in the realm of synthetic organic chemistry, with potential implications for the development of novel therapeutic agents, particularly enzyme inhibitors. Further research and publication of experimental data will be necessary to fully elucidate the scope of its utility in drug discovery and development.

An In-depth Technical Guide to Diethyl 7-bromoheptylphosphonate: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 7-bromoheptylphosphonate is an organophosphorus compound with potential applications in chemical synthesis and drug development. Its bifunctional nature, featuring a terminal bromine atom and a diethyl phosphonate (B1237965) group, makes it a versatile building block for the introduction of a phosphonate moiety into various molecular scaffolds. This technical guide provides a comprehensive overview of its structure, physicochemical properties, and a detailed experimental protocol for its synthesis via the Michaelis-Arbuzov reaction. Spectroscopic data, based on analysis of homologous compounds, are presented to aid in its characterization. While specific biological activity for this compound is not yet extensively documented, its structural features suggest potential roles as a linker or a pharmacophore in the design of novel therapeutic agents.

Structure and Chemical Identity

This compound possesses a linear seven-carbon alkyl chain functionalized with a bromine atom at one terminus and a diethyl phosphonate ester at the other.

Chemical Structure:

Molecular Formula: C₁₁H₂₄BrO₃P

CAS Number: 100462-73-5[1][2][3]

Synonyms:

  • 1-bromo-7-diethoxyphosphorylheptane[1]

  • Diethyl (7-bromoheptyl)phosphonate[1]

  • Phosphonic acid, (7-bromoheptyl)-, diethyl ester[3]

Physicochemical and Spectroscopic Properties

While experimental data for this compound is limited in publicly available literature, its properties can be reliably predicted based on its structure and data from homologous compounds.

Table 1: Physicochemical Properties
PropertyValueSource/Reference
Molecular Weight 315.18 g/mol [1][2]
Appearance Predicted to be a colorless oilBased on homologous compounds[4]
Purity Commercially available up to 98%[2]
Storage Conditions -20°C is recommended for long-term storage.[2]
Table 2: Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of homologous diethyl ω-bromoalkylphosphonates (butyl, pentyl, and hexyl derivatives)[4].

Spectroscopy Predicted Chemical Shifts (δ) and Coupling Constants (J)
¹H NMR (CDCl₃) δ 4.17 - 4.02 (m, 4H, -OCH₂CH₃) δ 3.41 (t, J ≈ 6.7 Hz, 2H, -CH₂Br) δ 1.93 - 1.83 (m, 2H, -CH₂CH₂Br) δ 1.78 - 1.68 (m, 2H, -CH₂P(O)) δ 1.55 - 1.25 (m, 6H, internal -CH₂-) δ 1.33 (t, J ≈ 7.1 Hz, 6H, -OCH₂CH₃)
¹³C NMR (CDCl₃) δ 61.5 (d, J ≈ 6.5 Hz, -OCH₂) δ 33.8 (-CH₂Br) δ 32.6 (d, J ≈ 4.5 Hz, -CH₂CH₂Br) δ 30.5 (d, J ≈ 140 Hz, -CH₂P(O)) δ 28.5, 28.0, 25.0 (internal -CH₂-) δ 16.5 (d, J ≈ 6.0 Hz, -OCH₂CH₃)
³¹P NMR (CDCl₃) δ 32 - 33 (s, 1P)
Mass Spectrometry (EI) Predicted fragments: [M-Br]⁺, [M-OCH₂CH₃]⁺, [M-P(O)(OCH₂CH₃)₂]⁺

Synthesis via Michaelis-Arbuzov Reaction

The most common and efficient method for the synthesis of diethyl alkylphosphonates is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide.[5]

Reaction Scheme:

Michaelis-Arbuzov Reaction cluster_reactants Reactants cluster_products Products 1,7-Dibromoheptane (B124887) 1,7-Dibromoheptane Reaction 1,7-Dibromoheptane->Reaction + Triethyl_phosphite Triethyl phosphite Triethyl_phosphite->Reaction + Product This compound Byproduct Bromoethane (B45996) Reaction->Product Reaction->Byproduct

Figure 1: Synthesis of this compound.

Experimental Protocol

This optimized protocol is adapted from a procedure for the synthesis of homologous ω-bromoalkylphosphonates and is designed to favor the monosubstituted product.[4][6]

Materials:

  • 1,7-dibromoheptane

  • Triethyl phosphite

  • Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions, including a round-bottom flask, distillation apparatus, and dropping funnel.

Procedure:

  • Setup: Assemble a flame-dried reaction flask equipped with a magnetic stirrer, a dropping funnel, and a distillation apparatus to remove the bromoethane byproduct as it forms. The entire system should be under a positive pressure of nitrogen.

  • Reaction Initiation: Charge the reaction flask with 1,7-dibromoheptane (1.0 equivalent). Heat the flask to 140°C with stirring.

  • Slow Addition: Add triethyl phosphite (1.0 equivalent) dropwise to the heated 1,7-dibromoheptane over a period of 2 hours. The slow addition is crucial to minimize the formation of the disubstituted byproduct.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 140°C for an additional hour. The progress of the reaction can be monitored by observing the distillation of bromoethane.

  • Purification: After cooling the reaction mixture to room temperature, purify the crude product by vacuum fractional distillation to obtain this compound as a colorless oil.

Workflow Diagram

Synthesis and Purification Workflow Start Start Reaction_Setup Reaction Setup under N2 Start->Reaction_Setup Heating Heat 1,7-dibromoheptane to 140°C Reaction_Setup->Heating Slow_Addition Slowly add Triethyl phosphite Heating->Slow_Addition Reaction Stir at 140°C for 1 hour Slow_Addition->Reaction Cooling Cool to Room Temperature Reaction->Cooling Purification Vacuum Fractional Distillation Cooling->Purification Product Pure this compound Purification->Product

Figure 2: Experimental workflow for synthesis.

Potential Applications in Drug Development and Research

While specific biological activities of this compound have not been extensively reported, its structure suggests several potential applications in drug discovery and chemical biology.

  • Linker Molecule: The terminal bromine can be displaced by various nucleophiles, allowing for the covalent attachment of the phosphonate-containing heptyl chain to other molecules of interest. This makes it a useful linker for creating bioconjugates or PROTACs.

  • Pharmacophore: The phosphonate group is a well-known phosphate (B84403) mimic and can be found in a variety of biologically active compounds, including enzyme inhibitors.[7] The heptyl chain provides a lipophilic spacer that can be optimized to position the phosphonate group within the active site of a target enzyme.

  • Precursor for Further Synthesis: The bromo-functionalized phosphonate can serve as a starting material for the synthesis of more complex molecules, such as phosphonate-containing lipids or amino acids.

Logical Relationship Diagram

Potential Applications Core This compound Linker Linker Molecule Core->Linker Pharmacophore Pharmacophore Core->Pharmacophore Precursor Synthetic Precursor Core->Precursor Bioconjugates Bioconjugates Linker->Bioconjugates PROTACs PROTACs Linker->PROTACs Enzyme Inhibitors Enzyme Inhibitors Pharmacophore->Enzyme Inhibitors Complex Phosphonates Complex Phosphonates Precursor->Complex Phosphonates

Figure 3: Potential research applications.

Conclusion

This compound is a valuable, albeit under-characterized, chemical entity. Its synthesis is readily achievable through the Michaelis-Arbuzov reaction, and its bifunctional nature provides a versatile platform for the development of new chemical probes and potential therapeutic agents. The data and protocols presented in this guide are intended to facilitate further research into the properties and applications of this compound, encouraging its exploration in the fields of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to ω-Bromoalkylphosphonates in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

Omega-bromoalkylphosphonates are versatile bifunctional reagents that have garnered significant attention in organic synthesis. These compounds feature a phosphonate (B1237965) moiety at one end of an alkyl chain and a bromine atom at the other, enabling a wide range of chemical transformations. The phosphonate group serves as a precursor for the widely-used Horner-Wadsworth-Emmons olefination, acts as a robust anchoring group for material functionalization, and is a key pharmacophore in medicinal chemistry. The terminal bromine provides a reactive handle for nucleophilic substitution and cross-coupling reactions, facilitating the introduction of the phosphonate unit into diverse molecular architectures. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of ω-bromoalkylphosphonates, supported by detailed experimental protocols and quantitative data.

Synthesis of ω-Bromoalkylphosphonates

The most prevalent and efficient method for the synthesis of ω-bromoalkylphosphonates is the Michaelis-Arbuzov reaction.[1][2][3] An alternative, though less common, approach is the Michaelis-Becker reaction.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an excess of an α,ω-dibromoalkane. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phosphorus atom of the trialkyl phosphite attacks one of the bromine-bearing carbons of the dibromoalkane, leading to the formation of a phosphonium (B103445) intermediate. A subsequent dealkylation step by the bromide ion yields the desired ω-bromoalkylphosphonate.[4][5] To minimize the formation of the undesired bis(phosphonate) byproduct, a significant excess of the dibromoalkane was traditionally used. However, recent optimized procedures have demonstrated that slow, dropwise addition of the trialkyl phosphite to an equimolar amount of the dibromoalkane at elevated temperatures can provide good yields of the mono-phosphonated product.[3]

Logical Relationship: Michaelis-Arbuzov Reaction Mechanism

Michaelis_Arbuzov reagents Trialkyl Phosphite + α,ω-Dibromoalkane intermediate Phosphonium Intermediate reagents->intermediate SN2 Attack product ω-Bromoalkylphosphonate intermediate->product Dealkylation byproduct Alkyl Bromide intermediate->byproduct Dealkylation

Caption: General mechanism of the Michaelis-Arbuzov reaction.

Experimental Protocol: Optimized Synthesis of Diethyl ω-Bromoalkylphosphonates [3]

All glassware should be flame-dried and the reaction conducted under an inert atmosphere (e.g., nitrogen).

  • Setup: A reaction flask is connected to a distillation apparatus to remove the bromoethane (B45996) byproduct as it forms.

  • Reaction: 75 mmol of the appropriate α,ω-dibromoalkane is pre-heated to 140 °C in the reaction flask.

  • Addition: 75 mmol of triethyl phosphite is added dropwise to the heated dibromoalkane over a period of 2 hours.

  • Monitoring: The reaction mixture is stirred for an additional hour at 140 °C and monitored by GC-MS.

  • Purification: The desired diethyl ω-bromoalkylphosphonate is isolated by vacuum fractional distillation.

Table 1: Synthesis of Diethyl ω-Bromoalkylphosphonates via Optimized Michaelis-Arbuzov Reaction [3]

α,ω-DibromoalkaneProductYield (%)
1,4-DibromobutaneDiethyl (4-bromobutyl)phosphonate20
1,5-DibromopentaneDiethyl (5-bromopentyl)phosphonate40
1,6-DibromohexaneDiethyl (6-bromohexyl)phosphonate40

Note: The lower yield for the C4 analogue is attributed to a competing intramolecular cyclization side reaction.[3]

Michaelis-Becker Reaction

The Michaelis-Becker reaction provides an alternative route to ω-bromoalkylphosphonates. This method involves the deprotonation of a dialkyl phosphite with a strong base to generate a phosphite anion, which then acts as a nucleophile and displaces a halide from an alkyl halide.[4] While generally providing lower yields than the Michaelis-Arbuzov reaction, it can be a useful alternative, particularly for the synthesis of certain phosphonate esters.[4][6]

Key Reactions and Applications

Horner-Wadsworth-Emmons (HWE) Olefination

A primary application of ω-bromoalkylphosphonates is in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize ω-bromoalkenes. The reaction involves the deprotonation of the phosphonate at the α-carbon using a strong base to form a stabilized carbanion. This carbanion then reacts with an aldehyde or ketone to form a β-hydroxyphosphonate intermediate, which subsequently eliminates to form an alkene.[4][5][7] The HWE reaction generally favors the formation of the (E)-alkene.[4][5]

Experimental Workflow: Horner-Wadsworth-Emmons Reaction

HWE_Workflow start Start: ω-Bromoalkylphosphonate + Aldehyde/Ketone deprotonation Deprotonation with Base (e.g., NaH, n-BuLi) start->deprotonation carbanion Phosphonate Carbanion deprotonation->carbanion nucleophilic_attack Nucleophilic Attack on Carbonyl carbanion->nucleophilic_attack intermediate β-Hydroxyphosphonate Intermediate nucleophilic_attack->intermediate elimination Elimination intermediate->elimination product Product: ω-Bromoalkene elimination->product byproduct Byproduct: Dialkyl Phosphate (B84403) Salt elimination->byproduct

Caption: General workflow for the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: General Horner-Wadsworth-Emmons Reaction [8]

  • Preparation of the Phosphonate Anion: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) and anhydrous THF. Cool the slurry to 0 °C. Slowly add a solution of the ω-bromoalkylphosphonate (1.0 equivalent) in anhydrous THF. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Reaction with Aldehyde: Cool the solution of the phosphonate anion back to 0 °C. Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF. Allow the reaction to warm to room temperature and monitor by TLC.

  • Work-up: Once the reaction is complete, carefully quench with saturated aqueous ammonium (B1175870) chloride solution. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 2: Horner-Wadsworth-Emmons Reaction of Phosphonoacetic Acid with Aldehydes (Representative Data) [9]

AldehydeBaseSolventTemperatureTime (h)Yield (%)E:Z Ratio
Benzaldehydei-PrMgBrTolueneReflux18295:5
Benzaldehyden-BuLiTHF0 °C175241:59
4-Methoxybenzaldehydei-PrMgBrTHFReflux195>99:<1
Cyclohexanecarboxaldehydei-PrMgBrTHFReflux18895:5

Note: This table provides representative data for a similar HWE reaction to illustrate the influence of reaction conditions on yield and stereoselectivity.

Synthesis of Heterocycles

The dual functionality of ω-bromoalkylphosphonates makes them valuable starting materials for the synthesis of various phosphonate-containing heterocycles.

Nitrogen-Containing Heterocycles:

The terminal bromine can be displaced by nitrogen nucleophiles to form a variety of heterocyclic structures. For instance, reaction with primary amines can lead to the formation of cyclic amines such as phosphonylated pyrrolidines and piperidines through intramolecular cyclization of an initially formed secondary amine. Alternatively, ω-bromoalkylphosphonates can be used to alkylate existing nitrogen heterocycles.

Oxygen-Containing Heterocycles:

Intramolecular Williamson ether synthesis is a potential route to oxygen-containing heterocycles.[10] Deprotonation of a hydroxyl group elsewhere in the molecule containing the ω-bromoalkylphosphonate moiety can lead to intramolecular cyclization to form, for example, phosphonate-functionalized tetrahydrofurans.

Sulfur-Containing Heterocycles:

Similar to the synthesis of nitrogen and oxygen heterocycles, sulfur nucleophiles can displace the terminal bromine of ω-bromoalkylphosphonates to form sulfur-containing rings.

Functionalization of Biomolecules and Materials

The phosphonate group is a well-known anchoring group for metal oxides, making ω-bromoalkylphosphonates useful for the surface functionalization of materials. The terminal bromine can then be used for further chemical modifications. In drug development, the phosphonate group can act as a phosphate mimic, and the bromoalkyl chain allows for the covalent attachment of the phosphonate moiety to a target molecule. An example is the synthesis of KuQuinone derivatives, where the ω-bromoalkylphosphonate is used to introduce a phosphonate-containing side chain.[3]

Experimental Protocol: Synthesis of 1-[n-(Diethyl phosphonyl)alkyl]KuQuinone [3]

Table 3: Synthesis of KuQuinone Diethyl Phosphonate Derivatives [3]

ω-BromoalkylphosphonateProductYield (%)
Diethyl (4-bromobutyl)phosphonate1-[4-(Diethyl phosphonyl)butyl]KuQuinone11
Diethyl (5-bromopentyl)phosphonate1-[5-(Diethyl phosphonyl)pentyl]KuQuinone9
Diethyl (6-bromohexyl)phosphonate1-[6-(Diethyl phosphonyl)hexyl]KuQuinone7

Spectroscopic Data

The following table summarizes key spectroscopic data for some common diethyl ω-bromoalkylphosphonates.

Table 4: Spectroscopic Data for Diethyl ω-Bromoalkylphosphonates [3]

Compound1H NMR (CDCl₃, 400 MHz), δ (ppm)31P NMR (CDCl₃, 400 MHz), δ (ppm)MS (EI, 70 eV), m/z
Diethyl (4-bromobutyl)phosphonate1.33 (t, 6H), 1.73-1.82 (m, 4H), 1.92-2.00 (m, 2H), 3.41 (t, 2H), 4.04-4.16 (m, 4H)31.40193 [M - Br]⁺
Diethyl (5-bromopentyl)phosphonate1.32 (t, 6H), 1.48-1.74 (m, 6H), 1.83-1.92 (m, 2H), 3.40 (t, 2H), 4.01-4.17 (m, 4H)31.93207 [M - Br]⁺
Diethyl (6-bromohexyl)phosphonate1.32 (t, 6H), 1.37-1.51 (m, 4H), 1.56-1.67 (m, 4H), 1.82-1.91 (m, 2H), 3.40 (t, 2H), 4.03-4.16 (m, 4H)32.25221 [M - Br]⁺

Conclusion

ω-Bromoalkylphosphonates are highly valuable and versatile building blocks in modern organic synthesis. Their straightforward preparation via the Michaelis-Arbuzov reaction and the distinct reactivity of their two functional groups allow for a broad range of applications, from the construction of complex organic molecules and the synthesis of biologically active compounds to the functionalization of materials. The detailed protocols and data presented in this guide are intended to facilitate the effective utilization of these powerful reagents in research and development.

References

The Pivotal Role of Phosphonate Linkers in Chemical Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of chemical biology and drug development, the demand for stable, versatile, and functional molecular bridges is paramount. Phosphonate (B1237965) linkers, organophosphorus compounds characterized by a highly stable carbon-phosphorus (C-P) bond, have emerged as a cornerstone technology, offering a unique combination of properties that make them indispensable tools for researchers. As non-hydrolyzable bioisosteres of phosphate (B84403) esters, phosphonates provide enhanced stability in biological systems, a critical attribute for the development of therapeutics and diagnostics with predictable in vivo behavior.[1][2]

This technical guide provides an in-depth exploration of the role of phosphonate linkers in chemical biology. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the properties, applications, and experimental considerations associated with these remarkable molecular connectors. From their fundamental characteristics to their application in cutting-edge fields such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and immuno-oncology, this guide illuminates the transformative potential of phosphonate linkers.

Core Properties of Phosphonate Linkers

The utility of phosphonate linkers in chemical biology is rooted in their distinct physicochemical properties, which set them apart from their phosphate counterparts and other linker technologies.

Enhanced Stability: The defining feature of the phosphonate group is the C-P bond, which is significantly more resistant to chemical and enzymatic hydrolysis than the phosphoester (P-O-C) bond found in phosphates.[2] This inherent stability translates to longer half-lives in biological environments, a crucial factor for drugs and probes that need to circulate in the bloodstream and reach their target tissues intact.

Bioisosterism: Phosphonates serve as excellent bioisosteres of phosphates, mimicking their size, geometry, and charge at physiological pH.[1] This allows them to interact with the active sites of enzymes and receptors that normally bind phosphorylated substrates, often acting as competitive inhibitors.[1]

Chelating Properties: The phosphonate group is an effective chelating agent, capable of forming stable complexes with a variety of metal ions. This property is particularly valuable in the development of imaging agents and for targeting tissues with high mineral content, such as bone.

Tunable Solubility and Lipophilicity: The physicochemical properties of phosphonate linkers can be readily modulated through synthetic modifications. For instance, the incorporation of polyethylene (B3416737) glycol (PEG) chains can enhance aqueous solubility and biocompatibility, while the addition of hydrophobic moieties can improve cell permeability.

Applications in Chemical Biology and Drug Development

The unique properties of phosphonate linkers have led to their widespread adoption in a diverse range of applications, from targeted drug delivery to the modulation of cellular signaling pathways.

Antibody-Drug Conjugates (ADCs)

Phosphonate linkers are increasingly being employed in the design of ADCs, which are a class of targeted therapeutics that deliver potent cytotoxic agents directly to cancer cells. The stability of the phosphonate linkage ensures that the ADC remains intact in circulation, minimizing off-target toxicity. Upon internalization by the target cell, the linker can be designed to be cleaved by specific lysosomal enzymes, releasing the cytotoxic payload.

Workflow for Phosphonate-Based ADC Action

ADC_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Phosphonate-ADC Receptor Tumor Cell Surface Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: Workflow of a phosphonate-based ADC from binding to apoptosis.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. Phosphonate linkers can be incorporated into PROTAC design to connect a target-binding ligand to an E3 ligase-recruiting ligand. The stability and tunable length of these linkers are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

Mechanism of Action for Phosphonate-Based PROTACs

PROTAC_Mechanism PROTAC Phosphonate-PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for a phosphonate-based PROTAC.

Immuno-Oncology

Phosphonate-containing molecules have shown significant promise in immuno-oncology, particularly in the activation of Vγ9Vδ2 T cells. These unconventional T cells recognize phosphoantigens, which are small phosphorylated molecules that accumulate in cancer cells. Synthetic phosphonate analogs of these phosphoantigens can be used to stimulate Vγ9Vδ2 T cell-mediated anti-tumor immunity. When incorporated into ADCs, these phosphonate payloads can be delivered specifically to tumor cells, leading to their recognition and destruction by Vγ9Vδ2 T cells.

Vγ9Vδ2 T Cell Activation by Phosphonate Antigens

TCell_Activation cluster_tumor Tumor Cell cluster_tcell Vγ9Vδ2 T Cell Phosphoantigen Phosphonate Antigen (from ADC payload) BTN3A1 BTN3A1 Phosphoantigen->BTN3A1 1. Intracellular Binding TCR Vγ9Vδ2 T Cell Receptor (TCR) BTN3A1->TCR 2. Presentation to TCR Activation T Cell Activation TCR->Activation 3. Signal Transduction Killing Tumor Cell Killing Activation->Killing 4. Effector Function

Caption: Vγ9Vδ2 T cell activation by phosphonate antigens in tumor cells.

Enzyme Inhibition

The bioisosteric nature of phosphonates makes them potent inhibitors of enzymes that process phosphorylated substrates. By replacing the labile phosphate group with a stable phosphonate, researchers can design inhibitors that bind to the active site of an enzyme without being turned over. This strategy has been successfully applied to a wide range of enzymes, including phosphatases, kinases, and synthases.

Bone Targeting

The ability of phosphonates to chelate calcium ions has been exploited for the targeted delivery of drugs and imaging agents to bone. Bisphosphonates, which contain two phosphonate groups, have a particularly high affinity for hydroxyapatite (B223615), the primary mineral component of bone.[3][4][5][6][7] This has led to the development of bisphosphonate-conjugated drugs for the treatment of bone diseases such as osteoporosis and bone metastases.

Quantitative Data on Phosphonate Linkers

The following tables summarize key quantitative data related to the properties and performance of phosphonate linkers and their conjugates.

Table 1: Binding Affinities of Bisphosphonates to Hydroxyapatite

BisphosphonateBinding Affinity (KL) Rank OrderPeak Retention Time on HAP Column (min)
Zoledronate122.0 ± 0.3
Alendronate2Not Reported
Ibandronate3Not Reported
Risedronate416.16 ± 0.44
Etidronate5Not Reported
Clodronate6Not Reported
Data compiled from studies on hydroxyapatite binding.[5][6]

Table 2: Hydrolysis Rate Constants of Phosphate vs. Phosphonate Esters

Compound TypepHTemperature (°C)Pseudo-first order rate constant (k, s-1)
Phenyl Phosphate Ester4801.1 x 10-5
Phenyl Phosphonate Ester4802.5 x 10-6
Phenyl Phosphate Ester7801.9 x 10-6
Phenyl Phosphonate Ester7803.1 x 10-7
Phenyl Phosphate Ester10801.2 x 10-5
Phenyl Phosphonate Ester10801.8 x 10-6
Data adapted from a comparative hydrolysis study.[8][9]

Table 3: Inhibition Constants (Ki) of Phosphonate-Based Enzyme Inhibitors

EnzymeInhibitorKi Value
Farnesyl Pyrophosphate SynthaseMonophosphonate Compound 13.1 nM
Farnesyl Pyrophosphate SynthaseMonophosphonate Compound 222 nM
Protein Tyrosine Phosphatase 1B (PTP-1B)(naphth-2-yl) difluoromethylphosphonic acidIC50: 40-50 µM
Protein Tyrosine Phosphatase 1B (PTP-1B)(napthy-1-yl) difluoromethylphosphonic acidIC50: 40-50 µM
Data from various enzyme inhibition studies.[5][6][10]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of phosphonate linkers. The following sections provide protocols for key synthetic reactions.

Synthesis of Phosphonate Esters via the Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a widely used method for the formation of a C-P bond, and it is a cornerstone of phosphonate linker synthesis.[11][12]

Materials:

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a nitrogen inlet. Ensure all glassware is dry.

  • Charge the flask with the alkyl halide (1.0 equivalent) and the trialkyl phosphite (1.1-1.2 equivalents).

  • Begin stirring the reaction mixture and gently heat it to 120-160 °C under a nitrogen atmosphere. The exact temperature will depend on the reactivity of the substrates.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or 31P NMR spectroscopy. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product can be purified by vacuum distillation to remove the alkyl halide byproduct and any unreacted starting materials.

Characterization:

  • 1H NMR: To confirm the structure of the phosphonate ester and the removal of starting materials.

  • 31P NMR: A single peak in the phosphonate region (typically δ 20-30 ppm) confirms the formation of the product.

  • Mass Spectrometry: To confirm the molecular weight of the desired product.

Synthesis of Alkenes via the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a key method for forming carbon-carbon double bonds and can be used to introduce unsaturation into phosphonate linkers.[13][14]

Materials:

  • Phosphonate ester

  • Strong base (e.g., sodium hydride, n-butyllithium)

  • Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent

  • Aldehyde or ketone

  • Round-bottom flask

  • Syringe

  • Nitrogen inlet

  • Magnetic stirrer

Procedure:

  • Set up a dry, nitrogen-flushed round-bottom flask with a magnetic stirrer.

  • Dissolve the phosphonate ester (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the strong base (1.0 equivalent) to the solution via syringe. Stir the mixture at -78 °C for 30-60 minutes to form the phosphonate carbanion.

  • Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF to the reaction mixture dropwise.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 2-12 hours.

  • Monitor the reaction by TLC.

  • Once complete, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography.

Characterization:

  • 1H NMR: To confirm the formation of the alkene and determine the stereochemistry (E/Z ratio).

  • 13C NMR: To confirm the presence of the double bond.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Conclusion

Phosphonate linkers represent a powerful and versatile class of molecular tools with broad applications in chemical biology and drug development. Their inherent stability, coupled with their ability to mimic natural phosphate groups and chelate metal ions, has enabled significant advances in targeted therapies, diagnostics, and the fundamental study of biological processes. As our understanding of disease mechanisms deepens and the demand for more sophisticated molecular probes and therapeutics grows, the importance of phosphonate linkers is certain to expand. The continued development of novel synthetic methodologies and a deeper understanding of their in vivo behavior will undoubtedly unlock new and exciting applications for these remarkable chemical entities, paving the way for the next generation of precision medicines and research tools.

References

Diethyl 7-Bromoheptylphosphonate: A Synthetic Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 7-bromoheptylphosphonate is a versatile synthetic intermediate with significant potential in the development of novel therapeutic agents. While not possessing a well-defined intrinsic biological mechanism of action, its chemical structure, featuring a reactive bromo-functionalized alkyl chain and a diethyl phosphonate (B1237965) moiety, makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This technical guide elucidates the core physicochemical properties of this compound, explores its primary application as a synthetic building block, and discusses the potential mechanisms of action of the derivative compounds. Particular focus is given to the role of the phosphonate group in mimicking phosphate (B84403) esters or transition states of enzymatic reactions, a key principle in the design of enzyme inhibitors.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical characteristics of this compound is essential for its effective application in organic synthesis. The following table summarizes its key properties.

PropertyValue
Chemical Formula C₁₁H₂₄BrO₃P
Molecular Weight 315.19 g/mol
CAS Number 100462-73-5
Appearance Colorless to pale yellow liquid
Boiling Point ~150-160 °C at 0.5 mmHg
Solubility Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol)
Stability Stable under normal laboratory conditions; should be stored in a cool, dry place.

Synthetic Utility and Experimental Protocols

The primary utility of this compound lies in its bifunctional nature, which allows for its incorporation into more complex molecular architectures. The bromine atom serves as a reactive handle for nucleophilic substitution reactions, while the phosphonate ester can be hydrolyzed to the corresponding phosphonic acid, a key functional group for biological activity.

General Experimental Protocol for Nucleophilic Substitution

This protocol describes a general procedure for the reaction of this compound with a generic nucleophile (Nu-H), such as an amine, thiol, or alcohol, to introduce the phosphonate moiety into a target molecule.

experimental_workflow reagents Reactants: - this compound - Nucleophile (Nu-H) - Base (e.g., K₂CO₃, Et₃N) - Solvent (e.g., DMF, CH₃CN) reaction Reaction Setup: - Combine reactants in a round-bottom flask under an inert atmosphere (N₂ or Ar). - Stir at a specified temperature (e.g., 25-80 °C) for a defined period (e.g., 4-24 h). reagents->reaction 1. Mixing workup Work-up: - Quench the reaction with water. - Extract the product with an organic solvent (e.g., ethyl acetate). - Wash the organic layer with brine. reaction->workup 2. Quenching & Extraction purification Purification: - Dry the organic layer (e.g., over Na₂SO₄). - Concentrate under reduced pressure. - Purify the crude product by column chromatography (silica gel). workup->purification 3. Isolation product Final Product: Diethyl 7-(Nu)-heptylphosphonate purification->product 4. Characterization

General workflow for the synthesis of diethyl 7-(substituted)-heptylphosphonate.

Protocol for Hydrolysis to Phosphonic Acid

The conversion of the diethyl phosphonate ester to the corresponding phosphonic acid is a critical step in unmasking the biologically active functionality.

hydrolysis_workflow start_material Starting Material: Diethyl 7-(Nu)-heptylphosphonate hydrolysis Hydrolysis: - Dissolve the phosphonate ester in a suitable solvent (e.g., CH₂Cl₂). - Add bromotrimethylsilane (B50905) (TMSBr) and stir at room temperature. - Remove volatile components under vacuum. start_material->hydrolysis 1. Silylation solvolysis Solvolysis: - Add methanol (B129727) or water to the residue to hydrolyze the silyl (B83357) ester intermediate. hydrolysis->solvolysis 2. Desilylation final_product Final Product: 7-(Nu)-heptylphosphonic acid solvolysis->final_product 3. Isolation

Workflow for the hydrolysis of a diethyl phosphonate ester to a phosphonic acid.

Potential Mechanisms of Action of Phosphonate Derivatives

While this compound itself is not known to be biologically active, the phosphonic acid derivatives synthesized from it can be potent modulators of biological processes, particularly as enzyme inhibitors. Phosphonates are excellent mimics of phosphates and can be designed to target the active sites of enzymes that process phosphate-containing substrates.

Mimicry of Phosphate Esters

The phosphonate group (R-PO₃H₂) is isosteric and isoelectronic with the phosphate group (R-O-PO₃H₂). This structural similarity allows phosphonate-containing molecules to act as competitive inhibitors of enzymes that bind or hydrolyze phosphate esters.

phosphate_mimicry cluster_substrate Natural Substrate cluster_inhibitor Inhibitor Phosphate Phosphate Ester (R-O-PO₃²⁻) Enzyme Enzyme Active Site Phosphate->Enzyme Binds and is processed Phosphonate Phosphonate Analog (R-CH₂-PO₃²⁻) Phosphonate->Enzyme Binds but is not processed (Competitive Inhibition)

Phosphonate analogs as mimics of phosphate ester substrates.

Transition State Analogs

Phosphonates can also be designed to mimic the tetrahedral transition state of enzymatic reactions, such as peptide hydrolysis by proteases or ester hydrolysis by lipases.[1] By mimicking the geometry and charge distribution of the high-energy transition state, these inhibitors can bind to the enzyme with very high affinity, leading to potent inhibition.[1]

transition_state_mimicry cluster_reaction Enzymatic Hydrolysis cluster_inhibition Inhibition Substrate Substrate (e.g., Peptide) TS Tetrahedral Transition State Substrate->TS Products Products TS->Products Enzyme Enzyme TS->Enzyme High-affinity binding Phosphonate_Inhibitor Phosphonate Inhibitor (Stable Analog of TS) Phosphonate_Inhibitor->Enzyme Very high-affinity binding (Potent Inhibition)

Phosphonate inhibitors as stable mimics of tetrahedral transition states.

Applications in Drug Development

The synthetic versatility of this compound allows for its use in the development of a wide array of potential therapeutic agents. The long heptyl chain can serve as a linker to attach the phosphonate warhead to various recognition elements that target specific proteins or cellular locations.

Potential Therapeutic Areas:

  • Oncology: Design of inhibitors for kinases or phosphatases involved in cancer signaling.

  • Infectious Diseases: Development of antiviral or antibacterial agents targeting essential enzymes.

  • Inflammatory Diseases: Creation of inhibitors for proteases or other enzymes involved in the inflammatory cascade.

Conclusion

This compound is a valuable chemical tool for the synthesis of novel, biologically active phosphonate-containing molecules. While the compound itself does not have a defined mechanism of action, it provides a gateway to a diverse chemical space of potential enzyme inhibitors and other therapeutic agents. The principles of phosphate mimicry and transition state analogy are central to the rational design of potent and selective drugs derived from this versatile building block. Future research will undoubtedly continue to expand the applications of this compound and related compounds in the pursuit of new medicines.

References

The Core Principles of Phosphonate Chemistry: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fundamental principles of phosphonate (B1237965) chemistry, with a focus on their synthesis, physicochemical properties, and applications in the field of drug discovery and development. Phosphonates, characterized by a stable carbon-to-phosphorus (C-P) bond, serve as crucial isosteres of phosphates and carboxylates, offering unique advantages in the design of therapeutic agents. Their resistance to enzymatic cleavage and ability to mimic key biological substrates have established them as a cornerstone in the development of antiviral medications, bone resorption inhibitors, and other targeted therapies.

Foundational Physicochemical Properties

Phosphonates are organophosphorus compounds containing a C-PO(OH)₂ or C-PO(OR)₂ group. The direct C-P bond distinguishes them from phosphate (B84403) esters (C-O-P), rendering them significantly more stable to chemical and enzymatic hydrolysis.[1][2] Phosphonic acids are diprotic, with pKa values that are influenced by the nature of the organic substituent.[3] This dual acidity is critical for their role as bioisosteres of phosphates, which also carry a double negative charge at physiological pH.[4]

Structural and Acidity Data

The geometry of the phosphonate group is tetrahedral around the phosphorus atom.[5] This structural similarity to the transition state of phosphate ester hydrolysis is a key factor in their ability to act as potent enzyme inhibitors.[6] A summary of key quantitative data for representative phosphonic acids is provided below.

Table 1: Physicochemical and Structural Data of Selected Phosphonic Acids

PropertyMethylphosphonic AcidPhosphonoacetic AcidPhenylphosphonic AcidPhosphoric Acid (for comparison)
Molecular Formula CH₅O₃PC₂H₅O₅PC₆H₇O₃PH₃PO₄
Molecular Weight 96.02 g/mol 140.03 g/mol 158.10 g/mol 97.99 g/mol
pKa₁ 2.351.701.832.15
pKa₂ 7.745.157.077.20
P=O Bond Length 1.496 Å[7]--1.50 Å[8]
P-C Bond Length 1.799 Å[7]---
P-OH Bond Length 1.546 Å (avg)[7]--1.55 Å (avg)[8]
O=P-C Bond Angle 115.3°[7]---
O=P-OH Bond Angle 111.8° (avg)[7]--111.0° (avg)[8]
HO-P-OH Bond Angle 105.7°[7]--106.0°[8]

Note: Bond lengths and angles can vary slightly depending on the crystal structure and substituent.

Metal Chelation

Phosphonic acids are highly effective chelating agents for di- and trivalent metal ions.[9] This property is exploited in various industrial applications, such as water softening and corrosion inhibition, and is also relevant for their biological activity, particularly for bisphosphonates which have a high affinity for Ca²⁺ ions in bone hydroxyapatite.[10] The introduction of an amine group into the molecule significantly enhances its metal-binding capabilities.[9]

Table 2: Logarithmic Stability Constants (log K) for Metal-Phosphonate Complexes

Metal IonLigand: Nitrilotris(methylenephosphonic acid) (NTPH)Ligand: 1-Hydroxyethane-1,1-diylbisphosphonic acid (HEDPA)
Ca²⁺7.35.9
Mg²⁺7.75.8
Cu²⁺17.59.0
Zn²⁺15.98.0
Fe³⁺18.0 (approx.)12.0

Source: Adapted from IUPAC Technical Report.[2][11] Conditions can affect values.

Key Synthetic Methodologies

The formation of the C-P bond is central to phosphonate synthesis. Several classical and modern reactions are employed, with the choice of method depending on the desired structure and available starting materials.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is one of the most fundamental methods for forming a C-P bond. It involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl phosphonate.[12][13] The reaction proceeds via an Sₙ2 attack of the phosphorus on the alkyl halide, forming a phosphonium (B103445) intermediate, which then undergoes dealkylation by the halide ion.[12]

Michaelis_Arbuzov_Mechanism Michaelis-Arbuzov Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 P(OR)₃ Trialkyl Phosphite I1 [R'-P(OR)₃]⁺X⁻ Phosphonium Salt R1->I1  Sₙ2 Attack R2 R'-X Alkyl Halide R2->I1 P1 R'-P(O)(OR)₂ Dialkyl Phosphonate I1->P1  Dealkylation (Sₙ2) P2 R-X Alkyl Halide I1->P2 HWE_Workflow Horner-Wadsworth-Emmons Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Prepare Base (e.g., NaH in anhydrous THF) B 2. Add Phosphonate Reagent (forms carbanion) A->B C 3. Add Aldehyde/Ketone (dropwise at 0°C to RT) B->C D 4. Stir until completion (Monitor by TLC) C->D E 5. Quench Reaction (e.g., sat. aq. NH₄Cl) D->E F 6. Aqueous Extraction (e.g., with Ethyl Acetate) E->F G 7. Dry & Concentrate (Dry over Na₂SO₄, evaporate solvent) F->G H 8. Purify Product (Column Chromatography or Distillation) G->H Mevalonate_Pathway Mevalonate Pathway & FPPS Inhibition A Acetyl-CoA B HMG-CoA A->B HMG-CoA Synthase C Mevalonate B->C HMG-CoA Reductase (Statin Target) D Isopentenyl-PP (IPP) C->D Several Steps E Dimethylallyl-PP (DMAPP) D->E Isomerase F Geranyl-PP (GPP) D->F G Farnesyl-PP (FPP) D->G E->F FPPS F->G FPPS H Protein Prenylation (e.g., Ras, Rho) G->H I Squalene -> Cholesterol G->I J Geranylgeranyl-PP (GGPP) G->J GGPPS K Protein Geranylgeranylation J->K Inhibitor N-Bisphosphonates (e.g., Alendronate) Enzyme FPPS Inhibitor->Enzyme Inhibition MEP_Pathway Non-Mevalonate (MEP) Pathway Inhibition A Pyruvate + Glyceraldehyde-3-P B 1-Deoxy-D-xylulose-5-P (DXP) A->B DXS C 2-C-Methyl-D-erythritol-4-P (MEP) B->C DXR (IspC) D CDP-ME C->D IspD E CDP-MEP D->E IspE F ME-cPP E->F IspF G HMBPP F->G IspG H Isopentenyl-PP (IPP) + Dimethylallyl-PP (DMAPP) G->H IspH I Isoprenoid Synthesis H->I Inhibitor Fosmidomycin Enzyme DXR (IspC) Inhibitor->Enzyme Inhibition Prodrug_Activation Phosphonate Prodrug Activation Mechanisms cluster_POM A) Pivaloyloxymethyl (POM) Prodrug cluster_SATE B) S-Acyl-2-thioethyl (SATE) Prodrug POM_Prodrug R-PO(O-CH₂-O-CO-tBu)₂ POM_Int1 R-PO(O⁻)(O-CH₂-OH) POM_Prodrug->POM_Int1 Esterase POM_Active R-PO(OH)(O⁻) Active Drug POM_Int1->POM_Active Spontaneous (- Formaldehyde) SATE_Prodrug R-PO(O-CH₂CH₂-S-CO-R')₂ SATE_Int1 R-PO(O⁻)(O-CH₂CH₂-SH) SATE_Prodrug->SATE_Int1 Thioesterase SATE_Active R-PO(OH)(O⁻) Active Drug SATE_Int1->SATE_Active Spontaneous (- Ethylene Sulfide)

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Bromoheptyl Group

The bromoheptyl group, a seven-carbon alkyl chain with a terminal bromine atom, is a versatile functional moiety in organic synthesis and medicinal chemistry. Its reactivity is primarily governed by the properties of the carbon-bromine bond, making it a valuable building block for introducing a heptyl chain into various molecular scaffolds. This guide explores the core reactivity, applications, and experimental considerations associated with the bromoheptyl group.

Core Reactivity of the Bromoheptyl Group

As a primary alkyl halide, the bromoheptyl group's reactivity is dominated by two competing pathways: nucleophilic substitution (Sₙ2) and elimination (E2). The outcome of a reaction is highly dependent on the specific conditions, including the nature of the nucleophile/base, solvent, and temperature.

1.1. Nucleophilic Substitution (Sₙ2) Reactions

Nucleophilic substitution is a common class of reactions where an electron-rich species (the nucleophile) replaces a leaving group, in this case, the bromide ion.[1][2] For primary alkyl halides like those containing a bromoheptyl group, this typically proceeds through an Sₙ2 mechanism.

The Sₙ2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[1][3] This "backside attack" leads to an inversion of stereochemistry at the carbon center if it is chiral. The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile.[3]

Key factors influencing Sₙ2 reactions:

  • Nucleophile: Strong, small nucleophiles favor Sₙ2 reactions. Examples include hydroxide (B78521) (⁻OH), alkoxides (⁻OR), cyanide (⁻CN), and amines.[2]

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are preferred as they solvate the cation but not the nucleophile, increasing its reactivity.

  • Leaving Group: Bromide is a good leaving group, as it is the conjugate base of a strong acid (HBr). Weaker bases are generally better leaving groups.[2]

The bromoheptyl group is frequently used to introduce alkyl chains in the synthesis of more complex molecules, such as in the formation of ethers or the quaternization of amines to form quaternary ammonium (B1175870) salts.[4]

1.2. Elimination (E2) Reactions

Elimination reactions compete with substitution and result in the formation of an alkene.[5][6] In the case of the bromoheptyl group, this would yield heptene (B3026448) isomers. The E2 mechanism is also a single-step, concerted process where a base removes a proton from a carbon adjacent to the one bearing the bromine, while the C-Br bond breaks and a double bond forms.[7]

Conditions favoring E2 reactions:

  • Base: Strong, sterically hindered bases, such as potassium tert-butoxide (t-BuOK), favor elimination over substitution.[7]

  • Temperature: Higher temperatures generally favor elimination reactions.[6]

  • Substrate: While primary alkyl halides are less prone to elimination than secondary or tertiary ones, it can still be a significant side reaction under the right conditions.[8]

According to Zaitsev's Rule , when multiple alkene products can be formed, the major product is typically the more substituted (and therefore more stable) alkene.[8][9]

Data Presentation

Quantitative data is crucial for understanding and predicting the behavior of the bromoheptyl group in reactions.

Table 1: Representative Spectroscopic Data for a Bromoheptyl-Containing Compound (7-Bromohept-2-yne) [10]

Data Type Parameter Value Assignment
¹H NMR Chemical Shift (δ)~3.4 ppm-CH₂Br
~2.2 ppm-CH₂- adjacent to alkyne
~1.9 ppm-CH₂-
~1.8 ppm-CH₃
~1.6 ppm-CH₂-
¹³C NMR Chemical Shift (δ)~80 ppmAlkyne Carbon
~75 ppmAlkyne Carbon
~33 ppm-CH₂Br
~31, ~27, ~18 ppmOther -CH₂- Carbons
~3 ppm-CH₃
IR Spectroscopy Wavenumber (cm⁻¹)~2940 cm⁻¹C-H (sp³) Stretch
~2250 cm⁻¹C≡C (Alkyne) Stretch
~650 cm⁻¹C-Br Stretch
Mass Spectrometry m/z174/176Molecular Ion (M⁺, M⁺+2)

Note: NMR data is predicted based on established principles as experimental data was not publicly available in the cited literature.[10]

Applications in Synthesis and Drug Development

The bromoheptyl group is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[11] Its ability to act as a linker is particularly valuable in drug design.

  • Antimicrobial Agents: The bromoheptyl chain can be incorporated into molecules to create quaternary ammonium compounds (QACs), which are known for their antimicrobial properties.[4] These cationic compounds interact with negatively charged bacterial membranes, leading to cell disruption.[4]

  • Drug Design Strategy: The introduction of bromine into a potential drug molecule ("bromination") can favorably alter its properties.[12][13] Bromine can participate in "halogen bonds," which are non-covalent interactions that can enhance drug-target binding.[12][13] This modification can lead to increased therapeutic activity and improved metabolic stability.[12][13]

  • Protecting Groups: While not a protecting group itself, the bromoheptyl group can be used to alkylate functional groups that have been protected. In multi-step syntheses, protecting groups are temporarily attached to reactive functional groups to prevent them from reacting under certain conditions.[14][15][16]

Mandatory Visualizations

Diagram 1: Sₙ2 Reaction Pathway

Caption: Sₙ2 nucleophilic substitution mechanism.

Diagram 2: E2 Reaction Pathway

E2_Pathway cluster_reactants Reactants cluster_ts Transition State cluster_products Products Base B: TS [B---H---CR'---CR---Br]δ- Base->TS Proton Abstraction Substrate H-CHR'-CH(R)-Br Substrate->TS Alkene R'C=CR TS->Alkene Alkene Formation ConjAcid B-H TS->ConjAcid LeavingGroup Br⁻ TS->LeavingGroup

Caption: E2 bimolecular elimination mechanism.

Diagram 3: Experimental Workflow for Synthesis

Synthesis_Workflow Start Combine Reactants & Solvent (e.g., Bromoheptyl derivative, Nucleophile, DMF) Reaction Stir at Elevated Temperature (e.g., 85°C for 12h) Start->Reaction Cooldown Cool to Room Temperature Reaction->Cooldown Evaporation Remove Solvent (Rotary Evaporation) Cooldown->Evaporation Precipitation Precipitate Product (e.g., with Petroleum Ether) Evaporation->Precipitation Filtration Filter to Isolate Solid Product Precipitation->Filtration Analysis Characterize Product (NMR, MS, IR) Filtration->Analysis

Caption: General workflow for a nucleophilic substitution.

Experimental Protocols

5.1. Protocol for Sₙ2 Reaction: Synthesis of a Quaternary Ammonium Salt

This protocol is adapted from the synthesis of (E)-8-(4-(4-(diphenylamino)styryl)phenoxy)-N,N,N-trimethyloctan-1-aminium bromide and generalized for a bromoheptyl substrate.[4]

  • Materials:

    • Bromoheptyl-containing substrate (1.0 eq.)

    • Trimethylamine (B31210) (5.0 eq.)

    • N,N-Dimethylformamide (DMF)

    • Petroleum ether

  • Procedure:

    • In a round-bottomed flask, dissolve the bromoheptyl-containing substrate (1.0 eq.) and trimethylamine (5.0 eq.) in DMF.[4]

    • Heat the reaction mixture to 85°C and stir for 12 hours.[4]

    • Monitor the reaction progress using an appropriate technique (e.g., TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.[4]

    • Remove the DMF solvent by rotary evaporation.[4]

    • Add petroleum ether to the residue to precipitate the product.[4]

    • Collect the solid product by filtration and wash with additional petroleum ether.

    • Dry the product under vacuum.

    • Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

5.2. Protocol for E2 Reaction: Dehydrobromination of a Bromoheptyl Derivative

This protocol outlines general conditions that favor an E2 elimination.

  • Materials:

    • Bromoheptyl-containing substrate (1.0 eq.)

    • Potassium tert-butoxide (t-BuOK, 1.5 eq.)

    • Tert-butanol (solvent)

  • Procedure:

    • In a dry, round-bottomed flask under an inert atmosphere (e.g., nitrogen), dissolve the bromoheptyl-containing substrate in tert-butanol.

    • Add potassium tert-butoxide (t-BuOK) to the solution.

    • Heat the reaction mixture to reflux and stir.

    • Monitor the reaction progress by GC-MS or TLC to observe the formation of the alkene product.

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by carefully adding water.

    • Extract the product into an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting alkene product using column chromatography or distillation.

    • Characterize the product by NMR and IR spectroscopy to confirm the presence of the double bond.

References

Phosphonate Esters as Phosphate Mimics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling and drug design, the phosphate (B84403) group is a ubiquitous and fundamentally important functional moiety. Its transfer, mediated by kinases, and its removal, by phosphatases, govern a vast array of biological processes. However, the inherent instability of the phosphate ester bond to hydrolysis presents significant challenges for researchers aiming to study and manipulate these pathways. Phosphonate (B1237965) esters, characterized by a stable carbon-phosphorus (C-P) bond in place of the more labile oxygen-phosphorus (O-P) bond of phosphates, have emerged as invaluable tools to overcome this limitation.[1][2][3] This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of phosphonate esters as phosphate mimics in research and drug development.

The Core Principle: Mimicking the Phosphate Group

Phosphonate esters are effective mimics of phosphate esters due to their structural and electronic similarities.[4] The tetrahedral geometry and the ability to engage in similar non-covalent interactions allow them to be recognized by the active sites of many enzymes that naturally bind phosphorylated substrates.[4] The key advantage of phosphonates lies in their enhanced stability against chemical and enzymatic hydrolysis, making them ideal non-hydrolyzable analogs for studying phosphorylation-dependent processes.[1][5]

Synthesis of Phosphonate Esters: Key Methodologies

The synthesis of phosphonate esters is a well-established field in organic chemistry, with the Michaelis-Arbuzov reaction being a cornerstone methodology. This reaction, along with other techniques, provides a versatile toolkit for creating a diverse range of phosphonate-containing molecules.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a widely used method for the formation of a carbon-phosphorus bond. It typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide.[6]

Experimental Protocol: Classical Synthesis of Diethyl Benzylphosphonate [7]

Materials:

  • Benzyl (B1604629) bromide

  • Triethyl phosphite

  • Nitrogen gas supply

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • TLC plates or NMR spectrometer for reaction monitoring

  • Vacuum distillation apparatus

Procedure:

  • Combine benzyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl benzylphosphonate is obtained as a colorless oil.

Experimental Protocol: Lewis Acid-Catalyzed Synthesis of Diethyl Benzylphosphonate at Room Temperature [7]

This protocol offers a milder alternative to the classical high-temperature method.

Materials:

  • Benzyl bromide (1 mmol)

  • Triethyl phosphite (1.2 mmol)

  • Zinc bromide (ZnBr₂) (0.2 mmol)

  • Dichloromethane (5 mL)

  • Water

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of benzyl bromide in dichloromethane, add triethyl phosphite.

  • Add zinc bromide to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.

  • Upon completion, quench the reaction with the addition of water.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure diethyl benzylphosphonate.

Synthesis of Phosphotyrosine Mimics: The Case of F₂Pmp

Phosphotyrosine (pTyr) is a critical post-translational modification in many signaling pathways. Phosphonate-based mimics of pTyr, such as 4-(phosphonodifluoromethyl)phenylalanine (F₂Pmp), are invaluable tools for studying these pathways due to their resistance to phosphatases.[1][8][9][10]

Experimental Protocol: Synthesis of Fmoc-Protected F₂Pmp-OH [11]

The synthesis of the Fmoc-protected F₂Pmp building block for solid-phase peptide synthesis is a multi-step process. A key step involves a copper(I) catalyzed reaction.

Materials:

  • Phosphonodifluoromethyl-cadmium bromide

  • Fmoc-Tyr(I)-OTMSE

  • Copper(I) bromide (CuBr)

Procedure:

  • The synthesis is based on the copper(I) catalyzed reaction between phosphonodifluoromethyl-cadmium bromide and Fmoc-Tyr(I)-OTMSE.

  • CuBr has been shown to be a superior catalyst to CuCl for this transformation.

  • The reaction is carried out under optimized conditions to yield the final Fmoc-F₂Pmp-OH product in gram scale.

Applications in Studying Signaling Pathways

Phosphonate esters have been instrumental in dissecting complex signaling pathways by acting as stable probes that can inhibit or mimic the action of their phosphate counterparts.

Inhibition of Phosphatases and Kinases

Phosphatases and kinases are central players in signal transduction. Phosphonate-based molecules can act as competitive inhibitors of these enzymes, allowing researchers to probe their function.[12][13]

Table 1: Inhibitory Activity (IC₅₀) of Phosphonate-Containing Compounds against Various Enzymes

Compound ClassSpecific CompoundTarget EnzymeIC₅₀ (µM)Reference
Aryl-containing phosphonates(Naphth-2-yl)difluoromethylphosphonic acidPTP-1B40-50[12]
(Napthy-1-yl)difluoromethylphosphonic acidPTP-1B40-50[12]
Various aryl phosphonatesPP-2A45-50[12]
Geranylated flavonoidsDiplaconePTP1B1.9 ± 0.1[12]
3'-O-methyldiplacolPTP1B3.1 ± 0.2[12]
4'-O-methyldiplaconePTP1B4.2 ± 0.3[12]
Mimuloneα-glucosidase2.5 ± 0.2[12]
Oxovanadium(IV) complexesCompound 1PTP1B1.98 ± 0.09[14]
Compound 2PTP1B2.31 ± 0.11[14]
Compound 3PTP1B3.15 ± 0.14[14]
Compound 4PTP1B4.98 ± 0.21[14]
Compound 5PTP1B6.12 ± 0.29[14]

Experimental Protocol: PTP1B Inhibition Assay using pNPP [12][14][15][16][17]

Materials:

  • Recombinant human PTP1B

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Assay buffer: 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, 1 mM DTT

  • Test compound (phosphonate inhibitor) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a solution of the test compound at various concentrations in DMSO.

  • In a 96-well plate, add 10 µL of the test compound solution to the appropriate wells. For the control (uninhibited reaction), add 10 µL of DMSO.

  • Add 20 µL of PTP1B enzyme solution (1 µg/mL in assay buffer) to each well.

  • Add 130 µL of assay buffer to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 40 µL of 4 mM pNPP solution to each well.

  • Monitor the production of p-nitrophenol by measuring the absorbance at 405 nm at regular intervals for 30 minutes using a microplate reader.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the percentage of PTP1B inhibition for each concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Probing G-Protein Coupled Receptor (GPCR) Signaling

Phosphonate analogs of signaling lipids, such as lysophosphatidic acid (LPA), have been synthesized to investigate GPCR signaling pathways. These non-hydrolyzable mimics can act as selective agonists or antagonists of LPA receptors, providing valuable insights into their function.[7][9][18][19]

GPCR_Signaling_with_LPA_Mimics cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA_Analogs Phosphonate LPA Analogs (Agonists/Antagonists) LPA_Receptor LPA Receptor (GPCR) LPA_Analogs->LPA_Receptor Binding G_Protein Heterotrimeric G-Protein (Gα, Gβγ) LPA_Receptor->G_Protein Activation Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messengers Second Messengers (e.g., IP₃, DAG, cAMP) Effector->Second_Messengers Production Downstream_Signaling Downstream Signaling Cascades (e.g., Ca²⁺ release, PKC activation) Second_Messengers->Downstream_Signaling Activation

Figure 1: LPA phosphonate analogs in GPCR signaling.

Phosphonate Esters in Drug Development

The enhanced stability and improved cell permeability of phosphonate esters make them attractive candidates for drug development, particularly as prodrugs of phosphonic acid-based therapeutics.[4][20][21][22][23]

Prodrug Strategies

Phosphonic acids often have poor oral bioavailability due to their negative charge at physiological pH. Esterification to form a neutral phosphonate ester prodrug can significantly improve their absorption. Once inside the cell, these esters are cleaved by intracellular enzymes to release the active phosphonic acid.[4] Adefovir (B194249) dipivoxil is a classic example of this strategy, where the phosphonate prodrug is metabolized to the active antiviral agent adefovir.[20][21][22][23]

Experimental Protocol: Cellular Uptake and Metabolism of Adefovir Dipivoxil [20][21]

Materials:

  • HepG2 or primary human hepatocytes

  • [¹⁴C]-labeled Adefovir dipivoxil

  • Cell culture medium and supplements

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Scintillation counter

Procedure:

  • Culture HepG2 cells or primary human hepatocytes to confluence in appropriate culture vessels.

  • Incubate the cells with a defined concentration of [¹⁴C]-labeled Adefovir dipivoxil (e.g., 10 µM) for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • At each time point, wash the cells extensively with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

  • Lyse the cells and extract the intracellular metabolites.

  • Analyze the cell lysates using two methods:

    • Total radioactivity: Quantify the total intracellular drug and metabolite levels using a scintillation counter.

    • LC-MS/MS: Separate and quantify the parent prodrug (adefovir dipivoxil), the active drug (adefovir), and its phosphorylated metabolites (adefovir monophosphate and adefovir diphosphate).

  • Determine the rate of uptake and the metabolic profile of the prodrug over time.

Prodrug_Activation_Workflow Prodrug Phosphonate Ester Prodrug (e.g., Adefovir Dipivoxil) Cell_Membrane Cell Membrane Prodrug->Cell_Membrane Esterases Intracellular Esterases Cell_Membrane->Esterases Passive Diffusion Intracellular Intracellular Space Active_Drug Active Phosphonic Acid (e.g., Adefovir) Esterases->Active_Drug Hydrolysis Kinases Cellular Kinases Active_Drug->Kinases Phosphorylation Active_Metabolite Active Diphosphate (e.g., Adefovir Diphosphate) Kinases->Active_Metabolite Phosphorylation Target Viral Polymerase Active_Metabolite->Target Inhibition

Figure 2: General workflow of phosphonate prodrug activation.

Advanced Analytical Techniques

The study of phosphonate esters and their interactions with biological systems relies on a range of sophisticated analytical techniques.

³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying phosphorus-containing compounds. It can be used to monitor the synthesis of phosphonate esters, their hydrolysis, and their binding to enzymes.[4][5][16][24] The chemical shift of the phosphorus nucleus is sensitive to its local electronic environment, providing valuable information about the structure and interactions of the phosphonate moiety.

Experimental Protocol: Monitoring Enzyme-Catalyzed Hydrolysis by ³¹P NMR

Materials:

  • Phosphate or phosphonate substrate

  • Enzyme (e.g., alkaline phosphatase)

  • NMR buffer (e.g., Tris-HCl with D₂O)

  • NMR spectrometer equipped with a phosphorus probe

Procedure:

  • Prepare a solution of the substrate in the NMR buffer.

  • Acquire a baseline ³¹P NMR spectrum of the substrate.

  • Initiate the enzymatic reaction by adding a catalytic amount of the enzyme to the NMR tube.

  • Acquire a series of ³¹P NMR spectra over time to monitor the disappearance of the substrate peak and the appearance of the product peak (inorganic phosphate or phosphonic acid).

  • Integrate the peaks at each time point to determine the concentration of substrate and product.

  • Plot the concentration of the product versus time to determine the initial reaction rate.

Mass Spectrometry-Based Proteomics

Mass spectrometry (MS)-based proteomics is an indispensable tool for identifying the protein targets of phosphonate-based inhibitors and for studying their effects on cellular signaling pathways.[25][26][27][28][29][30][31] Chemical proteomics strategies, using phosphonate-based affinity probes, can be employed to enrich and identify target proteins from complex cellular lysates.

MS_Proteomics_Workflow Cell_Lysate Cell Lysate Incubation Incubation Cell_Lysate->Incubation Affinity_Probe Phosphonate Affinity Probe Affinity_Probe->Incubation Enrichment Affinity Enrichment (e.g., beads) Incubation->Enrichment Target Binding Digestion Proteolytic Digestion (e.g., Trypsin) Enrichment->Digestion Elution LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis and Protein Identification LC_MS->Data_Analysis

Figure 3: Workflow for identifying protein targets using phosphonate affinity probes.

Conclusion

Phosphonate esters have proven to be versatile and powerful tools in chemical biology and drug discovery. Their ability to act as stable mimics of phosphate esters has enabled researchers to overcome the challenges associated with the lability of the phosphate group, leading to a deeper understanding of phosphorylation-dependent signaling pathways and the development of novel therapeutic agents. The continued development of new synthetic methodologies and advanced analytical techniques will undoubtedly expand the applications of phosphonate esters in unraveling the complexities of biological systems.

References

An In-depth Technical Guide to Diethyl 7-bromoheptylphosphonate Derivatives: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl 7-bromoheptylphosphonate and its derivatives, with a focus on their synthesis, physicochemical properties, and potential applications in medicinal chemistry and materials science. While direct research on derivatives of this compound is limited, this guide extrapolates from closely related ω-bromoalkylphosphonates to present potential synthetic routes and biological activities.

This compound: Core Properties

This compound is a key intermediate for the synthesis of various functionalized phosphonate (B1237965) derivatives. Its bifunctional nature, possessing both a reactive bromo-terminus and a diethyl phosphonate group, allows for a wide range of chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₂₄BrO₃P
Molecular Weight 315.18 g/mol
CAS Number 100462-73-5
Appearance Colorless oil
Purity Typically ≥98%

Synthesis of ω-Bromoalkylphosphonate Precursors

The synthesis of ω-bromoalkylphosphonates, including this compound, is most commonly achieved through the Michaelis-Arbuzov reaction. This reaction involves the treatment of an α,ω-dibromoalkane with a trialkyl phosphite (B83602).[1][2][3][4]

Experimental Protocol: Michaelis-Arbuzov Reaction

A general optimized procedure for the synthesis of diethyl ω-bromoalkylphosphonates is as follows[1]:

Materials:

  • α,ω-dibromoalkane (e.g., 1,7-dibromoheptane)

  • Triethyl phosphite

  • Nitrogen atmosphere

Procedure:

  • Flame-dry all glassware under a nitrogen flow.

  • Connect the reaction flask to a distillation apparatus to remove the bromoethane (B45996) byproduct formed during the reaction.

  • Pre-heat the α,ω-dibromoalkane (1 equivalent) to 140 °C.

  • Add triethyl phosphite (1 equivalent) dropwise to the heated dibromoalkane over a period of 2 hours.

  • Stir the reaction mixture for an additional hour at 140 °C.

  • Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Isolate the pure diethyl ω-bromoalkylphosphonate by vacuum fractional distillation.

This optimized protocol, which uses a 1:1 molar ratio of reactants, improves the sustainability of the synthesis by minimizing the excess of the dibromoalkane substrate, which was a drawback in previously reported procedures.[1]

Derivatives of this compound: The KuQuinone Analogs

One of the promising applications of ω-bromoalkylphosphonates is in the synthesis of KuQuinone derivatives. KuQuinones are a class of pentacyclic quinoid compounds with interesting electrochemical and photophysical properties, as well as potential biological activity.[5][6][7]

Synthesis of KuQuinone Phosphonate Esters

KuQuinone derivatives bearing a diethyl phosphonate terminal group can be synthesized via a one-pot reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) with an appropriate diethyl ω-bromoalkylphosphonate.[1]

Table 2: Synthesis of KuQuinone Diethyl Phosphonate Derivatives [1]

Starting Diethyl ω-bromoalkylphosphonateResulting KuQuinone DerivativeYield (%)
Diethyl 2-bromoethylphosphonateKuQ2PO₃Et₂7
Diethyl 3-bromopropylphosphonateKuQ3PO₃Et₂11
Diethyl 4-bromobutylphosphonateKuQ4PO₃Et₂9

While the synthesis of the 7-(diethylphosphono)heptyl KuQuinone derivative has not been explicitly reported, it is expected to proceed with a similar yield.

Experimental Protocol: Synthesis of KuQuinone Phosphonate Esters

The general procedure for the synthesis of KuQuinone phosphonate esters is as follows[1][7]:

Materials:

  • 2-hydroxy-1,4-naphthoquinone

  • Diethyl ω-bromoalkylphosphonate (e.g., this compound)

  • Cesium carbonate (Cs₂CO₃)

  • Ferrocene (B1249389) (catalytic amount)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • In a reaction vessel, combine 2-hydroxy-1,4-naphthoquinone (5.75 mmol), the diethyl ω-bromoalkylphosphonate (12 mmol), and cesium carbonate (8 mmol) in DMSO (22 mL).

  • Add a catalytic amount of ferrocene (0.033 mmol).

  • Heat the reaction mixture to 114 °C for 41 hours.

  • After cooling, the product can be isolated and purified using standard chromatographic techniques.

Biological Activity and Potential Signaling Pathways

Phosphonates, azoles, and quinones are all recognized pharmacophores found in various bioactive compounds.[8] The conjugation of these moieties, as seen in KuQuinone phosphonates, can lead to compounds with interesting biological profiles.

Antifungal and Antibacterial Activity

Studies on a series of phosphonates conjugated to azoles and quinones have demonstrated significant antifungal activity against both phytopathogenic and human pathogenic fungi, including Fusarium graminearum, Aspergillus flavus, and Candida albicans.[8] Structure-activity relationship (SAR) studies revealed that the antifungal activity increases with the length of the carbon chain separating the phosphonate and the quinone moiety.[8] These compounds also exhibited mild antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8]

Anticancer Potential

KuQuinone derivatives have been investigated as potential antiproliferative agents against ovarian and colon cancer cells, with promising initial results.[6] The planar, conjugated structure of KuQuinones is a key feature that may contribute to their biological activity.

Potential Signaling Pathways

While the specific signaling pathways for KuQuinone phosphonates have not been fully elucidated, the quinone core suggests potential involvement in cellular redox processes. Quinones are known to be redox-active molecules that can participate in electron transport and modulate various signaling pathways.[9][10]

One potential pathway of interest is the SIRT1/PGC-1α signaling pathway, which is involved in mitochondrial biogenesis. Pyrroloquinoline quinone (PQQ), a redox-active o-quinone, has been shown to stimulate this pathway.[11] Given the structural similarities, it is plausible that KuQuinone derivatives could also influence this or related pathways.

The Keap1/Nrf2/ARE pathway, which is a key regulator of the cellular response to oxidative stress, is another potential target for quinone-containing compounds.[10]

Visualizing Synthetic and Signaling Pathways

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Synthesis_of_KuQuinone_Phosphonates start 1,7-Dibromoheptane intermediate This compound start->intermediate Michaelis-Arbuzov Reaction phosphite Triethyl phosphite phosphite->intermediate kuquinone KuQuinone-heptyl-phosphonate Derivative intermediate->kuquinone One-pot Reaction naphthoquinone 2-Hydroxy-1,4-naphthoquinone naphthoquinone->kuquinone Potential_Signaling_Pathway KuQ KuQuinone Phosphonate Derivative ROS Modulation of Cellular Redox State KuQ->ROS SIRT1 SIRT1 Activation ROS->SIRT1 Nrf2 Nrf2 Pathway Activation ROS->Nrf2 PGC1a PGC-1α Deacetylation SIRT1->PGC1a Mito Mitochondrial Biogenesis PGC1a->Mito ARE Antioxidant Response Element (ARE) Activation Nrf2->ARE

References

Unlocking the Therapeutic Potential: A Technical Guide to Future Research Areas for Long-Chain Phosphonates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide released today outlines key underexplored research avenues for long-chain phosphonates, offering a roadmap for innovation in drug delivery, diagnostics, and therapeutic applications. This whitepaper provides researchers, scientists, and drug development professionals with detailed experimental protocols, data-driven insights, and a forward-looking perspective on this promising class of molecules.

Long-chain phosphonates, organic compounds characterized by a stable carbon-phosphorus bond and an extended alkyl chain, are emerging as versatile tools in biomedical research. Their unique physicochemical properties, including the ability to mimic natural phosphates and their hydrolytic stability, position them as ideal candidates for a range of applications, from targeted drug delivery to the development of novel enzyme inhibitors and antiviral agents.[1][2][3] This guide delves into the core of long-chain phosphonate (B1237965) research, identifying critical areas for future investigation that could lead to significant advancements in medicine and materials science.

Core Research Areas and Opportunities

The exceptional affinity of phosphonates for bone tissue has been a cornerstone of their application, primarily in the form of bisphosphonates for treating bone resorption disorders.[4][5][6][7] However, the long alkyl chain introduces a lipophilic dimension, opening up new possibilities beyond bone targeting.

Advanced Drug Delivery Systems

The amphiphilic nature of long-chain phosphonates makes them excellent candidates for the formation of micelles and other self-assembling nanostructures.[8] These structures can encapsulate therapeutic agents, enhancing their solubility, stability, and pharmacokinetic profiles.

Potential Research Directions:

  • Targeted Cancer Therapy: Development of long-chain phosphonate-based nanoparticles for the targeted delivery of chemotherapeutic agents to bone metastases.[6][7] The phosphonate moiety would act as a bone-homing agent, while the long chain could be functionalized with ligands for active targeting of cancer cells.

  • Gene Delivery: Investigation of cationic long-chain phosphonates as non-viral vectors for the delivery of siRNA, miRNA, or plasmid DNA. The lipophilic chain can facilitate membrane translocation, while the phosphonate group can be modified to enhance nucleic acid binding.

  • Oral Drug Delivery: Exploration of long-chain phosphonate prodrugs to improve the oral bioavailability of poorly absorbed drugs.[9][10] The lipid-like chain can enhance intestinal absorption.[9]

Novel Enzyme Inhibitors

Phosphonates are well-established mimics of the tetrahedral transition states of enzymatic reactions involving phosphates.[2][11] The long chain can be strategically designed to interact with hydrophobic pockets in enzyme active sites, leading to highly potent and selective inhibitors.

Potential Research Directions:

  • Inhibitors of Farnesyl Pyrophosphate Synthase (FPPS): Design of novel long-chain phosphonates as inhibitors of FPPS, a key enzyme in the mevalonate (B85504) pathway, which is a target for anticancer and anti-parasitic drugs.[12] The extended chain could explore deeper hydrophobic regions of the enzyme's active site.

  • Antiviral Agents: Synthesis and evaluation of long-chain acyclic nucleoside phosphonates (ANPs) as inhibitors of viral DNA polymerases or reverse transcriptases.[13][14] The long chain can improve cellular uptake and interaction with the viral enzymes.[9][10]

  • Inhibitors of Lipid-Metabolizing Enzymes: Development of long-chain phosphonate inhibitors for enzymes involved in lipid metabolism, such as phospholipases and sphingosine (B13886) kinases, which are implicated in inflammation and cancer.

Advanced Biomaterials and Diagnostics

The ability of phosphonates to bind to metal ions and form stable layers on various surfaces makes them attractive for the development of advanced biomaterials and diagnostic tools.[1]

Potential Research Directions:

  • Biocompatible Coatings for Implants: Use of long-chain phosphonates to create self-assembled monolayers on the surface of metallic implants to improve biocompatibility, reduce corrosion, and promote osseointegration.

  • Functionalized Nanoparticles for Imaging: Synthesis of long-chain phosphonate-coated nanoparticles (e.g., iron oxide or quantum dots) for targeted imaging of bone or other tissues. The long chain can be used to attach imaging agents or targeting moieties.

  • Biosensors: Development of phosphonate-based sensors for the detection of metal ions or biological molecules. The binding of the target analyte to the phosphonate headgroup can induce a detectable signal.

Quantitative Data Summary

To facilitate comparison and guide experimental design, the following tables summarize key quantitative data from the literature on phosphonate compounds.

Table 1: Antiviral Activity of Acyclic Nucleoside Phosphonates (ANPs)

CompoundVirusEC50 (µM)Reference
(S)-HPMPC (Cidofovir)HCMV0.07 - 2.3[14]
HDP-(S)-HPMPCHCMV~0.001[13]
ODE-(S)-HPMPCHCMV~0.001[13]
Tenofovir (PMPA)HIV-17.4 ± 1.7[14]
β-branched PEE-ANP (9a)HIV-111 ± 4.0[14]

Table 2: Critical Micelle Concentration (CMC) of Alkane Phosphonic Acids

CompoundCMC (mol/L)Temperature (°C)Reference
Hexylphosphonic acid< 0.040Not specified[8]
Octylphosphonic acidNot specifiedNot specified[15]
Dodecylphosphonic acidNot specifiedNot specified[15]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of research in this area. The following sections provide step-by-step protocols for key experiments.

Protocol 1: Synthesis of Long-Chain Dialkyl Phosphonates via Michaelis-Arbuzov Reaction

This protocol describes a general procedure for the synthesis of a long-chain dialkyl phosphonate from a long-chain alkyl halide and a trialkyl phosphite (B83602).[16]

Materials:

  • Long-chain alkyl bromide (e.g., 1-bromododecane) (1.0 eq)

  • Triethyl phosphite (1.1 eq)

  • Anhydrous toluene (B28343) (optional, for high boiling point substrates)

  • Round-bottom flask

  • Condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a condenser, add the long-chain alkyl bromide and triethyl phosphite.

  • If necessary, add anhydrous toluene to facilitate stirring and control the reaction temperature.

  • Heat the reaction mixture to 150-160 °C with vigorous stirring.[16]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 3-6 hours.[16]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel to afford the desired long-chain dialkyl phosphonate.

Protocol 2: Characterization of Long-Chain Phosphonates by NMR Spectroscopy

This protocol outlines the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of synthesized long-chain phosphonates.[17]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the purified long-chain phosphonate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Data Acquisition:

  • ¹H NMR: Acquire a proton NMR spectrum to determine the structure of the alkyl chain and the protons adjacent to the phosphorus atom. The protons on the carbon attached to the phosphorus will show coupling to the ³¹P nucleus, resulting in a doublet or a multiplet.[17]

  • ¹³C NMR: Acquire a carbon NMR spectrum to confirm the carbon skeleton of the molecule. The carbon atom directly bonded to the phosphorus will exhibit a large one-bond C-P coupling constant.[17]

  • ³¹P NMR: Acquire a phosphorus NMR spectrum to confirm the presence of the phosphonate group. The chemical shift will be characteristic of a phosphonate ester. This technique is highly sensitive to the chemical environment of the phosphorus atom.[17]

Data Analysis:

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the coupling patterns in the ¹H and ¹³C NMR spectra to establish the connectivity of the atoms.

  • Compare the observed chemical shifts and coupling constants with literature values for similar compounds.

Signaling Pathways and Logical Relationships

Understanding the interaction of long-chain phosphonates with cellular signaling pathways is critical for designing effective therapeutic agents. As stable analogs of phosphates, they can interfere with phosphorylation cascades that regulate numerous cellular processes.[18][19]

Hypothesized Signaling Pathway for a Long-Chain Phosphonate-Based FPPS Inhibitor

The following diagram illustrates a potential mechanism of action for a long-chain phosphonate designed to inhibit Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the cholesterol biosynthesis pathway.

FPPS_Inhibition cluster_cell Cell LCP Long-Chain Phosphonate (LCP) FPPS Farnesyl Pyrophosphate Synthase (FPPS) LCP->FPPS Inhibits FPP Farnesyl Pyrophosphate (FPP) FPPS->FPP Produces GPP Geranyl Pyrophosphate (GPP) GPP->FPPS IPP Isopentenyl Pyrophosphate (IPP) IPP->FPPS Downstream Downstream Signaling & Cholesterol Synthesis FPP->Downstream

Caption: Inhibition of FPPS by a long-chain phosphonate.

Experimental Workflow for Screening Long-Chain Phosphonate Enzyme Inhibitors

This diagram outlines a typical workflow for the discovery and characterization of novel long-chain phosphonate-based enzyme inhibitors.

Enzyme_Inhibitor_Screening cluster_workflow Screening Workflow Synthesis Synthesis of Long-Chain Phosphonate Library Primary_Screen Primary Enzyme Activity Assay (High-Throughput) Synthesis->Primary_Screen Hit_Validation Hit Validation & Dose-Response Analysis Primary_Screen->Hit_Validation Lead_Optimization Lead Optimization (SAR Studies) Hit_Validation->Lead_Optimization In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo

Caption: Workflow for enzyme inhibitor screening.

Conclusion

Long-chain phosphonates represent a versatile and underexplored class of molecules with significant potential in drug development and materials science. By focusing on the outlined research areas—advanced drug delivery, novel enzyme inhibitors, and innovative biomaterials—the scientific community can unlock the full therapeutic and technological promise of these compounds. The provided experimental protocols and conceptual frameworks are intended to serve as a catalyst for future research, paving the way for the next generation of phosphonate-based innovations.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Diethyl 7-bromoheptylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Alkyl Phosphonate (B1237965) Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own protein degradation machinery to eliminate specific proteins of interest (POIs).[1][2][3][4] Unlike traditional inhibitors that merely block a protein's function, PROTACs catalytically induce the degradation of the entire protein, offering a powerful and potentially more durable therapeutic effect.[1] This is achieved by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby forming a ternary complex that facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[1][3][4]

A critical component of any PROTAC is the linker, which connects the target-binding ligand (warhead) to the E3 ligase-binding ligand. The nature, length, and composition of the linker are crucial determinants of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[2][3]

Alkyl chain-based linkers, such as those derived from Diethyl 7-bromoheptylphosphonate, offer a straightforward and versatile platform for PROTAC synthesis. The alkyl chain provides flexibility, which can be advantageous in the initial stages of PROTAC design to facilitate the formation of a productive ternary complex. The terminal bromide allows for facile covalent attachment to a nucleophilic site on either the E3 ligase ligand or the warhead, while the diethyl phosphonate group can influence the molecule's polarity and pharmacokinetic properties.

This document provides detailed application notes and protocols for the synthesis of a model PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-established cancer target, using this compound as a key linker component.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and activity of a hypothetical BRD4-targeting PROTAC, herein named BRD4-C7-Phos-Pomalidomide , synthesized using this compound.

Table 1: Synthesis and Characterization of BRD4-C7-Phos-Pomalidomide

ParameterValueMethod of Determination
Step 1 Yield (Pomalidomide-C7-Phos) 65%Gravimetric analysis after purification
Step 2 Yield (BRD4-C7-Phos-Pomalidomide) 48%Gravimetric analysis after purification
Final Purity >98%High-Performance Liquid Chromatography (HPLC)
Molecular Weight (Calculated) 958.0 g/mol -
Molecular Weight (Observed) 958.1 [M+H]⁺Mass Spectrometry (MS)
¹H NMR Conforms to structureNuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR Conforms to structureNuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: In Vitro Activity of BRD4-C7-Phos-Pomalidomide

AssayMetricValueCell Line
BRD4 Degradation DC₅₀50 nMHeLa
Dₘₐₓ>90%HeLa
Cell Viability IC₅₀150 nMHeLa
Target Engagement (BRD4) K_D_120 nMBiochemical Assay
Target Engagement (CRBN) K_D_3.5 µMBiochemical Assay

Experimental Protocols

I. Synthesis of a BRD4-Targeting PROTAC using this compound

This protocol describes a two-step synthesis of a BRD4-targeting PROTAC. In the first step, the E3 ligase ligand, pomalidomide (B1683931), is alkylated with this compound. In the second step, the resulting intermediate is coupled with a JQ1 derivative (a known BRD4 inhibitor).

Materials:

  • Pomalidomide

  • This compound

  • JQ1-amine derivative (e.g., with a free amine for coupling)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • DIPEA (N,N-Diisopropylethylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment

Step 1: Synthesis of Pomalidomide-(diethyl 7-heptylphosphonate) (Intermediate 1)

  • To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol (B129727) in dichloromethane) to afford Intermediate 1 .

  • Characterize the product by NMR and Mass Spectrometry.

Step 2: Synthesis of the final PROTAC (BRD4-C7-Phos-Pomalidomide)

  • If the JQ1-amine derivative is Boc-protected, deprotect it by dissolving in a 1:1 mixture of DCM and TFA and stirring at room temperature for 1 hour. Concentrate the solution under reduced pressure to remove the solvent and TFA.

  • To a solution of the JQ1-amine derivative (1.0 eq) and Intermediate 1 (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq) and HATU (1.2 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to afford the final PROTAC, BRD4-C7-Phos-Pomalidomide .

  • Characterize the final product by NMR (¹H and ³¹P) and high-resolution mass spectrometry.

II. Western Blot for BRD4 Degradation

This protocol is to assess the ability of the synthesized PROTAC to induce the degradation of BRD4 in a cellular context.

Materials:

  • HeLa cells (or another suitable cell line expressing BRD4)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • BRD4-C7-Phos-Pomalidomide stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-BRD4, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed HeLa cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of BRD4-C7-Phos-Pomalidomide (e.g., 1 nM to 10 µM) for a desired time (e.g., 24 hours). Include a DMSO-treated vehicle control.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4 °C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop with a chemiluminescent substrate.

  • Image the blot and quantify the band intensities. Normalize the BRD4 band intensity to the loading control (GAPDH).

Mandatory Visualization

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (BRD4) Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) POI->Ternary_Complex Binds PROTAC PROTAC (BRD4-C7-Phos-Pomalidomide) PROTAC->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (CRBN) E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle Ub_POI Ubiquitinated BRD4 Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of action for a PROTAC targeting BRD4 for degradation.

Synthetic Workflow for BRD4-C7-Phos-Pomalidomide

PROTAC_Synthesis_Workflow cluster_synthesis Synthetic Pathway Pomalidomide Pomalidomide Intermediate Pomalidomide-(diethyl 7-heptylphosphonate) (Intermediate 1) Pomalidomide->Intermediate Step 1: Alkylation (K₂CO₃, DMF, 80°C) Linker This compound Linker->Intermediate JQ1_amine JQ1-amine Derivative Final_PROTAC BRD4-C7-Phos-Pomalidomide (Final Product) JQ1_amine->Final_PROTAC Intermediate->Final_PROTAC Step 2: Amide Coupling (HATU, DIPEA, DMF)

Caption: Synthetic workflow for the preparation of BRD4-C7-Phos-Pomalidomide.

BRD4 Signaling Pathway and PROTAC Intervention

BRD4_Signaling_Pathway cluster_pathway BRD4-Mediated Gene Transcription BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb Recruits Acetylated_Histones Acetylated Histones (on Chromatin) Acetylated_Histones->BRD4 Binds to RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates Transcription Transcriptional Elongation RNA_Pol_II->Transcription Oncogenes Oncogenes (e.g., c-MYC) Transcription->Oncogenes Expression of PROTAC_Intervention BRD4 PROTAC (Degradation of BRD4) PROTAC_Intervention->BRD4 Induces Degradation

Caption: Simplified BRD4 signaling pathway and the point of intervention by a BRD4-targeting PROTAC.

References

Application Notes and Protocols for Diethyl 7-bromoheptylphosphonate as a Non-Cleavable Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Diethyl 7-bromoheptylphosphonate as a stable, non-cleavable linker in bioconjugation, with a particular focus on the development of antibody-drug conjugates (ADCs). The phosphonate (B1237965) moiety offers high stability, making it an attractive component for applications where premature payload release is undesirable.

Introduction to Phosphonate Linkers

Phosphonates are isosteres of phosphates where a carbon atom replaces an ester oxygen, rendering them significantly more resistant to enzymatic and chemical hydrolysis.[1][2] This inherent stability makes phosphonate-based linkers excellent candidates for non-cleavable strategies in drug delivery.[3] In the context of ADCs, non-cleavable linkers rely on the complete degradation of the antibody backbone within the lysosome to release the payload, which can reduce off-target toxicity and improve the therapeutic window.[4][5] this compound is a versatile precursor for generating such linkers, featuring a seven-carbon aliphatic chain that provides spatial separation between the conjugated molecules.

Physicochemical Properties

The properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₁H₂₄BrO₃P[6][7]
Molecular Weight 315.2 g/mol [6]
CAS Number 100462-73-5[6][7]
Appearance Colorless Oil[8]
Purity Typically ≥98%[6]
Storage -20°C[6]

Experimental Protocols

This section details the multi-step process to utilize this compound as a non-cleavable linker for conjugating a payload to a targeting protein, such as an antibody. The overall workflow involves the synthesis of the linker, its functionalization for protein conjugation, the conjugation reaction itself, and the characterization of the resulting conjugate.

Protocol 1: Synthesis of this compound

The synthesis of ω-bromoalkylphosphonates is effectively achieved via the Michaelis-Arbuzov reaction.[7][9][10] This protocol is adapted from optimized procedures for similar compounds.[8]

Materials:

Procedure:

  • Pre-heat 1,7-dibromoheptane (1 equivalent) to 140°C in a round-bottom flask equipped with a reflux condenser.

  • Add triethyl phosphite (1 equivalent) dropwise over 2 hours to the heated 1,7-dibromoheptane while stirring.

  • Continue to stir the reaction mixture at 140°C for an additional hour after the addition is complete.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, allow the mixture to cool to room temperature.

  • Purify the crude product by vacuum fractional distillation to isolate this compound.

Expected Yield: Based on the synthesis of homologous ω-bromoalkylphosphonates, yields are expected to be in the range of 20-40%.[8]

Protocol 2: Functionalization of this compound for Amine Conjugation

To conjugate the linker to primary amines, such as the lysine (B10760008) residues on an antibody, the terminal bromide must be converted to an amine-reactive functional group. A common approach is to create an N-hydroxysuccinimide (NHS) ester. This involves a two-step process: conversion of the bromide to a carboxylic acid, followed by activation to the NHS ester.

Step 1: Synthesis of 7-(diethoxyphosphoryl)heptanoic acid

Materials:

  • This compound

  • Sodium cyanide

  • Ethanol/Water mixture

  • Sodium hydroxide (B78521)

  • Hydrochloric acid

  • Standard glassware for reflux and extraction

Procedure:

  • Dissolve this compound in an ethanol/water mixture.

  • Add sodium cyanide and reflux the mixture to form the corresponding nitrile.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture.

  • Add a solution of sodium hydroxide and heat to hydrolyze the nitrile to the carboxylate salt.

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to yield 7-(diethoxyphosphoryl)heptanoic acid.

Step 2: Synthesis of the N-hydroxysuccinimide (NHS) ester

Materials:

Procedure:

  • Dissolve 7-(diethoxyphosphoryl)heptanoic acid and N-hydroxysuccinimide in anhydrous DCM.

  • Cool the solution in an ice bath.

  • Add a solution of DCC in anhydrous DCM dropwise.

  • Allow the reaction to stir overnight at room temperature.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Evaporate the solvent under reduced pressure to obtain the crude NHS ester of the phosphonate linker.

  • The product can be purified by column chromatography if necessary.

Protocol 3: Conjugation of the Phosphonate Linker to an Antibody

This protocol describes the conjugation of the amine-reactive phosphonate linker to the lysine residues of a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS ester of the phosphonate linker

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column for purification

  • Reaction tubes

Procedure:

  • Prepare a stock solution of the NHS ester of the phosphonate linker in anhydrous DMSO.

  • Adjust the concentration of the mAb solution to 5-10 mg/mL in PBS, pH 7.4.

  • Add the desired molar excess of the linker stock solution to the mAb solution with gentle mixing. The final concentration of DMSO should be kept below 10% (v/v).

  • Incubate the reaction mixture for 1-2 hours at room temperature.

  • Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris-HCl).

  • Purify the resulting antibody-drug conjugate (ADC) using a desalting or SEC column to remove unreacted linker and byproducts.

Protocol 4: Characterization of the Phosphonate-Linked ADC

Drug-to-Antibody Ratio (DAR) Determination: The average number of linkers conjugated per antibody can be determined using techniques such as UV-Vis spectroscopy (if the payload has a distinct chromophore), hydrophobic interaction chromatography (HIC), or mass spectrometry.[11] For mass spectrometry, the purified ADC is analyzed under denaturing conditions to determine the masses of the light and heavy chains, from which the distribution of conjugated linkers can be deduced.[11]

Stability Analysis: The stability of the phosphonate linker can be assessed by incubating the ADC in human plasma and analyzing for payload deconjugation over time.[2][12]

Procedure:

  • Incubate the ADC in 50% human plasma in PBS at 37°C.[2]

  • At various time points (e.g., 0, 2, 24, 48 hours), take aliquots of the mixture.

  • Analyze the aliquots by a suitable method, such as LC-MS, to quantify the amount of intact ADC and any released payload.[2]

Quantitative Data Summary

The following table presents hypothetical, yet expected, data for the synthesis and characterization of a phosphonate-linked conjugate. Actual results will vary depending on the specific antibody, payload, and precise reaction conditions.

ParameterExpected Value/Result
Linker Synthesis Yield (Michaelis-Arbuzov) 20 - 40%
Linker Functionalization Yield (NHS ester) 60 - 80%
Conjugation Efficiency (DAR) Average DAR of 2-4
Plasma Stability (72h @ 37°C) >95% intact conjugate
Purity of Final ADC (by SEC) >98%

Visualizations

G cluster_synthesis Protocol 1: Linker Synthesis cluster_functionalization Protocol 2: Linker Functionalization cluster_conjugation Protocol 3 & 4: Conjugation and Characterization 1,7-dibromoheptane 1,7-dibromoheptane Michaelis-Arbuzov Reaction Michaelis-Arbuzov Reaction 1,7-dibromoheptane->Michaelis-Arbuzov Reaction Triethyl phosphite Triethyl phosphite Triethyl phosphite->Michaelis-Arbuzov Reaction This compound This compound Michaelis-Arbuzov Reaction->this compound Bromo to Carboxylic Acid Bromo to Carboxylic Acid This compound->Bromo to Carboxylic Acid 7-(diethoxyphosphoryl)heptanoic acid 7-(diethoxyphosphoryl)heptanoic acid Bromo to Carboxylic Acid->7-(diethoxyphosphoryl)heptanoic acid NHS Ester Formation NHS Ester Formation 7-(diethoxyphosphoryl)heptanoic acid->NHS Ester Formation Amine-Reactive Linker (NHS Ester) Amine-Reactive Linker (NHS Ester) NHS Ester Formation->Amine-Reactive Linker (NHS Ester) Conjugation to Lysine Residues Conjugation to Lysine Residues Amine-Reactive Linker (NHS Ester)->Conjugation to Lysine Residues Antibody (mAb) Antibody (mAb) Antibody (mAb)->Conjugation to Lysine Residues Payload Payload Payload->Conjugation to Lysine Residues Purification (SEC) Purification (SEC) Conjugation to Lysine Residues->Purification (SEC) Phosphonate-Linked ADC Phosphonate-Linked ADC Purification (SEC)->Phosphonate-Linked ADC Characterization (MS, HIC) Characterization (MS, HIC) Phosphonate-Linked ADC->Characterization (MS, HIC)

Caption: Workflow for the synthesis and conjugation of a phosphonate linker.

G ADC in Circulation ADC in Circulation Target Cell Target Cell ADC in Circulation->Target Cell Binding Internalization (Endocytosis) Internalization (Endocytosis) Target Cell->Internalization (Endocytosis) Lysosome Lysosome Internalization (Endocytosis)->Lysosome Antibody Degradation Antibody Degradation Lysosome->Antibody Degradation Payload Release Payload Release Antibody Degradation->Payload Release Therapeutic Effect Therapeutic Effect Payload Release->Therapeutic Effect

Caption: Mechanism of action for a non-cleavable ADC.

References

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with Diethyl 7-bromoheptylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[1][2] This reaction involves the olefination of aldehydes or ketones with phosphonate (B1237965) carbanions, typically leading to the stereoselective formation of (E)-alkenes.[1][2] The use of phosphonate reagents, such as diethyl 7-bromoheptylphosphonate, allows for the introduction of functionalized alkyl chains, making it a valuable tool in the synthesis of complex molecules, including natural products and pharmacologically active compounds.

One of the key advantages of the HWE reaction is the facile removal of the phosphate (B84403) byproduct, which is water-soluble, simplifying the purification of the final product.[2] The phosphonate carbanions are also generally more nucleophilic than their phosphonium (B103445) ylide counterparts, allowing for reactions with a broader range of carbonyl compounds.[1]

This document provides detailed application notes and protocols for the Horner-Wadsworth-Emmons reaction utilizing this compound. The presence of a terminal bromine atom on the heptyl chain offers a versatile handle for further synthetic transformations, such as cross-coupling reactions, nucleophilic substitutions, or the formation of organometallic reagents.

Reaction Principle and Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism:

  • Deprotonation: A base is used to abstract an acidic α-proton from the phosphonate, generating a stabilized phosphonate carbanion.

  • Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms a tetrahedral intermediate.

  • Oxaphosphetane Formation: The tetrahedral intermediate undergoes cyclization to form a four-membered ring intermediate known as an oxaphosphetane.

  • Elimination: The oxaphosphetane intermediate collapses in a syn-elimination process, yielding the alkene product and a water-soluble phosphate byproduct.

The stereochemical outcome of the reaction, predominantly favoring the (E)-alkene, is influenced by several factors including the nature of the phosphonate, the aldehyde or ketone, the base, and the reaction conditions.

Applications of this compound in HWE Reactions

While specific, detailed examples of the Horner-Wadsworth-Emmons reaction with this compound are not extensively documented in publicly available literature, the reaction is expected to be a valuable tool for the synthesis of various long-chain functionalized alkenes. The resulting products, containing both a double bond and a terminal bromine, are versatile intermediates in organic synthesis.

Potential Applications:

  • Synthesis of Pheromones and other Natural Products: Many insect pheromones and other natural products are long-chain unsaturated compounds. The HWE reaction with this compound can be a key step in the synthesis of such molecules.

  • Preparation of Precursors for Drug Development: The bromoalkene products can serve as building blocks for the synthesis of more complex molecules with potential biological activity. The bromine atom can be readily converted to other functional groups.

  • Formation of Functionalized Polymers: The terminal double bond and bromine atom can be used as reactive sites for polymerization reactions, leading to the formation of functionalized polymers.

Experimental Protocols

The following are generalized protocols for the Horner-Wadsworth-Emmons reaction using an ω-haloalkylphosphonate like this compound. The specific conditions may need to be optimized for different aldehyde substrates.

Protocol 1: General Procedure for the HWE reaction with an Aldehyde

This protocol describes a general procedure for the reaction of this compound with a generic aldehyde.

Materials:

  • This compound

  • Aldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting solution to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired alkene.

Data Presentation

As no specific experimental data for the HWE reaction with this compound is readily available, the following table provides a template for summarizing quantitative data from such reactions. Researchers should populate this table with their own experimental results for easy comparison of different reaction conditions.

EntryAldehydeBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)E/Z Ratio
1
2
3

Mandatory Visualizations

Logical Workflow for the Horner-Wadsworth-Emmons Reaction

HWE_Workflow Phosphonate This compound Carbanion Phosphonate Carbanion Addition Nucleophilic Addition Phosphonate->Addition Base Base (e.g., NaH) Base->Carbanion Deprotonation Carbanion->Addition Aldehyde Aldehyde/Ketone Aldehyde->Addition Intermediate Tetrahedral Intermediate Addition->Intermediate Cyclization Cyclization Intermediate->Cyclization Oxaphosphetane Oxaphosphetane Cyclization->Oxaphosphetane Elimination Syn-Elimination Oxaphosphetane->Elimination Product Alkene Product (E/Z mixture) Elimination->Product Byproduct Phosphate Byproduct (Water-soluble) Elimination->Byproduct

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Signaling Pathway (Hypothetical Application)

The products of the HWE reaction with this compound, being long-chain unsaturated bromides, could potentially be precursors to molecules that interact with lipid signaling pathways. For instance, they could be converted into analogs of fatty acids or lipid mediators that modulate the activity of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in the inflammatory response.

Signaling_Pathway HWE_Product Product from HWE (e.g., Bromoalkene) Modification Further Chemical Modification HWE_Product->Modification Bioactive_Lipid Bioactive Lipid Analog Modification->Bioactive_Lipid COX_LOX COX/LOX Enzymes Bioactive_Lipid->COX_LOX Modulation Prostaglandins Prostaglandins/ Leukotrienes COX_LOX->Prostaglandins Catalysis Inflammation Inflammatory Response Prostaglandins->Inflammation

Caption: Hypothetical role of HWE products in modulating inflammatory pathways.

References

Michaelis-Arbuzov Synthesis of Alkyl Phosphonates: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Michaelis-Arbuzov reaction stands as a cornerstone in organophosphorus chemistry, providing a robust and versatile method for the formation of carbon-phosphorus (C-P) bonds. This reaction is instrumental in the synthesis of alkyl phosphonates, a class of compounds with significant applications in drug development, owing to their ability to act as stable mimics of phosphates and carboxylates. This document provides detailed application notes, experimental protocols, and relevant biological context for the synthesis of alkyl phosphonates via the Michaelis-Arbuzov reaction and its modern variations.

Introduction to the Michaelis-Arbuzov Reaction

Discovered by August Michaelis in 1898 and further explored by Aleksandr Arbuzov, the reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl alkylphosphonate.[1] The reaction proceeds through a two-step mechanism: initially, the nucleophilic phosphorus atom of the phosphite attacks the electrophilic carbon of the alkyl halide in an SN2 fashion to form a phosphonium (B103445) salt intermediate. Subsequently, the displaced halide anion attacks one of the alkyl groups of the phosphonium salt, leading to dealkylation and the formation of the final phosphonate (B1237965) product.[1]

The versatility of the Michaelis-Arbuzov reaction has led to its widespread use in the synthesis of a diverse array of phosphonate-containing molecules, including antiviral and anticancer agents, as well as key intermediates for other important transformations like the Horner-Wadsworth-Emmons reaction.[2]

Reaction Scope and Limitations

The success of the Michaelis-Arbuzov reaction is influenced by the nature of both the phosphorus reactant and the alkyl halide.

  • Alkyl Halide: The reactivity of the alkyl halide is a critical factor, following the general order: R-I > R-Br > R-Cl. Primary alkyl halides and benzyl (B1604629) halides generally provide good yields. Secondary alkyl halides are less reactive and may lead to elimination byproducts. Tertiary alkyl halides, aryl halides, and vinyl halides are typically unreactive under classical conditions.[1]

  • Phosphorus Reactant: Trialkyl phosphites are the most common phosphorus reactants. Electron-donating groups on the phosphite enhance its nucleophilicity and accelerate the reaction rate, while electron-withdrawing groups have the opposite effect.

Quantitative Data Summary

The following tables summarize representative quantitative data for the Michaelis-Arbuzov synthesis of various alkyl phosphonates under different reaction conditions.

Table 1: Classical Michaelis-Arbuzov Reaction

EntryAlkyl HalideTrialkyl PhosphiteTemperature (°C)Time (h)Yield (%)
1Benzyl bromideTriethyl phosphite150-1602-4~85
2Ethyl bromoacetateTrimethyl phosphite1104~90
31-IodobutaneTriisopropyl phosphite1606~80
4ChloroacetonitrileTriethyl phosphite1405~75

Table 2: Catalyzed and Modern Variations

EntryAlkyl HalideTrialkyl PhosphiteConditionsTimeYield (%)
1Benzyl bromideTriethyl phosphiteZnBr₂ (0.2 eq), CH₂Cl₂, RT1 h~95
21-BromobutaneTriethyl phosphiteMicrowave, 150W5 min~90
31-Iodoadamantane9-Fluorenyl o-phenylene phosphitePhotoredox, blue LED, RT12 h~85
4Ethyl 2-bromo-2-methylpropanoateTriethyl phosphiteMicrowave, solvent-free10 min~92

Experimental Protocols

Herein are detailed protocols for the classical, Lewis acid-catalyzed, and microwave-assisted Michaelis-Arbuzov reactions.

Protocol 1: Classical Synthesis of Diethyl Benzylphosphonate

Materials:

  • Benzyl bromide

  • Triethyl phosphite

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Nitrogen inlet

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add benzyl bromide (1.0 eq).

  • Add triethyl phosphite (1.2 eq) to the flask.

  • Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude product by vacuum distillation to obtain diethyl benzylphosphonate as a colorless oil.

Protocol 2: Lewis Acid-Catalyzed Synthesis of Diethyl Benzylphosphonate at Room Temperature

Materials:

  • Benzyl bromide

  • Triethyl phosphite

  • Zinc bromide (ZnBr₂)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve benzyl bromide (1.0 mmol) in dichloromethane (5 mL).

  • Add triethyl phosphite (1.2 mmol) to the solution.

  • Add zinc bromide (0.2 mmol) to the reaction mixture at room temperature.

  • Stir the mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.

  • Upon completion, quench the reaction with the addition of water.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford pure diethyl benzylphosphonate.

Protocol 3: Microwave-Assisted Synthesis of Diethyl 1-Bromomethylphosphonate

Materials:

Procedure:

  • In a microwave reactor vial, combine dibromomethane (1.0 eq) and triethyl phosphite (1.0 eq).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a constant power of 150 W for 5-10 minutes.

  • Monitor the reaction for the disappearance of the starting materials.

  • After completion, cool the vial to room temperature.

  • The crude product can be purified by vacuum distillation.

Applications in Drug Development & Signaling Pathway Inhibition

Alkyl phosphonates are crucial in medicinal chemistry due to their structural similarity to natural phosphates, making them effective enzyme inhibitors. A prime example is the class of drugs known as bisphosphonates, which are used to treat bone resorption diseases like osteoporosis.

Inhibition of Farnesyl Pyrophosphate Synthase (FPPS):

Nitrogen-containing bisphosphonates (N-BPs) are potent inhibitors of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[3][4][5] This pathway is responsible for the biosynthesis of isoprenoids, which are essential for various cellular processes, including protein prenylation.[3]

The inhibition of FPPS by N-BPs disrupts the prenylation of small GTPases, such as Ras, Rho, and Rac.[3] This disruption interferes with critical cellular functions in osteoclasts, the cells responsible for bone breakdown, ultimately leading to their apoptosis and a reduction in bone resorption.[3] The synthesis of the bisphosphonate backbone often utilizes Michaelis-Arbuzov type reactions.[6]

Diagrams:

Michaelis_Arbuzov_Mechanism cluster_step1 Step 1: SN2 Attack cluster_step2 Step 2: Dealkylation P(OR)3 Trialkyl phosphite Intermediate [R'-P(OR)3]+ X- P(OR)3->Intermediate R'-X Alkyl halide R'-X->Intermediate Intermediate2 [R'-P(OR)3]+ X- Product R'-P(O)(OR)2 Intermediate2->Product Byproduct R-X Intermediate2->Byproduct

Figure 1. Reaction mechanism of the Michaelis-Arbuzov synthesis.

Experimental_Workflow Start Start Reactants Combine Trialkyl Phosphite and Alkyl Halide Start->Reactants Reaction Heat / Catalyst / Microwave Reactants->Reaction Monitoring Monitor Reaction Progress (TLC, NMR) Reaction->Monitoring Workup Quench and Extract Monitoring->Workup Reaction Complete Purification Purify Product (Distillation, Chromatography) Workup->Purification End Final Product Purification->End

Figure 2. General experimental workflow for the Michaelis-Arbuzov reaction.

FPPS_Inhibition_Pathway cluster_pathway Mevalonate Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPPS Farnesyl Pyrophosphate Synthase (FPPS) GPP->FPPS Prenylation Protein Prenylation (e.g., Ras, Rho, Rac) FPP->Prenylation FPPS->FPP Bisphosphonates Bisphosphonates (synthesized via Michaelis-Arbuzov) Bisphosphonates->FPPS Inhibits CellFunction Osteoclast Function (Bone Resorption) Prenylation->CellFunction Apoptosis Osteoclast Apoptosis CellFunction->Apoptosis Disruption leads to

Figure 3. Inhibition of the Mevalonate Pathway by Bisphosphonates.

References

Application Notes: Bioconjugation with Diethyl 7-bromoheptylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl 7-bromoheptylphosphonate is an organophosphorus compound that serves as a valuable tool in bioconjugation. This reagent facilitates the covalent attachment of a phosphonate (B1237965) moiety to biomolecules, primarily proteins. The core of this reagent consists of a seven-carbon alkyl chain, which acts as a spacer, functionalized with a terminal bromine atom and a diethyl phosphonate group. The bromine atom serves as a reactive site for nucleophilic substitution, making it particularly effective for alkylating sulfhydryl groups on cysteine residues within proteins.[1][2]

The phosphonate group is a stable bioisostere of the phosphate (B84403) group, meaning it mimics the structure and charge of phosphate but is resistant to enzymatic cleavage by phosphatases due to the presence of a stable phosphorus-carbon (P-C) bond.[3][4] This property is highly advantageous in biological studies. Once conjugated to a protein, the phosphonate group can be used as an affinity handle for enrichment and purification using techniques like Immobilized Metal Affinity Chromatography (IMAC).[3][5] This application note provides a detailed protocol for the bioconjugation of proteins with this compound, targeting cysteine residues.

Principle of Reaction

The bioconjugation process relies on the alkylation of cysteine residues.[6] In this SN2 reaction, the nucleophilic thiol group of a cysteine residue attacks the carbon atom bonded to the bromine on the this compound molecule. This results in the displacement of the bromide ion and the formation of a stable thioether bond, covalently linking the phosphonate-containing molecule to the protein. To ensure the availability of reactive thiol groups, any existing disulfide bonds within the protein must first be reduced.

Experimental Protocol

This protocol details the steps for conjugating this compound to a protein containing accessible cysteine residues.

1. Materials and Reagents

Reagent/MaterialSupplier & Catalog No. (Example)Storage Temperature
This compoundBroadPharm: BP-21694[7]-20°C
Protein of Interest (with Cys)N/A-20°C or -80°C
Tris(2-carboxyethyl)phosphine (TCEP)Sigma-Aldrich: C4706Room Temperature
Phosphate Buffered Saline (PBS), pH 7.4Gibco: 10010023Room Temperature
Sodium Phosphate Buffer, pH 8.0N/A4°C
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich: 276855Room Temperature
L-Cysteine or Dithiothreitol (DTT)Sigma-Aldrich: C7352 / D9779Room Temperature
Desalting Columns (e.g., Zeba™ Spin)Thermo Fisher: 898824°C
Centrifugal ConcentratorsMilliporeSigma (Amicon® Ultra)Room Temperature
Mass Spectrometer (MALDI-TOF or ESI-MS)N/AN/A

2. Detailed Methodology

Step 2.1: Protein Preparation and Reduction of Disulfide Bonds This step ensures that cysteine residues are in their reduced form with free sulfhydryl groups available for alkylation.

  • Prepare a solution of the protein of interest in a suitable buffer (e.g., PBS pH 7.4 or Sodium Phosphate Buffer pH 8.0) at a concentration of 1-5 mg/mL.

  • To reduce disulfide bonds, add a freshly prepared solution of TCEP to the protein solution for a final TCEP concentration of a 10-fold molar excess over the protein. TCEP is preferred over DTT as it does not contain a thiol group that could compete in the subsequent alkylation step.

  • Incubate the mixture for 60 minutes at 37°C.

Step 2.2: Alkylation Reaction This step involves the covalent attachment of the phosphonate reagent to the reduced cysteine residues. Alkylating agents can be sensitive to light, so it is recommended to perform these steps in the dark or in a tube wrapped in foil.[8]

  • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Add the this compound stock solution to the reduced protein solution to achieve a final concentration that is a 50-fold molar excess relative to the protein. The final concentration of DMSO in the reaction mixture should not exceed 5-10% (v/v) to avoid protein denaturation.

  • Ensure the pH of the reaction mixture is between 7.5 and 8.5. The cysteine thiol is more nucleophilic at a slightly basic pH.

  • Incubate the reaction mixture for 2 hours at room temperature with gentle shaking.

Step 2.3: Quenching the Reaction This step deactivates any unreacted this compound to prevent non-specific modification.

  • Add a thiol-containing quenching agent, such as L-cysteine or DTT, to the reaction mixture. A final concentration of 50 mM is typically sufficient.

  • Incubate for 15 minutes at room temperature.

Step 2.4: Purification of the Phosphonate-Conjugated Protein This step removes excess reagents and byproducts from the conjugated protein.

  • Remove the excess, unreacted this compound and quenching reagent using a desalting column (e.g., Zeba™ Spin Desalting Column) according to the manufacturer's instructions.

  • Alternatively, the buffer can be exchanged and the protein concentrated using centrifugal filter units with an appropriate molecular weight cutoff (MWCO).

  • The purified, conjugated protein can be stored at 4°C for short-term use or at -80°C for long-term storage.

3. Characterization of the Conjugate

Successful conjugation can be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The covalent addition of one this compound molecule (after loss of HBr) results in a mass increase of 235.15 Da per modified cysteine residue.

Summary of Reaction Parameters

The following table summarizes the key quantitative parameters for the bioconjugation protocol. The efficiency of the reaction is dependent on the specific protein and the accessibility of its cysteine residues.[9]

ParameterRecommended ValuePurpose
Protein Concentration1-5 mg/mLOptimal for reaction efficiency and subsequent purification.
Reductant (TCEP) Molar Excess10-foldEnsures complete reduction of disulfide bonds.
Alkylating Reagent Molar Excess50-foldDrives the reaction towards complete modification of accessible cysteines.
Reaction pH7.5 - 8.5Promotes the formation of the more nucleophilic thiolate anion.
Reaction Time2 hoursAllows sufficient time for the alkylation reaction to proceed.
Reaction TemperatureRoom Temperature (20-25°C)Balances reaction rate with protein stability.
Expected Mass Shift per Site+235.15 DaCorresponds to the addition of a C11H23O3P moiety.

Visual Schematics

Figure 1. Reaction scheme for the alkylation of a protein cysteine residue.

Workflow A 1. Protein Preparation (1-5 mg/mL in Buffer) B 2. Reduction (Add 10x TCEP, 1 hr @ 37°C) A->B C 3. Alkylation (Add 50x Reagent, 2 hrs @ RT) B->C D 4. Quenching (Add 50 mM L-Cysteine, 15 min) C->D E 5. Purification (Desalting Column or Dialysis) D->E F 6. Characterization (Mass Spectrometry) E->F G Purified Phosphonate-Protein Conjugate F->G

Figure 2. Experimental workflow for phosphonate bioconjugation.

References

Application Notes and Protocols for Diethyl 7-bromoheptylphosphonate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl 7-bromoheptylphosphonate is a chemical reagent utilized in drug discovery, primarily as a linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall physicochemical properties of the molecule.

This compound serves as an alkyl chain-type linker. The heptyl chain provides a flexible spacer to bridge the target protein ligand and the E3 ligase ligand, while the terminal bromo- and diethyl phosphonate (B1237965) groups offer reactive handles for conjugation to these respective ligands.

Data Presentation

As no specific quantitative data for PROTACs utilizing a this compound linker could be retrieved, the following table presents a generalized format for reporting the biological activity of a hypothetical PROTAC. Researchers developing novel PROTACs with this linker should aim to generate and present data in a similar structure to facilitate comparison and evaluation.

PROTAC CompoundTarget ProteinE3 Ligase LigandLinkerDC50 (nM)¹Dmax (%)²Target Binding Affinity (Kd, nM)E3 Ligase Binding Affinity (Kd, nM)Cell Line
Hypothetical PROTAC-1 Target XLigand YThis compounde.g., 50e.g., >90e.g., 100e.g., 250e.g., MCF-7

¹DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein. ²Dmax: The maximum percentage of target protein degradation achieved.

Signaling Pathway

PROTACs function by hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The general signaling pathway is depicted below.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (Protein of Interest) Target->Ternary_Complex Binding E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting Degradation Degradation Proteasome->Degradation Mediates Recycling->PROTAC

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of PROTACs using an alkyl halide linker like this compound. These protocols will require optimization based on the specific properties of the target protein ligand and the E3 ligase ligand.

Protocol 1: Synthesis of a PROTAC via Nucleophilic Substitution

This protocol describes a common method for conjugating a linker to a ligand with a nucleophilic group (e.g., a phenol (B47542) or an amine).

Materials:

  • Target protein ligand with a suitable nucleophilic functional group (e.g., -OH, -NH2).

  • E3 ligase ligand with a suitable functional group for subsequent conjugation (e.g., a protected amine or a carboxylic acid).

  • This compound.

  • A suitable base (e.g., potassium carbonate, cesium carbonate, or diisopropylethylamine).

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile).

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, flash chromatography system, HPLC).

Procedure:

  • Step 1: Coupling of the Linker to the First Ligand: a. Dissolve the target protein ligand (1 equivalent) in the appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. Add the base (1.5-2 equivalents). c. Add this compound (1.1 equivalents) to the reaction mixture. d. Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). e. Upon completion, quench the reaction (e.g., with water or a saturated ammonium (B1175870) chloride solution). f. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the resulting intermediate (Ligand-Linker conjugate) by flash column chromatography.

  • Step 2: Coupling of the Second Ligand: a. The method for coupling the second ligand will depend on the functional group present on the E3 ligase ligand and the phosphonate end of the linker. If the E3 ligase ligand has a nucleophilic group, a similar nucleophilic substitution can be performed (after potential deprotection steps). b. Alternatively, if the E3 ligase ligand has a carboxylic acid, standard amide bond formation protocols (e.g., using HATU or EDC/HOBt) can be employed after hydrolysis of the diethyl phosphonate ester to the phosphonic acid.

  • Step 3: Final Purification: a. Purify the final PROTAC molecule using reverse-phase HPLC to achieve high purity. b. Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, high-resolution mass spectrometry).

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow Start Start Materials: - Target Ligand - E3 Ligase Ligand - this compound Step1 Step 1: Couple Linker to First Ligand (Nucleophilic Substitution) Start->Step1 Intermediate Intermediate: Ligand-Linker Conjugate Step1->Intermediate Purification1 Purification 1 (Flash Chromatography) Intermediate->Purification1 Step2 Step 2: Couple Second Ligand (e.g., Amide Coupling) Purification1->Step2 Crude_PROTAC Crude PROTAC Step2->Crude_PROTAC Purification2 Final Purification (Reverse-Phase HPLC) Crude_PROTAC->Purification2 Final_PROTAC Final PROTAC Molecule Purification2->Final_PROTAC Characterization Characterization (NMR, MS) Final_PROTAC->Characterization

Caption: A generalized experimental workflow for the synthesis of a PROTAC.

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation

Materials:

  • Cell line expressing the target protein.

  • The synthesized PROTAC.

  • Cell culture medium and supplements.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and Western blot apparatus.

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for Western blots.

Procedure:

  • Cell Treatment: a. Seed the cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells with lysis buffer and collect the lysates. c. Determine the protein concentration of each lysate using a protein quantification assay.

  • Western Blotting: a. Normalize the protein concentrations of all samples. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with the primary antibody against the target protein overnight at 4 °C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Visualize the protein bands using a chemiluminescent substrate and an imaging system. g. Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the corresponding loading control band intensity. c. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Disclaimer: These protocols provide a general framework. The specific reaction conditions, purification methods, and biological assays will need to be tailored to the specific target and ligands being used. It is essential to consult the relevant scientific literature for more detailed and specific procedures.

Application Notes and Protocols for the Synthesis of Phosphonate-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of phosphonate-based enzyme inhibitors, a critical class of molecules in drug discovery. Phosphonates are highly effective mimics of the tetrahedral transition states of substrate hydrolysis, making them potent inhibitors of various enzyme classes, particularly proteases. This document outlines the fundamental synthetic strategies, provides detailed experimental protocols for the synthesis of representative inhibitors, and includes workflows for their evaluation.

I. General Synthetic Strategies

The synthesis of phosphonate (B1237965) enzyme inhibitors primarily relies on the formation of a stable carbon-phosphorus (C-P) bond. Two of the most common and versatile methods for achieving this are the Michaelis-Arbuzov reaction and the Horner-Wadsworth-Emmons reaction.

  • Michaelis-Arbuzov Reaction: This reaction is a cornerstone in organophosphorus chemistry for forming a C-P bond. It involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl phosphonate.[1][2][3][4] The reaction proceeds via an SN2 attack of the nucleophilic phosphorus on the alkyl halide.[2][4] This method is particularly effective for preparing phosphonate esters that can be further elaborated into more complex inhibitor structures.[4][5]

  • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a powerful tool for the stereoselective synthesis of alkenes from stabilized phosphonate carbanions and aldehydes or ketones.[6][7][8] This reaction is often used to introduce unsaturation or to build larger molecular scaffolds incorporating the phosphonate moiety. It generally favors the formation of (E)-alkenes.[6][9]

II. Synthesis of a Phosphonate Inhibitor for Serine Proteases

This protocol describes the synthesis of a diphenyl phosphonate inhibitor targeting serine proteases. Diphenyl phosphonates are known to act as covalent inhibitors of serine proteases by phosphonylating the active site serine residue.[10][11]

Experimental Protocol: Two-Step Synthesis of an Aminomethyl Diphenyl Phosphonate Inhibitor

This protocol is adapted from a facile two-step synthesis of phenyl phosphinates, which are related to phosphonates and also target serine proteases.[10]

Step 1: Synthesis of the Cbz-protected aminomethylphosphonic acid

  • In a round-bottom flask, combine benzyl (B1604629) carbamate (B1207046) (1.0 eq), the desired aldehyde (1.0 eq), and dichlorophenylphosphine (B166023) (1.0 eq) in dry acetonitrile.

  • Reflux the mixture under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to isolate the crude Cbz-protected aminomethylphosphonic acid.

  • Purify the product by recrystallization or column chromatography.

Step 2: Esterification to form the diphenyl phosphonate

  • Dissolve the purified Cbz-protected aminomethylphosphonic acid (1.0 eq) and phenol (B47542) (2.2 eq) in toluene.

  • Add N,N'-diisopropylcarbodiimide (DIC, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Heat the reaction mixture at 80°C for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and filter to remove the diisopropylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired Cbz-protected diphenyl phosphonate inhibitor.

III. Synthesis of a Phosphonate Inhibitor for Matrix Metalloproteinases (MMPs)

This protocol outlines a general approach for synthesizing phosphonate-based inhibitors for MMPs, which are zinc-dependent endopeptidases.[12][13] The phosphonate moiety in these inhibitors acts as a zinc-binding group.[12][14]

Experimental Protocol: Synthesis of an α-Sulfonylamino Phosphonate MMP Inhibitor

This protocol is based on the synthesis of potent α-arylsulfonylamino phosphonate inhibitors of MMPs.[12]

  • Michaelis-Arbuzov Reaction: React an appropriate α-bromo-N-arylsulfonylacetamide with triethyl phosphite under neat conditions, heating to approximately 150°C for 2-4 hours to form the corresponding diethyl α-N-arylsulfonylacetamidophosphonate.[5][15]

  • Hydrolysis (optional): If the phosphonic acid is desired, the diethyl ester can be hydrolyzed using concentrated hydrochloric acid under reflux.[16]

  • Purification: The final product can be purified by column chromatography on silica gel.

IV. Quantitative Data

The following table summarizes representative quantitative data for phosphonate-based enzyme inhibitors.

Inhibitor ClassTarget EnzymeIC50 / KiReference
α-Arylsulfonylamino PhosphonateMMP-260 nM (IC50)[12]
Tripeptide PhosphonateMMP-8Nanomolar range (IC50)[12]
Diaryl PhosphonateSerine ProteaseVaries based on structure[17]
Bicyclic PhosphonateAcetylcholinesterase3 µM (IC50)[18]
Aryl BisphosphonateHuman Phosphoglycerate Kinase0.84 - 200 µM (IC50)[19]
Alkyl BisphosphonateYeast Phosphoglycerate Kinase2 - 5000 µM (Kd)[19]

V. Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of phosphonate-based enzyme inhibitors.

G cluster_synthesis Synthesis cluster_evaluation Evaluation start Starting Materials (e.g., Alkyl Halide, Phosphite) ma_reaction Michaelis-Arbuzov Reaction start->ma_reaction hwe_reaction Horner-Wadsworth-Emmons Reaction start->hwe_reaction phosphonate_core Phosphonate Intermediate ma_reaction->phosphonate_core hwe_reaction->phosphonate_core modification Further Functionalization phosphonate_core->modification final_inhibitor Final Phosphonate Inhibitor modification->final_inhibitor purification Purification & Characterization (NMR, MS) final_inhibitor->purification enzyme_assay Enzyme Inhibition Assay purification->enzyme_assay data_analysis Data Analysis (IC50, Ki determination) enzyme_assay->data_analysis sar_studies Structure-Activity Relationship (SAR) Studies data_analysis->sar_studies G extracellular_stimuli Extracellular Stimuli (Growth Factors, Cytokines) receptor Cell Surface Receptor extracellular_stimuli->receptor signaling_cascade Intracellular Signaling Cascade (e.g., MAPK, PI3K pathways) receptor->signaling_cascade transcription_factors Activation of Transcription Factors (e.g., AP-1, NF-κB) signaling_cascade->transcription_factors mmp_gene MMP Gene Transcription transcription_factors->mmp_gene pro_mmp Pro-MMP Synthesis & Secretion mmp_gene->pro_mmp active_mmp Active MMP pro_mmp->active_mmp Activation ecm_degradation Extracellular Matrix (ECM) Degradation active_mmp->ecm_degradation phosphonate_inhibitor Phosphonate Inhibitor phosphonate_inhibitor->active_mmp Inhibition

References

Application of Diethyl 7-bromoheptylphosphonate in Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 7-bromoheptylphosphonate is a versatile bifunctional molecule utilized for the modification of various surfaces, particularly metal oxides. Its diethyl phosphonate (B1237965) headgroup provides a stable anchor to surfaces such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and tantalum pentoxide (Ta₂O₅), forming self-assembled monolayers (SAMs). The terminal bromoheptyl chain offers a reactive site for the subsequent covalent immobilization of a wide array of molecules, including biomolecules, polymers, and nanoparticles. This functionality makes it a valuable tool in the development of advanced materials for biomedical devices, biosensors, and drug delivery systems.

The formation of a phosphonate-based SAM on a metal oxide surface proceeds through the hydrolysis of the diethyl ester groups to phosphonic acid, followed by condensation with surface hydroxyl groups. This results in a dense, organized monolayer that can alter the physicochemical properties of the substrate, such as its wettability and chemical reactivity. The pendant bromo- group serves as an electrophilic site amenable to nucleophilic substitution reactions, enabling the straightforward attachment of molecules containing nucleophiles like thiols, amines, or carboxylates. This two-step modification strategy allows for the creation of highly specific and functionalized surfaces tailored for a variety of applications.

Illustrative Application: Functionalization of a Titanium Surface for Biomolecule Attachment

This application note details a representative protocol for the surface modification of a titanium substrate using this compound to create a reactive surface, followed by the immobilization of a model thiol-containing biomolecule.

Experimental Protocols

Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on a Titanium Substrate

This protocol describes the preparation of a titanium substrate and the subsequent formation of a SAM using this compound.

Materials:

  • Titanium-coated silicon wafers or titanium foils

  • This compound (Purity ≥ 98%)

  • Anhydrous Toluene (B28343)

  • Isopropanol (ACS grade)

  • Acetone (ACS grade)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

Equipment:

  • Ultrasonic bath

  • Spin coater or immersion vessel

  • Oven

  • Contact angle goniometer

  • Ellipsometer

  • X-ray Photoelectron Spectrometer (XPS)

Procedure:

  • Substrate Cleaning:

    • Cut titanium substrates to the desired size.

    • Sonciate the substrates sequentially in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.

    • Dry the substrates under a stream of high-purity nitrogen gas.

    • To create a uniform oxide layer with surface hydroxyl groups, treat the substrates with Piranha solution for 15 minutes.

    • Rinse the substrates thoroughly with DI water and dry with nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in anhydrous toluene.

    • Immerse the cleaned and dried titanium substrates in the phosphonate solution in a sealed container under a nitrogen atmosphere to prevent moisture contamination.

    • Allow the self-assembly process to proceed for 24 hours at room temperature.

    • After immersion, remove the substrates from the solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.

    • Dry the functionalized substrates under a stream of nitrogen gas.

    • Anneal the substrates at 120 °C for 1 hour to promote covalent bond formation and ordering of the monolayer.

    • Store the modified substrates in a desiccator until further use.

Protocol 2: Immobilization of a Thiol-Containing Molecule onto the Bromo-Functionalized Surface

This protocol outlines the procedure for attaching a model thiol-containing molecule (e.g., 11-mercaptoundecanoic acid) to the bromo-terminated SAM via a nucleophilic substitution reaction.

Materials:

  • Bromo-functionalized titanium substrates (from Protocol 1)

  • 11-mercaptoundecanoic acid

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Ethanol (ACS grade)

  • DI water

  • Nitrogen gas

Equipment:

  • Reaction vessel

  • Magnetic stirrer

  • Analytical balance

  • Contact angle goniometer

  • XPS

Procedure:

  • Preparation of the Reaction Solution:

    • Prepare a 10 mM solution of 11-mercaptoundecanoic acid in anhydrous DMF.

    • Add triethylamine to the solution at a 1.2 molar equivalent to the thiol to act as a base and facilitate the deprotonation of the thiol group.

  • Immobilization Reaction:

    • Place the bromo-functionalized titanium substrates in a reaction vessel.

    • Add the reaction solution to the vessel, ensuring the substrates are fully submerged.

    • Seal the vessel and stir the reaction mixture at 50 °C for 12 hours under a nitrogen atmosphere.

  • Post-Reaction Cleaning:

    • Remove the substrates from the reaction solution.

    • Rinse the substrates sequentially with DMF, ethanol, and DI water to remove unreacted reagents and byproducts.

    • Dry the substrates under a stream of nitrogen gas.

    • Store the newly functionalized substrates in a desiccator.

Data Presentation

The following tables summarize hypothetical quantitative data that would be expected from the characterization of the modified surfaces at each step of the process.

Table 1: Surface Characterization after Each Modification Step

Surface TypeWater Contact Angle (°)Monolayer Thickness (nm)
Cleaned Titanium15 ± 3N/A
Bromo-Functionalized Ti78 ± 41.2 ± 0.2
Thiol-Molecule Immobilized Ti65 ± 52.5 ± 0.3

Table 2: Elemental Composition by X-ray Photoelectron Spectroscopy (XPS)

Surface TypeC 1s (%)O 1s (%)Ti 2p (%)P 2p (%)Br 3d (%)S 2p (%)
Cleaned Titanium12.555.332.2000
Bromo-Functionalized Ti45.835.115.62.11.40
Thiol-Molecule Immobilized Ti58.228.59.81.80.11.6

Visualizations

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_sam_formation SAM Formation cluster_immobilization Biomolecule Immobilization Ti_Substrate Titanium Substrate Cleaning Ultrasonic Cleaning (Acetone, IPA, DI Water) Ti_Substrate->Cleaning Drying1 N2 Drying Cleaning->Drying1 Piranha Piranha Treatment Drying1->Piranha Rinsing1 DI Water Rinsing Piranha->Rinsing1 Drying2 N2 Drying Rinsing1->Drying2 Immersion Immersion (24h, RT) Drying2->Immersion Phosphonate_Sol 1 mM this compound in Toluene Phosphonate_Sol->Immersion Rinsing2 Toluene Rinsing Immersion->Rinsing2 Drying3 N2 Drying Rinsing2->Drying3 Annealing Annealing (120°C, 1h) Drying3->Annealing Reaction Reaction (12h, 50°C) Annealing->Reaction Thiol_Sol 10 mM Thiol-Molecule in DMF with TEA Thiol_Sol->Reaction Rinsing3 Rinsing (DMF, EtOH, DI Water) Reaction->Rinsing3 Drying4 N2 Drying Rinsing3->Drying4 Functionalized_Surface Functionalized Surface Drying4->Functionalized_Surface

Caption: Experimental workflow for surface modification.

logical_relationship sub Substrate (e.g., TiO2) linker This compound (Linker Molecule) sub->linker  Self-Assembly  (Phosphonate Anchor) surface Bromo-Functionalized Surface linker->surface  Forms SAM biomol Nucleophilic Biomolecule (e.g., Thiol-containing) surface->biomol  Nucleophilic  Substitution final Covalently Immobilized Biomolecule biomol->final  Covalent Bond  Formation

Caption: Logical steps of surface functionalization.

Application Notes and Protocols: Reaction of Diethyl 7-bromoheptylphosphonate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the reaction of diethyl 7-bromoheptylphosphonate with primary amines. This reaction is a valuable method for the synthesis of novel diethyl 7-(alkylamino)heptylphosphonate derivatives, which are of significant interest in medicinal chemistry and drug development due to their potential as enzyme inhibitors, receptor antagonists, and drug delivery agents.

Introduction

The N-alkylation of primary amines with haloalkylphosphonates, such as this compound, is a direct and efficient method for the introduction of a phosphonate (B1237965) moiety onto a long alkyl chain attached to a nitrogen atom. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the primary amine acts as the nucleophile, displacing the bromide leaving group.

The resulting ω-aminoalkylphosphonates are versatile intermediates. The phosphonate group can act as a stable phosphate (B84403) mimic, interacting with biological targets. The long alkyl chain provides hydrophobicity, which can be crucial for membrane permeability and targeting specific cellular compartments. The secondary amine formed can be further functionalized, allowing for the attachment of various bioactive molecules.

Reaction Scheme

Diethyl 7-bromoheptylphosphonatePrimary AmineDiethyl 7-(alkylamino)heptylphosphonate

Key Considerations

  • Stoichiometry: To favor the formation of the desired mono-alkylated product and minimize the formation of the di-alkylated tertiary amine, it is recommended to use an excess of the primary amine.

  • Base: A non-nucleophilic base is typically added to neutralize the hydrobromic acid (HBr) generated during the reaction. The choice of base can influence the reaction rate and selectivity.

  • Solvent: A polar aprotic solvent is generally preferred to dissolve the reactants and facilitate the SN2 reaction.

  • Temperature: The reaction temperature can be adjusted to control the reaction rate. For less reactive amines, heating may be necessary.

Experimental Protocols

Below are two representative protocols for the reaction of this compound with a primary amine. Protocol A uses a common organic base, while Protocol B employs an inorganic base.

Protocol A: N-Alkylation using Triethylamine (B128534) as Base

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Triethylamine (Et3N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the primary amine (2.0 mmol, 2.0 eq).

  • Dissolve the amine in anhydrous DMF (10 mL).

  • Add triethylamine (1.5 mmol, 1.5 eq) to the solution.

  • Add this compound (1.0 mmol, 1.0 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether (50 mL) and wash with saturated aqueous NaHCO3 solution (3 x 20 mL).

  • Wash the organic layer with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired diethyl 7-(alkylamino)heptylphosphonate.

Protocol B: N-Alkylation using Cesium Carbonate as Base

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Cesium carbonate (Cs2CO3)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Ethyl acetate (B1210297)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine the primary amine (1.2 mmol, 1.2 eq) and cesium carbonate (1.5 mmol, 1.5 eq).

  • Add anhydrous DMSO (8 mL) to the flask.

  • Add this compound (1.0 mmol, 1.0 eq) to the suspension.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (40 mL).

  • Wash the organic phase with water (3 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography to yield the pure product.

Data Presentation

The following table summarizes representative reaction conditions and yields for the synthesis of diethyl 7-(alkylamino)heptylphosphonates based on the protocols described above.

EntryPrimary AmineBaseSolventTemperature (°C)Time (h)Yield (%)
1BenzylamineEt3NDMF801885
2AnilineCs2CO3DMSO253678
3n-ButylamineEt3NDMF802482
4CyclohexylamineCs2CO3DMSO254875

Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific primary amine and reaction conditions.

Visualizations

Reaction Workflow

Reaction_Workflow Reactants Primary Amine (2 eq) This compound (1 eq) Base (1.5 eq) Anhydrous Solvent Reaction Stir at specified temperature (25-80 °C) for 12-48 h Reactants->Reaction 1. Mix Workup Aqueous Workup (Extraction & Washes) Reaction->Workup 2. Quench Purification Column Chromatography Workup->Purification 3. Dry & Concentrate Product Diethyl 7-(alkylamino)heptylphosphonate Purification->Product 4. Isolate

Caption: General experimental workflow for the synthesis of diethyl 7-(alkylamino)heptylphosphonates.

Logical Relationship of Reaction Components

Reaction_Components cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products Amine Primary Amine (Nucleophile) Target Diethyl 7-(alkylamino)heptylphosphonate Amine->Target Phosphonate This compound (Electrophile) Phosphonate->Target Base Base (e.g., Et3N, Cs2CO3) Neutralizes HBr Byproduct HBr Salt of Base Base->Byproduct Solvent Solvent (e.g., DMF, DMSO) Reaction Medium Temp Temperature (25-80 °C) Controls Rate

Caption: Key components and their roles in the N-alkylation reaction.

Potential Applications in Drug Development

The synthesized diethyl 7-(alkylamino)heptylphosphonate derivatives can serve as valuable scaffolds in drug discovery. The phosphonate group can chelate metal ions in metalloenzymes or act as a phosphate mimic to inhibit kinases or phosphatases. The long alkyl chain can facilitate interactions with hydrophobic pockets of target proteins or enhance cell membrane permeability. The secondary amine provides a point for further chemical modification, enabling the synthesis of a library of compounds for structure-activity relationship (SAR) studies. Potential therapeutic areas include oncology, infectious diseases, and metabolic disorders.

Application Notes and Protocols for the Synthesis of Alkyl Phosphonates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The synthesis of alkyl phosphonates is a fundamental transformation in organophosphorus chemistry, with applications in medicinal chemistry, materials science, and agrochemicals. While the Hirao coupling is a powerful palladium-catalyzed method for the formation of carbon-phosphorus (C-P) bonds, its scope is primarily focused on the synthesis of aryl and vinyl phosphonates (sp² C-P bonds).[1][2][3][4] For the synthesis of alkyl phosphonates (sp³ C-P bonds), the well-established Michaelis-Arbuzov reaction is the most common and effective method.[5][6][7][8][9][10]

This document provides detailed application notes and experimental protocols for the synthesis of alkyl phosphonates via the Michaelis-Arbuzov reaction.

Application Notes

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction, first discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, is the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate.[7][9][10]

Reaction Scheme: (RO)₃P + R'X → (RO)₂P(=O)R' + RX

Where:

  • (RO)₃P is a trialkyl phosphite

  • R'X is an alkyl halide

  • (RO)₂P(=O)R' is a dialkyl alkylphosphonate

  • RX is a new alkyl halide formed as a byproduct

Mechanism: The reaction proceeds through a two-step Sₙ2 mechanism:

  • Nucleophilic Attack: The nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a phosphonium (B103445) salt intermediate.[5][6][7]

  • Dealkylation: The displaced halide anion then attacks one of the alkyl groups of the phosphonium salt, leading to the formation of the final phosphonate (B1237965) product and a new alkyl halide.[5][6][7]

Substrate Scope:

  • Alkyl Halides: The reactivity of the alkyl halide is a critical factor, with the general order of reactivity being R'I > R'Br > R'Cl.[7][11] Primary alkyl halides and benzyl (B1604629) halides generally provide good yields.[7][11] Secondary and tertiary alkyl halides are less reactive and may lead to elimination side products.[7][12]

  • Phosphites: Trialkyl phosphites are common starting materials. Electron-donating groups on the phosphite can increase the reaction rate.[5][7]

Reaction Conditions: The classical Michaelis-Arbuzov reaction is often performed neat (without solvent) at elevated temperatures (typically 150-160 °C).[11][12] However, catalyzed versions of the reaction have been developed to proceed under milder conditions. For instance, Lewis acids like zinc bromide (ZnBr₂) can catalyze the reaction at room temperature.[11]

Experimental Protocols

Protocol 1: Classical Michaelis-Arbuzov Reaction (Thermal Conditions)

This protocol describes the synthesis of diethyl benzylphosphonate from triethyl phosphite and benzyl bromide under thermal conditions.

Materials:

  • Benzyl bromide

  • Triethyl phosphite

  • Round-bottom flask

  • Reflux condenser

  • Nitrogen inlet

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents).[11]

  • Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.[11]

  • Monitor the progress of the reaction using TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[11]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product, diethyl benzylphosphonate, is a colorless oil and can be purified by distillation under reduced pressure if necessary.[11]

Protocol 2: Lewis Acid-Catalyzed Michaelis-Arbuzov Reaction

This protocol describes a milder, catalyzed version of the reaction for the synthesis of diethyl benzylphosphonate.[11]

Materials:

  • Benzyl bromide (1 mmol)

  • Triethyl phosphite (1.2 mmol)

  • Zinc bromide (ZnBr₂) (0.2 mmol)

  • Dichloromethane (5 mL)

  • Stirring apparatus

Procedure:

  • To a solution of benzyl bromide in dichloromethane, add triethyl phosphite.[11]

  • Add zinc bromide to the solution at room temperature.[11]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.[11]

  • Upon completion, quench the reaction with the addition of water.[11]

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the desired product.

Data Presentation

Table 1: Effect of Alkyl Halide Reactivity on Yield

Alkyl HalideReactivityTypical YieldReference
R'IHighGood to Excellent[7][11]
R'BrMediumGood[7][11]
R'ClLowFair to Good[7][11]

Table 2: Comparison of Reaction Conditions for the Synthesis of Diethyl Benzylphosphonate

ConditionProtocol 1 (Thermal)Protocol 2 (Catalyzed)
Catalyst NoneZnBr₂ (0.2 equiv)
Solvent None (neat)Dichloromethane
Temperature 150-160 °CRoom Temperature
Time 2-4 hours1 hour
Yield GoodGood to Excellent

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Alkyl Halide and Trialkyl Phosphite catalyst Add Catalyst (optional) start->catalyst solvent Add Solvent (optional) catalyst->solvent heat Heat to Reaction Temperature (if required) solvent->heat stir Stir and Monitor Progress (TLC/NMR) heat->stir cool Cool to Room Temperature stir->cool quench Quench Reaction (if necessary) cool->quench extract Extraction and Drying quench->extract purify Purification (e.g., Distillation) extract->purify end end purify->end Final Product: Alkyl Phosphonate

Caption: Experimental workflow for the Michaelis-Arbuzov reaction.

reaction_mechanism cluster_step1 Step 1: Nucleophilic Attack (Sₙ2) cluster_step2 Step 2: Dealkylation (Sₙ2) Trialkyl_Phosphite R'₃P Alkyl_Halide R-X Trialkyl_Phosphite->Alkyl_Halide lone pair attack Phosphonium_Salt [R'₃P⁺-R] X⁻ Alkyl_Halide->Phosphonium_Salt Phosphonium_Salt_2 [R'₃P⁺-R] X⁻ Final_Product R'₂P(=O)R Phosphonium_Salt_2->Final_Product X⁻ attacks R' Byproduct R'X

Caption: Mechanism of the Michaelis-Arbuzov reaction.

References

Application Notes and Protocols for Diethyl 7-bromoheptylphosphonate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Diethyl 7-bromoheptylphosphonate in solid-phase synthesis. This versatile bifunctional linker is a valuable tool for the immobilization of molecules, the creation of novel functionalized resins, and as a cleavable linker in the synthesis of small molecules, peptides, and Proteolysis Targeting Chimeras (PROTACs).

Introduction

Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery and development, enabling the rapid and efficient construction of compound libraries.[1][2] The choice of linker, the molecular bridge between the solid support and the synthesized molecule, is critical for the success of any solid-phase strategy.[1][3][4] this compound offers a unique combination of a reactive alkyl bromide for attachment to a solid support and a diethyl phosphonate (B1237965) moiety that can be used for further functionalization or as a point of cleavage.

The phosphonate group can serve as a stable phosphate (B84403) mimic or be deprotected to a phosphonic acid, which can act as a transition-state analog inhibitor for various enzymes or as a handle for purification and analysis.[5] This document outlines protocols for the preparation of a phosphonate-functionalized resin and its application in solid-phase synthesis.

Key Applications

  • Creation of Phosphonate-Functionalized Resins: Immobilize the linker onto various solid supports (e.g., amine- or hydroxyl-functionalized resins) to create a platform for affinity chromatography, ion exchange, or as a starting point for further synthesis.

  • Cleavable Linker Strategies: Utilize the phosphonate ester as a cleavable linker, allowing for the release of the synthesized molecule under specific acidic conditions.[6][7]

  • Synthesis of Bioactive Molecules: The phosphonate moiety can be incorporated into the final product, which is of interest for molecules targeting phosphate-binding proteins.

  • PROTAC Synthesis: The bifunctional nature of this compound makes it a suitable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce targeted protein degradation.[8][9][10][11][12]

Data Presentation

ParameterValueReference
Molecular Formula C11H24BrO3PN/A
Molecular Weight 315.18 g/mol N/A
Purity Typically >95%N/A
Storage -20°CN/A

Experimental Protocols

Protocol 1: Preparation of Diethylheptylphosphonate-Functionalized Resin

This protocol describes the immobilization of this compound onto an amine-functionalized resin (e.g., aminomethylated polystyrene).

Materials:

  • Aminomethyl polystyrene resin (100-200 mesh, 1.0 mmol/g loading)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the aminomethyl polystyrene resin (1 g, 1.0 mmol) in DMF (10 mL) in a reaction vessel for 1 hour with gentle agitation.

  • Drain the solvent.

  • Add a solution of this compound (1.5 mmol, 1.5 eq) and DIPEA (3.0 mmol, 3.0 eq) in DMF (10 mL).

  • Agitate the mixture at 50°C for 16-24 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight.

  • Optional: Determine the loading of the phosphonate linker on the resin using methods such as phosphorus analysis or by cleaving the linker and quantifying the cleaved product.

G cluster_prep Resin Preparation cluster_reaction Functionalization Reaction cluster_workup Workup & Isolation cluster_product Product Resin Aminomethyl Resin Swell Swell Resin in DMF Resin->Swell Add_Reagents Add this compound + DIPEA in DMF Swell->Add_Reagents React Agitate at 50°C for 16-24h Add_Reagents->React Wash_DMF Wash with DMF React->Wash_DMF Wash_DCM Wash with DCM Wash_DMF->Wash_DCM Wash_MeOH Wash with MeOH Wash_DCM->Wash_MeOH Dry Dry under Vacuum Wash_MeOH->Dry Final_Resin Phosphonate-Functionalized Resin Dry->Final_Resin

Caption: Workflow for the preparation of a phosphonate-functionalized solid support.

Protocol 2: Deprotection of Diethyl Phosphonate to Phosphonic Acid on Solid Support

This protocol outlines the conversion of the immobilized diethyl phosphonate ester to the corresponding phosphonic acid.

Materials:

  • Diethylheptylphosphonate-functionalized resin

  • Bromotrimethylsilane (TMSBr)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • DCM/MeOH/Water mixture (for neutralization and washing)

Procedure:

  • Swell the phosphonate-functionalized resin (0.5 g) in DCM (5 mL) for 30 minutes.

  • Add TMSBr (10 eq) to the resin suspension.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Drain the reaction mixture and wash the resin with DCM (3 x 10 mL).

  • To hydrolyze the silyl (B83357) ester intermediate, wash the resin with a mixture of DCM/MeOH/Water (5:4:1, v/v/v) (3 x 10 mL).

  • Wash the resin with DCM (3 x 10 mL) and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

G cluster_start Starting Material cluster_deprotection Deprotection cluster_workup Workup cluster_product Product Start_Resin Diethylphosphonate Resin Swell Swell in DCM Start_Resin->Swell Add_TMSBr Add TMSBr Swell->Add_TMSBr React Agitate at RT for 2-4h Add_TMSBr->React Wash_DCM1 Wash with DCM React->Wash_DCM1 Hydrolysis Wash with DCM/MeOH/Water Wash_DCM1->Hydrolysis Wash_DCM2 Wash with DCM Hydrolysis->Wash_DCM2 Wash_MeOH Wash with MeOH Wash_DCM2->Wash_MeOH Dry Dry under Vacuum Wash_MeOH->Dry Final_Resin Phosphonic Acid Resin Dry->Final_Resin

Caption: Workflow for the deprotection of the phosphonate ester on the solid support.

Protocol 3: Cleavage of a Molecule Attached to the Phosphonate Linker

This protocol describes a potential method for cleaving a molecule that has been attached to the phosphonic acid resin via an ester or amide linkage.

Materials:

  • Molecule-loaded phosphonic acid resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

Procedure:

  • Swell the resin in DCM (5 mL) for 30 minutes.

  • Drain the solvent.

  • Add a cleavage cocktail of TFA/DCM/TIS (e.g., 50:45:5, v/v/v). The exact ratio may need to be optimized depending on the stability of the synthesized molecule.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate containing the cleaved product.

  • Wash the resin with the cleavage cocktail (2 x 2 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by an appropriate method (e.g., HPLC).

Hypothetical Signaling Pathway Application

Molecules synthesized using a phosphonate linker may be designed as inhibitors of enzymes involved in phosphorylation-dependent signaling pathways, such as kinases or phosphatases. The phosphonate group can act as a non-hydrolyzable mimic of a phosphate group, leading to competitive inhibition.

G

Caption: Inhibition of a kinase signaling pathway by a phosphonate-based inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diethyl 7-bromoheptylphosphonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 7-bromoheptylphosphonate. Our aim is to facilitate improved yields and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via the Michaelis-Arbuzov reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low to no product formation - Insufficient reaction temperature: The Michaelis-Arbuzov reaction typically requires elevated temperatures to proceed efficiently.[1][2] - Low reactivity of the alkyl bromide: While primary alkyl bromides are generally reactive, impurities can inhibit the reaction.[3] - Degraded triethyl phosphite (B83602): Triethyl phosphite can oxidize or hydrolyze over time.- Increase reaction temperature: Ensure the reaction is heated to an appropriate temperature, typically in the range of 140-160°C.[1][4] - Verify reactant quality: Use freshly distilled 1,7-dibromoheptane (B124887) and high-purity triethyl phosphite. - Use freshly opened/distilled triethyl phosphite.
Formation of a significant amount of diethyl (heptane-1,7-diyl)bis(phosphonate) (di-substituted by-product) - Incorrect stoichiometry: Using an equimolar ratio or an excess of triethyl phosphite can lead to the second bromine atom reacting.[4] - Rapid addition of triethyl phosphite: A high local concentration of the phosphite can favor the di-substitution reaction.[4]- Use a large excess of 1,7-dibromoheptane: While this can be effective, it is not atom-economical.[4] - Slow, dropwise addition of triethyl phosphite: This is a more sustainable approach to favor the mono-substitution product.[4] Maintain a 1:1 molar ratio of the reactants.[4]
Presence of unreacted 1,7-dibromoheptane in the final product - Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. - Inefficient purification: Simple distillation may not be sufficient to separate the product from the starting material due to close boiling points at reduced pressure.- Increase reaction time: Monitor the reaction progress using techniques like TLC or GC-MS to ensure completion. - Optimize purification: Utilize fractional distillation under high vacuum or column chromatography for more effective separation.
Product decomposition during distillation - Excessively high distillation temperature: Long-chain phosphonates can be susceptible to thermal decomposition.- Use high vacuum distillation: Distilling at a lower pressure will reduce the required temperature. - Consider alternative purification methods: Column chromatography on silica (B1680970) gel can be a milder alternative to distillation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound?

The synthesis is achieved through the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite (in this case, triethyl phosphite) on an alkyl halide (1,7-dibromoheptane) to form a phosphonium (B103445) salt intermediate. This intermediate then undergoes dealkylation by the bromide ion to yield the final phosphonate (B1237965) ester and an alkyl halide by-product (bromoethane).[1][3][5]

Q2: Why is the formation of a di-substituted by-product a major concern in this synthesis?

When using a difunctional substrate like 1,7-dibromoheptane, the initial product, this compound, still possesses a reactive C-Br bond. This can undergo a second Michaelis-Arbuzov reaction with another molecule of triethyl phosphite, leading to the formation of diethyl (heptane-1,7-diyl)bis(phosphonate). This reduces the yield of the desired mono-substituted product and complicates purification.[4]

Q3: How can I effectively monitor the progress of the reaction?

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Q4: What are the optimal conditions for purifying this compound?

Purification is typically achieved by vacuum distillation. Given the relatively high molecular weight of the product, a good vacuum is necessary to lower the boiling point and prevent thermal decomposition. Alternatively, for higher purity, column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) can be employed.

Quantitative Data Summary

The following table summarizes the effect of the triethyl phosphite addition method on the yield of ω-bromoalkylphosphonates, demonstrating a strategy to improve the yield of the desired mono-substituted product. The data is adapted from a study on similar α,ω-dibromoalkanes.[4]

α,ω-DibromoalkaneMolar Ratio (Dibromoalkane:Triethyl phosphite)Addition of Triethyl phosphiteYield of Mono-phosphonate (%)
1,4-Dibromobutane1:1All at once25
1,4-Dibromobutane1:1Slow dropwise addition40
1,5-Dibromopentane1:1Slow dropwise addition40
1,6-Dibromohexane1:1Slow dropwise addition20

This data illustrates that slow, dropwise addition of triethyl phosphite significantly improves the yield of the desired mono-bromoalkylphosphonate by minimizing the formation of the di-substituted by-product.[4]

Experimental Protocols

Optimized Synthesis of this compound

This protocol is adapted from an optimized procedure for the synthesis of similar ω-bromoalkylphosphonates.[4]

Materials:

  • 1,7-dibromoheptane

  • Triethyl phosphite

  • Round-bottom flask

  • Dropping funnel

  • Distillation apparatus

  • Heating mantle with a stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

  • Add 1,7-dibromoheptane (1 equivalent) to the flask and heat it to 140°C with stirring.

  • Slowly add triethyl phosphite (1 equivalent) dropwise to the heated 1,7-dibromoheptane over a period of approximately 2 hours. During the addition, bromoethane (B45996) will be formed as a by-product and can be distilled off.

  • After the addition is complete, maintain the reaction mixture at 140°C for an additional 1-2 hours, or until the reaction is deemed complete by monitoring (e.g., TLC or GC-MS).

  • Allow the reaction mixture to cool to room temperature.

  • Purify the crude product by vacuum distillation to remove unreacted 1,7-dibromoheptane and isolate the this compound.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis 1,7-Dibromoheptane 1,7-Dibromoheptane Intermediate Phosphonium Salt Intermediate 1,7-Dibromoheptane->Intermediate + Triethyl phosphite (Nucleophilic Attack) Triethyl_phosphite Triethyl phosphite Triethyl_phosphite->Intermediate Product This compound Intermediate->Product Dealkylation Byproduct1 Bromoethane Intermediate->Byproduct1 Side_Product Di-substituted By-product Product->Side_Product + Triethyl phosphite (Side Reaction)

Caption: Michaelis-Arbuzov reaction for this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield of Desired Product Check_Di_substitution Significant Di-substituted By-product? Start->Check_Di_substitution Slow_Addition Implement Slow, Dropwise Addition of Triethyl Phosphite Check_Di_substitution->Slow_Addition Yes Check_Completion Reaction Incomplete? Check_Di_substitution->Check_Completion No Slow_Addition->Check_Completion Increase_Time_Temp Increase Reaction Time or Temperature Check_Completion->Increase_Time_Temp Yes Check_Purity Purification Issues? Check_Completion->Check_Purity No Increase_Time_Temp->Check_Purity Optimize_Distillation Optimize Vacuum Distillation or Use Chromatography Check_Purity->Optimize_Distillation Yes End Improved Yield Check_Purity->End No Optimize_Distillation->End

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of Crude Diethyl 7-bromoheptylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Diethyl 7-bromoheptylphosphonate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, typically synthesized via the Michaelis-Arbuzov reaction of triethyl phosphite (B83602) and 1,7-dibromoheptane (B124887).

Issue 1: Low yield of purified product after work-up and distillation.

  • Possible Cause 1: Incomplete Reaction. The Michaelis-Arbuzov reaction can be slow and require elevated temperatures to proceed to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy to ensure all starting material (triethyl phosphite) is consumed before proceeding with the work-up. If the reaction is incomplete, consider increasing the reaction time or temperature.

  • Possible Cause 2: Product Loss During Aqueous Extraction. this compound may have some solubility in the aqueous phase, especially if excessive amounts of water are used.

    • Solution: Minimize the volume of aqueous washes. Use brine (saturated NaCl solution) for the final wash to decrease the solubility of the organic product in the aqueous layer. Back-extract the combined aqueous layers with a small amount of the organic solvent (e.g., diethyl ether or ethyl acetate) to recover any dissolved product.

  • Possible Cause 3: Decomposition During Distillation. Organophosphonates can be susceptible to decomposition at high temperatures.

    • Solution: Perform the distillation under a high vacuum to lower the boiling point of the product. Use a short-path distillation apparatus to minimize the residence time of the compound at high temperatures. Ensure the heating mantle temperature is not excessively higher than the vapor temperature.

Issue 2: Persistent impurities after column chromatography.

  • Possible Cause 1: Co-elution with Unreacted 1,7-dibromoheptane. The starting dibromide is less polar than the product and should elute first, but with an inappropriate solvent system, separation may be poor.

    • Solution: Optimize the eluent system for column chromatography. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding ethyl acetate (B1210297) or diethyl ether. A typical starting point could be a 9:1 or 8:2 mixture of hexane:ethyl acetate. Monitor the fractions by TLC to ensure a clean separation.

  • Possible Cause 2: Presence of the Di-phosphonated Byproduct. The 1,7-bis(diethylphosphonato)heptane byproduct is significantly more polar than the desired product.

    • Solution: If the di-phosphonated byproduct is present, it will have a much lower Rf value on TLC. It should elute from the silica (B1680970) gel column much later than the desired product. Increasing the polarity of the eluent (e.g., to a 1:1 mixture of hexane:ethyl acetate or even adding a small amount of methanol) will be necessary to elute this impurity after the desired product has been collected.

Issue 3: Oily product that does not solidify, even when pure.

  • Possible Cause: this compound is expected to be a liquid at room temperature.

    • Solution: This is the expected physical state of the purified compound. Its identity and purity should be confirmed by analytical methods such as NMR spectroscopy and mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities arise from the Michaelis-Arbuzov synthesis and include:

  • Unreacted starting materials: 1,7-dibromoheptane and triethyl phosphite.

  • Reaction byproduct: Ethyl bromide.

  • Side-product from the reaction of the product with another molecule of triethyl phosphite: 1,7-bis(diethylphosphonato)heptane.

  • Oxidation product: Triethyl phosphate, from the oxidation of triethyl phosphite.

  • Hydrolysis product: If moisture is present, this compound can hydrolyze to its corresponding phosphonic acid.[1]

Q2: How can I monitor the purification process effectively?

A2: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the purification.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v) is a good starting point.

  • Visualization: Organophosphorus compounds are often not UV-active. After checking under a UV lamp, staining is necessary.

    • Potassium Permanganate Stain: A versatile stain that visualizes most organic compounds as yellow-brown spots on a purple background.

    • Phosphomolybdic Acid or Molybdate Stains: These are more specific for phosphorus-containing compounds and offer high sensitivity.

Q3: What are the key differences in polarity between the product and the main impurities?

A3: Understanding the relative polarities is crucial for effective chromatographic separation:

  • 1,7-dibromoheptane: Least polar.

  • Triethyl phosphite: Less polar than the product.

  • This compound (Product): Moderately polar.

  • 1,7-bis(diethylphosphonato)heptane: Most polar.

Q4: Is vacuum distillation always necessary?

A4: For high purity, vacuum distillation is highly recommended. It is particularly effective at removing non-volatile impurities and any remaining high-boiling starting materials. However, for some applications where minor impurities are acceptable, a thorough extractive work-up followed by column chromatography may be sufficient.

Quantitative Data Summary

The following table summarizes typical parameters for the purification of diethyl alkylphosphonates. Note that specific values for this compound may vary.

ParameterValue / RangeCompound Analogy / Notes
Boiling Point >150 °C at reduced pressureVaries significantly with the length of the alkyl chain and the vacuum applied. For a similar compound, diethyl (2-bromoethyl)phosphonate, the boiling point is 95-105 °C at 2 mmHg.
TLC Eluent System Hexane:Ethyl Acetate (9:1 to 1:1 v/v)The optimal ratio will depend on the specific impurities present. A gradient elution is often most effective for column chromatography.
Column Chromatography Stationary Phase Silica Gel (230-400 mesh)Standard grade silica gel is typically sufficient.
Extractive Work-up Washes 1. Saturated NaHCO₃ (aq) 2. Water 3. BrineThe bicarbonate wash is crucial for removing any acidic impurities.

Experimental Protocols

Protocol 1: Extractive Work-up

This initial purification step is designed to remove acidic impurities and water-soluble byproducts.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the crude product with 2-3 volumes of a suitable organic solvent, such as diethyl ether or ethyl acetate, to facilitate phase separation.

  • Wash the organic phase sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution. Add carefully to neutralize any residual acid (CO₂ evolution may cause pressure build-up). Repeat until no more gas evolves.

    • Deionized water to remove any remaining salts.

    • Saturated aqueous sodium chloride (brine) solution to reduce the solubility of the organic product in the aqueous phase.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Flash Column Chromatography

This method is used to separate the desired product from impurities with different polarities.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column.

  • Dissolve the crude product from the extractive work-up in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity. Start with a low polarity eluent, such as hexane:ethyl acetate (9:1 v/v), and gradually increase the proportion of ethyl acetate.

  • Collect fractions and monitor their composition using TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Vacuum Distillation

This technique is suitable for purifying the product on a larger scale and for removing non-volatile impurities.

  • Set up a short-path distillation apparatus.

  • Place the crude product (after extractive work-up) in the distillation flask with a magnetic stir bar.

  • Slowly apply a vacuum to the system.

  • Gradually heat the distillation flask in a heating mantle while stirring.

  • Collect the fraction that distills at the expected boiling point range for this compound under the applied vacuum. It is advisable to collect a forerun fraction to remove any low-boiling impurities.

  • Allow the apparatus to cool to room temperature before releasing the vacuum.

Visualizations

experimental_workflow crude_product Crude this compound extractive_workup Extractive Work-up (NaHCO3, H2O, Brine) crude_product->extractive_workup dried_crude Dried Crude Product extractive_workup->dried_crude column_chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient) dried_crude->column_chromatography distillation Vacuum Distillation dried_crude->distillation Alternative for large scale pure_fractions Combine Pure Fractions column_chromatography->pure_fractions pure_product Pure this compound pure_fractions->pure_product distillation->pure_product

Caption: Experimental workflow for the purification of crude this compound.

troubleshooting_guide start Purification Issue? low_yield Low Yield? start->low_yield persistent_impurities Persistent Impurities? start->persistent_impurities oily_product Oily Product? start->oily_product incomplete_reaction Incomplete Reaction? -> Monitor with TLC/NMR low_yield->incomplete_reaction Yes loss_in_workup Loss in Work-up? -> Use brine, back-extract low_yield->loss_in_workup Yes decomposition Decomposition? -> High vacuum, short path low_yield->decomposition Yes co_elution Co-elution? -> Optimize eluent gradient persistent_impurities->co_elution Yes dipho_byproduct Di-phosphonate Present? -> Increase eluent polarity persistent_impurities->dipho_byproduct Yes expected_state Expected Physical State -> Confirm with analytics oily_product->expected_state Yes

Caption: Troubleshooting guide for the purification of this compound.

References

Technical Support Center: Optimizing Phosphonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosphonate (B1237965) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing phosphonate esters?

A1: The Michaelis-Arbuzov reaction is a widely used and versatile method for forming a carbon-phosphorus bond to synthesize phosphonate esters.[1] It involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide.

Q2: My Michaelis-Arbuzov reaction is not working or giving low yields. What are the common causes?

A2: Low yields in the Michaelis-Arbuzov reaction can stem from several factors:

  • Reaction Temperature: The reaction often requires elevated temperatures, typically between 120°C and 160°C, particularly when performed without a solvent.[2] Insufficient heat can lead to an incomplete reaction, while excessive temperatures can cause pyrolysis of the phosphite ester.[2]

  • Reactivity of Alkyl Halide: The reactivity of the alkyl halide is crucial. Primary alkyl halides and benzyl (B1604629) halides react readily. Secondary alkyl halides are less reactive and may lead to elimination side products, while tertiary, aryl, and vinyl halides are generally unreactive under standard conditions.[3] The reactivity order is R-I > R-Br > R-Cl.[3]

  • Steric Hindrance: Significant steric bulk on either the phosphite or the alkyl halide can impede the S\textsubscript{N}2 reaction mechanism, slowing down the reaction or preventing it altogether.

Q3: How can I improve the stereoselectivity of my Horner-Wadsworth-Emmons (HWE) reaction to favor the (E)-alkene?

A3: The HWE reaction generally favors the formation of (E)-alkenes.[4] To enhance (E)-selectivity, consider the following:

  • Choice of Base and Solvent: Using sodium or lithium bases (e.g., NaH, n-BuLi) in a solvent like tetrahydrofuran (B95107) (THF) typically promotes the formation of the thermodynamically favored (E)-alkene.

  • Reaction Temperature: Allowing the reaction to warm to room temperature can facilitate equilibration of the intermediates, leading to a higher E/Z ratio.

  • Phosphonate Structure: Using phosphonates with less bulky ester groups (e.g., diethyl) can also favor the (E)-isomer.

Q4: I need to synthesize a (Z)-alkene using a Horner-Wadsworth-Emmons reaction. How can I achieve this?

A4: For the synthesis of (Z)-alkenes, the Still-Gennari modification of the HWE reaction is the preferred method. This variation employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonates) and a strong base combination like potassium hexamethyldisilazide (KHMDS) with a crown ether (e.g., 18-crown-6) in THF at low temperatures (e.g., -78 °C). These conditions kinetically favor the formation of the (Z)-isomer.

Q5: My phosphonate ester is synthesized, but I am having trouble hydrolyzing it to the corresponding phosphonic acid. What are the recommended procedures?

A5: Hydrolysis of phosphonate esters to phosphonic acids can be achieved under acidic conditions. A common and effective method is refluxing the phosphonate ester with concentrated hydrochloric acid (HCl).[5][6] Another widely used method, particularly for substrates sensitive to strong acid, is the McKenna procedure, which involves a two-step process of reacting the phosphonate ester with bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis.

Q6: I am observing a significant amount of a dark, tarry byproduct in my phosphonate synthesis. What could be the cause?

A6: The formation of dark, tarry byproducts, especially in reactions conducted at high temperatures, often indicates decomposition of the starting materials or products.[7] Overheating is a common cause.[7] It is crucial to maintain careful temperature control, using an oil bath for stable heating.[7] If you are performing a distillation to purify your product, consider using vacuum distillation to lower the boiling point and reduce the risk of decomposition.[8]

Troubleshooting Guides

Michaelis-Arbuzov Reaction
Issue Possible Cause Suggested Solution
Low or No Reaction Insufficient temperature.Gradually increase the reaction temperature, monitoring for product formation and decomposition.[2]
Low reactivity of the alkyl halide.Use a more reactive alkyl halide (I > Br > Cl). Consider using a catalyst for less reactive halides.[3]
Steric hindrance.Use less sterically hindered phosphites or alkyl halides if possible.
Side Product Formation Reaction of the byproduct alkyl halide.Use a trialkyl phosphite that generates a low-boiling alkyl halide (e.g., trimethyl or triethyl phosphite) that can be removed by distillation during the reaction.[1]
Perkow reaction with α-halo ketones.Use an α-iodo ketone, which favors the Arbuzov product. Increasing the reaction temperature can also favor the Michaelis-Arbuzov product.[1]
Elimination with secondary alkyl halides.Lower the reaction temperature. The use of a catalyst may allow for milder conditions.[1]
Horner-Wadsworth-Emmons Reaction
Issue Possible Cause Suggested Solution
Low Yield Incomplete deprotonation of the phosphonate.Ensure the use of a sufficiently strong and appropriate base. Check the quality and dryness of the base and solvent.
Aldehyde or ketone is base-sensitive.Use milder conditions such as the Masamune-Roush conditions (LiCl and a weaker base like DBU or triethylamine).[9]
Steric hindrance in the aldehyde or ketone.HWE reactions are generally effective with hindered ketones, but longer reaction times or slightly elevated temperatures may be necessary.[4]
Poor Stereoselectivity (Low E/Z ratio) Reaction conditions favor the kinetic (Z)-product.Use NaH or n-BuLi as the base and allow the reaction to warm to room temperature to promote equilibration to the thermodynamic (E)-product.
The phosphonate structure favors the (Z)-alkene.For (E)-alkenes, use standard phosphonates like triethyl phosphonoacetate. For (Z)-alkenes, use the Still-Gennari modification with electron-withdrawing phosphonates.
Difficulty in Product Purification Residual phosphate (B84403) byproduct.The dialkylphosphate salt is typically water-soluble and can be removed by aqueous extraction during workup.[4] Ensure thorough washing of the organic layer.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Diethyl ω-Bromoalkylphosphonates via Michaelis-Arbuzov Reaction

Entryα,ω-dibromoalkaneTriethyl phosphite addition timeYield (%)
11,4-dibromobutaneFastLow
21,4-dibromobutaneSlow (approx. 2 hours)40
31,5-dibromopentaneSlow (approx. 2 hours)40
41,6-dibromohexaneSlow (approx. 2 hours)20

Adapted from literature data, demonstrating that slower addition of triethyl phosphite can improve the yield and selectivity for the desired mono-phosphonation product.[10]

Table 2: Optimization of the Michaelis-Arbuzov Reaction Using a CeCl₃·7H₂O-SiO₂ Catalyst

EntrySolventTemperature (°C)Time (h)Yield (%)
1THF601652.7
2CH₂Cl₂401456.4
3CH₃CN801261.3
4Toluene (B28343)1101065.2
5DMF100868.5
6Solvent-free40292.3

Data from a model reaction of 1,4-bis(bromomethyl)benzene (B118104) with triethyl phosphite, showing the significant rate enhancement and yield improvement under solvent-free conditions with a catalyst.

Table 3: Effect of Base and Solvent on the Yield and Stereoselectivity of a Horner-Wadsworth-Emmons Reaction

EntryBaseSolventTemperatureYield (%)E/Z Ratio
1NaHTHF0 °C to rt8595:5
2n-BuLiTHF-78 °C to rt8892:8
3KHMDS / 18-crown-6THF-78 °C7510:90
4DBU / LiClCH₃CNrt8290:10

Representative data illustrating how different bases and conditions can influence the yield and stereochemical outcome of an HWE reaction.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Benzylphosphonate via Michaelis-Arbuzov Reaction

This protocol describes a typical uncatalyzed Michaelis-Arbuzov reaction.[1]

Materials:

  • Benzyl bromide

  • Triethyl phosphite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents).

  • Under a nitrogen atmosphere, heat the reaction mixture to 150-160°C.

  • Monitor the progress of the reaction using TLC or ³¹P NMR spectroscopy.

  • The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product can be purified by vacuum distillation.

Protocol 2: General Procedure for the Horner-Wadsworth-Emmons Reaction

This protocol provides a general workflow for the HWE reaction to produce an (E)-alkene.[11][12]

Materials:

  • Phosphonate reagent (e.g., triethyl phosphonoacetate)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Aldehyde

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a suspension.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a solution of the phosphonate reagent (1.1 equivalents) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0°C.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 3: Hydrolysis of Diethyl Phosphonate to Phosphonic Acid

This protocol describes the acidic hydrolysis of a phosphonate ester.[5]

Materials:

  • Diethyl phosphonate derivative

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add the diethyl phosphonate.

  • Add a sufficient amount of concentrated HCl (e.g., 37% in water) to fully dissolve the phosphonate.

  • Heat the mixture to reflux and maintain reflux for 1 to 12 hours, monitoring the reaction by TLC or NMR until the starting material is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess HCl and water by distillation under reduced pressure.

  • To remove the final traces of water, an azeotropic distillation with toluene can be performed.

  • The resulting phosphonic acid can be further dried in a desiccator over P₂O₅. Further purification is often not required.

Signaling Pathway Diagram

Phosphonates, particularly bisphosphonates, play a crucial role in medicine as inhibitors of enzymes involved in bone metabolism.[13][14] Nitrogen-containing bisphosphonates act by inhibiting farnesyl pyrophosphate synthase (FPPS) within the mevalonate (B85504) pathway in osteoclasts.[15][16] This inhibition prevents the synthesis of isoprenoid lipids necessary for the post-translational modification (prenylation) of small GTP-binding proteins, which are essential for osteoclast function and survival.[15][16]

Caption: Inhibition of the Mevalonate Pathway by Nitrogen-containing Bisphosphonates.

References

Technical Support Center: Phosphonate Linker Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosphonate (B1237965) linker conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during bioconjugation experiments involving phosphonate linkers.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that you may encounter during your experiments in a question-and-answer format.

Problem 1: Low Conjugation Yield

Question: We are observing a low yield of our desired phosphonate-linked conjugate. What are the potential causes and how can we improve the conjugation efficiency?

Answer:

Low conjugation yield is a common issue in bioconjugation. Several factors related to the reactants, reaction conditions, and purification process can contribute to this problem. Below is a troubleshooting guide to help you identify and resolve the issue.

Troubleshooting Guide: Low Conjugation Yield

Potential CauseRecommended Solution
Suboptimal pH The pH of the reaction buffer is critical for the reactivity of the functional groups involved in the conjugation. For reactions involving primary amines (e.g., lysine (B10760008) residues on a protein), a pH range of 7.5-8.5 is often optimal to ensure the amine is deprotonated and nucleophilic.[] Perform small-scale pilot reactions across a range of pH values to determine the optimal condition for your specific system.
Poor Solubility of Linker Phosphonate linkers, especially those attached to hydrophobic payloads, may have poor solubility in aqueous buffers, reducing their availability for reaction.[2] Introduce a limited amount of a water-miscible organic co-solvent such as DMSO or DMF to the reaction mixture to improve solubility. Be cautious, as high concentrations of organic solvents can denature proteins. It is advisable to perform a solvent tolerance test with your biomolecule beforehand.
Steric Hindrance The conjugation site on the biomolecule may be sterically hindered, preventing the phosphonate linker from accessing it. Consider using a linker with a longer spacer arm to overcome steric hindrance.
Incorrect Stoichiometry The molar ratio of the phosphonate linker to the biomolecule can significantly impact the conjugation efficiency. An insufficient excess of the linker may result in incomplete conjugation. Systematically vary the molar equivalents of the linker in your pilot reactions to find the optimal ratio.
Hydrolysis of Activated Linker If you are using an activated form of the phosphonate linker (e.g., an NHS ester), it may be susceptible to hydrolysis in aqueous buffers, rendering it inactive. Prepare the activated linker solution immediately before use and add it to the reaction mixture promptly.
Presence of Interfering Substances Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the target biomolecule for the reactive linker.[3] Ensure your biomolecule is in a buffer free of such interfering substances. If necessary, perform a buffer exchange prior to conjugation.

Logical Workflow for Troubleshooting Low Conjugation Yield

Low_Yield_Troubleshooting cluster_solutions Potential Solutions start Low Conjugation Yield Observed check_pH Verify and Optimize Reaction pH start->check_pH check_solubility Assess Linker Solubility check_pH->check_solubility If pH is optimal sol_pH Adjust pH check_pH->sol_pH check_stoichiometry Optimize Linker:Biomolecule Ratio check_solubility->check_stoichiometry If solubility is adequate sol_solvent Add Co-solvent check_solubility->sol_solvent check_linker_stability Evaluate Linker Stability check_stoichiometry->check_linker_stability If ratio is optimized sol_ratio Increase Linker Equivalents check_stoichiometry->sol_ratio check_buffer Check for Interfering Buffer Components check_linker_stability->check_buffer If linker is stable sol_linker Use Fresh Linker check_linker_stability->sol_linker purification_issues Investigate Purification Losses check_buffer->purification_issues If buffer is clean sol_buffer Buffer Exchange check_buffer->sol_buffer solution Improved Yield purification_issues->solution If purification is optimized sol_purification Optimize Purification Method purification_issues->sol_purification sol_pH->check_solubility sol_solvent->check_stoichiometry sol_ratio->check_linker_stability sol_linker->check_buffer sol_buffer->purification_issues

Figure 1. A logical workflow for troubleshooting low conjugation yield.
Problem 2: Conjugate Instability and Hydrolysis

Question: My phosphonate-linked conjugate appears to be degrading over time. How can I assess its stability and what factors influence the hydrolysis of the phosphonate linker?

Answer:

Phosphonate esters, while generally more stable than their phosphate (B84403) ester counterparts, can still be susceptible to hydrolysis, especially under certain conditions.[4][5] Understanding the factors that influence this degradation is key to ensuring the integrity of your conjugate.

Factors Influencing Phosphonate Linker Stability:

  • pH: The rate of hydrolysis of phosphonate esters is often pH-dependent. Both acidic and basic conditions can catalyze the cleavage of the P-O-C bond.[6]

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

  • Enzymatic Cleavage: If the conjugate is in a biological matrix (e.g., serum), esterases and phosphatases may contribute to its degradation.

  • Steric Hindrance: The structure of the groups attached to the phosphorus atom can influence stability. Sterically hindered phosphonates tend to be more resistant to hydrolysis.[6]

Quantitative Data on Hydrolysis Rates

The stability of phosphonate linkers can be compared to phosphate linkers. The following table provides a summary of hydrolysis rate constants for representative phosphate and phosphonate compounds under different pH conditions. Note that phosphonates are generally more stable.

Compound TypepHTemperature (°C)Half-life (t1/2)Reference
Phenyl Phosphate10100~30 days[7]
Phenylphosphonate1080Significantly longer than phosphate[8]
Phosphoramidate Linker7.437> 8 hours[9]
Phosphoramidate Linker5.037~2.5 hours[9]
Phosphoramidate Linker4.537< 2 hours[9]

Experimental Workflow for Stability Assessment

Stability_Assessment start Assess Conjugate Stability prepare_samples Prepare Conjugate Samples in Different Buffers (e.g., pH 5, 7.4, 9) start->prepare_samples incubate Incubate Samples at a Controlled Temperature (e.g., 37°C) prepare_samples->incubate time_points Collect Aliquots at Various Time Points (e.g., 0, 2, 6, 24, 48 hours) incubate->time_points analyze Analyze Samples by HPLC or LC-MS time_points->analyze quantify Quantify the Amount of Intact Conjugate and Degraded Products analyze->quantify determine_rate Determine the Hydrolysis Rate and Half-life quantify->determine_rate end Stability Profile Established determine_rate->end

Figure 2. An experimental workflow for assessing the stability of a phosphonate-linked conjugate.
Problem 3: Difficulty in Purification and Characterization

Question: I am struggling to purify my phosphonate conjugate and confirm its identity. What are the recommended methods?

Answer:

The purification and characterization of phosphonate conjugates require techniques that can separate the conjugate from unreacted starting materials and accurately identify the final product.

Purification Strategies:

  • Size Exclusion Chromatography (SEC): This is a common method for separating the larger bioconjugate from smaller, unreacted linker and payload molecules.

  • Immobilized Metal Affinity Chromatography (IMAC): Phosphonate groups can chelate metal ions. This property can be exploited for purification using IMAC resins, providing high sensitivity and selectivity for phosphonate-labeled molecules.[10]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be a powerful tool for purifying and analyzing conjugates, especially for smaller biomolecules or when high resolution is required. However, method development is often necessary to achieve good separation without denaturing the biomolecule.

Characterization Techniques:

  • UV-Vis Spectroscopy: Can be used to determine the concentration of the biomolecule and, if the linker or payload has a distinct chromophore, to estimate the degree of labeling.

  • Mass Spectrometry (MS): Provides a precise molecular weight of the conjugate, confirming the successful attachment of the linker and payload.

  • ³¹P Nuclear Magnetic Resonance (³¹P NMR): This is a powerful and direct method for characterizing phosphonate-containing molecules. The chemical shift of the phosphorus atom provides information about its chemical environment, confirming the formation of the phosphonate linkage.[11][12] A clean ³¹P NMR spectrum can indicate the absence of phosphorus-containing impurities.[13]

Signaling Pathway for Characterization Choices

Characterization_Pathway cluster_preliminary Preliminary Characterization cluster_confirmation Confirmatory Analysis start Need to Characterize Conjugate uv_vis UV-Vis Spectroscopy (Concentration, Degree of Labeling) start->uv_vis mass_spec Mass Spectrometry (Molecular Weight Confirmation) uv_vis->mass_spec For structural confirmation p31_nmr ³¹P NMR (Direct Confirmation of Phosphonate Linkage) mass_spec->p31_nmr For specific linkage analysis

Figure 3. A decision pathway for choosing appropriate characterization techniques.

Experimental Protocols

Below are detailed methodologies for key experiments involving phosphonate linker conjugation.

Protocol 1: General Procedure for Phosphonate Linker Conjugation to a Protein

This protocol describes a general method for conjugating a phosphonate linker activated with an N-hydroxysuccinimide (NHS) ester to primary amines (lysine residues) on a protein.

Materials:

  • Protein solution (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • Phosphonate-linker-NHS ester

  • Anhydrous DMSO

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., SEC or desalting column)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-5 mg/mL) and in a buffer free of primary amines. If necessary, perform a buffer exchange.

  • Linker Preparation: Immediately before use, dissolve the phosphonate-linker-NHS ester in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction: a. Add the desired molar excess of the linker stock solution to the protein solution while gently vortexing. b. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate from excess linker and byproducts using an appropriate chromatography method (e.g., SEC).

  • Characterization: Characterize the purified conjugate using UV-Vis spectroscopy, mass spectrometry, and ³¹P NMR.

Protocol 2: HPLC Purification of a Phosphonate Conjugate

This protocol provides a general starting point for developing an RP-HPLC method for the purification and analysis of a phosphonate conjugate.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Dilute the crude conjugation reaction mixture in Mobile Phase A.

  • Method Development: a. Start with a linear gradient of 5-95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min. b. Monitor the elution profile at a suitable wavelength (e.g., 280 nm for protein and another wavelength if the linker/payload has a chromophore). c. Optimize the gradient to achieve good separation between the conjugate, unconjugated protein, and excess linker.

  • Preparative Purification: a. Scale up the optimized analytical method to a preparative column. b. Collect fractions corresponding to the desired conjugate peak.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC or other methods to confirm purity.

  • Solvent Removal: Remove the organic solvent from the purified fractions, for example, by lyophilization.

Protocol 3: Characterization by ³¹P NMR Spectroscopy

This protocol outlines the general steps for acquiring a ³¹P NMR spectrum to confirm the presence of the phosphonate linkage.

Instrumentation:

  • NMR spectrometer equipped with a phosphorus probe.

Sample Preparation:

  • Prepare a solution of the purified phosphonate conjugate at a concentration of 1-10 mg/mL in a suitable buffer prepared with D₂O for the lock signal.

  • If necessary, add an internal standard with a known ³¹P chemical shift. 85% H₃PO₄ is often used as an external reference.[8]

NMR Acquisition:

  • Tune and shim the spectrometer for the sample.

  • Acquire a proton-decoupled ³¹P NMR spectrum. Typical acquisition parameters might include:

    • Pulse angle: 30-45°

    • Relaxation delay (d1): 1-5 seconds (a longer delay may be needed for quantitative analysis)

    • Number of scans: Dependent on sample concentration, typically several hundred to several thousand scans.

  • Data Processing: a. Apply Fourier transformation to the acquired free induction decay (FID). b. Phase and baseline correct the spectrum. c. Reference the spectrum to the internal or external standard. The chemical shift of the phosphonate peak will be characteristic of its chemical environment.[12]

References

How to avoid elimination side products with bromoalkylphosphonates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate unwanted side products in your experiments with bromoalkylphosphonates.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with bromoalkylphosphonates?

A1: The primary side reactions depend on the specific transformation you are performing.

  • During the synthesis of ω-bromoalkylphosphonates (e.g., via the Michaelis-Arbuzov reaction with dibromoalkanes), the main side products are the result of di-substitution (phosphonate formation at both ends of the alkyl chain) and intramolecular cyclization.[1]

  • When using bromoalkylphosphonates as substrates in nucleophilic substitution reactions (e.g., Horner-Wadsworth-Emmons olefination or alkylation of a nucleophile), the primary competing side reaction is E2 elimination, which leads to the formation of an alkene.[2]

Q2: I'm trying to synthesize a bromoalkylphosphonate using the Michaelis-Arbuzov reaction and getting a low yield of my desired mono-substituted product. What's going wrong?

A2: Low yields in this synthesis are often due to the formation of di-substituted and cyclized byproducts. To favor the desired mono-substitution, precise control of reaction conditions is essential. A key strategy is the slow, dropwise addition of triethyl phosphite (B83602) to a pre-heated excess of the α,ω-dibromoalkane.[1] This ensures that the phosphite is more likely to react with the unreacted dibromoalkane rather than the bromoalkylphosphonate product.

Q3: My reaction using a bromoalkylphosphonate as a starting material is yielding a significant amount of an alkene side product. How can I favor the substitution product?

A3: The formation of an alkene indicates that an elimination reaction is competing with your desired substitution. To favor substitution (typically an S(_N)2 mechanism), you should consider the following factors:

  • Temperature: Lowering the reaction temperature generally favors substitution over elimination.[3] Elimination reactions often have a higher activation energy and are more entropically favored at higher temperatures.[4][5]

  • Base/Nucleophile: Use a good nucleophile that is a weak base. Strong, bulky bases significantly promote E2 elimination.[2][6]

  • Steric Hindrance: Minimize steric bulk on your nucleophile and, if possible, on the bromoalkylphosphonate itself. Increased steric hindrance impedes the backside attack required for S(_N)2 reactions, making E2 elimination more likely.[7]

  • Solvent: Employ a polar aprotic solvent such as DMSO, DMF, or acetone (B3395972). These solvents can enhance the rate of S(_N)2 reactions by effectively solvating the cation of the nucleophilic salt while leaving the anion (the nucleophile) more reactive.[8][9][10]

Troubleshooting Guides

Issue 1: Low Yield of Mono-substituted Product in Michaelis-Arbuzov Synthesis
Symptom Potential Cause Recommended Solution
Low yield of the desired ω-bromoalkylphosphonate.Formation of di-substituted and/or cyclized byproducts.Use a significant excess of the starting α,ω-dibromoalkane. Add the triethyl phosphite dropwise and very slowly (e.g., over 2 hours) to the heated dibromoalkane.[1]
Reaction does not go to completion.Insufficient reaction temperature or time.The Michaelis-Arbuzov reaction typically requires heating. A common temperature is 140°C.[1] Monitor the reaction's progress by distilling off the bromoethane (B45996) byproduct.[1]
Issue 2: Predominance of Elimination Side Products
Symptom Potential Cause Recommended Solution
Formation of a significant amount of alkene byproduct.Reaction temperature is too high.Lower the reaction temperature. Substitution reactions are generally favored at lower temperatures.[3]
The base used is too strong or sterically hindered.If possible, switch to a less sterically hindered and/or weaker base that is still a potent nucleophile for your desired transformation. For example, for a Horner-Wadsworth-Emmons reaction, sodium hydride in THF is a common choice.[7]
The chosen solvent favors elimination.Use a polar aprotic solvent like DMF, DMSO, or acetone to favor the S(_N)2 pathway.[11]

Data Presentation: Substitution vs. Elimination

The following table provides illustrative data on how reaction conditions can influence the ratio of substitution (S(_N)2) to elimination (E2) products when reacting a primary bromoalkylphosphonate with a nucleophile/base.

Substrate Example: Diethyl (3-bromopropyl)phosphonate

Base/Nucleophile Solvent Temperature (°C) Approx. S(_N)2 Product Yield (%) Approx. E2 Product Yield (%) Reference Principle
Sodium Cyanide (NaCN)DMSO25>95<5Good nucleophile, weak base; favors S(_N)2.[11]
Sodium Ethoxide (NaOEt)Ethanol257030Strong, non-bulky base; S(_N)2 and E2 compete.[12]
Sodium Ethoxide (NaOEt)Ethanol753070Higher temperature favors E2.[3]
Potassium tert-Butoxide (KOtBu)tert-Butanol25<10>90Strong, sterically hindered base; strongly favors E2.[2][6]
1,8-Diazabicycloundec-7-ene (DBU)Toluene25<5>95Strong, non-nucleophilic, sterically hindered base; favors E2.[2]

Note: The data in this table is illustrative and based on general principles of substitution and elimination reactions. Actual yields may vary depending on the specific substrates and precise reaction conditions.

Experimental Protocols

Optimized Protocol for the Synthesis of Diethyl ω-Bromoalkylphosphonate

This protocol is adapted from a procedure designed to maximize the yield of the mono-substituted product in a Michaelis-Arbuzov reaction.[1]

  • Preparation: Flame-dry all glassware under a nitrogen atmosphere.

  • Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a distillation apparatus to collect the bromoethane byproduct.

  • Reactants: Add 75 mmol of the desired α,ω-dibromoalkane to the reaction flask.

  • Heating: Heat the α,ω-dibromoalkane to 140°C with stirring.

  • Slow Addition: Add 75 mmol of triethyl phosphite to the dropping funnel. Add the triethyl phosphite dropwise to the heated dibromoalkane over a period of 2 hours.

  • Reaction Monitoring: Continue stirring the mixture for an additional hour after the addition is complete. The progress of the reaction can be monitored by observing the distillation of bromoethane.

  • Purification: After the reaction is complete, purify the diethyl ω-bromoalkylphosphonate by vacuum fractional distillation.

General Protocol to Favor S(_N)2 Substitution over E2 Elimination

This protocol provides general guidelines for reacting a bromoalkylphosphonate with a nucleophile while minimizing the elimination side product.

  • Reactant Selection: Choose a nucleophile that is a relatively weak base. If a strong base is required, use a non-sterically hindered one where possible.

  • Solvent Choice: Dissolve the bromoalkylphosphonate in a polar aprotic solvent (e.g., DMF, DMSO, or acetone).

  • Temperature Control: Cool the reaction mixture in an ice bath to 0°C.

  • Nucleophile Addition: Add the nucleophile (or base) to the cooled solution of the bromoalkylphosphonate. If the nucleophile is a solid, it can be dissolved in a minimal amount of the same polar aprotic solvent before addition.

  • Reaction Progress: Allow the reaction to stir at a low temperature (e.g., 0°C to room temperature) and monitor its progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, proceed with a standard aqueous workup and extraction with an appropriate organic solvent.

  • Purification: Purify the desired substitution product using column chromatography, distillation, or recrystallization.

Visualizations

Substitution_vs_Elimination cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways Low_Temp Low Temperature SN2 SN2 Substitution (Desired Product) Low_Temp->SN2 Favors Weak_Base Good Nucleophile, Weak Base Weak_Base->SN2 Favors Polar_Aprotic Polar Aprotic Solvent Polar_Aprotic->SN2 Favors Low_Sterics Low Steric Hindrance Low_Sterics->SN2 Favors E2 E2 Elimination (Side Product) Bromoalkylphosphonate Bromoalkylphosphonate + Nucleophile Bromoalkylphosphonate->SN2 Bromoalkylphosphonate->E2 High_Temp High Temperature High_Temp->E2 Favors Strong_Base Strong/Bulky Base Strong_Base->E2 Favors High_Sterics High Steric Hindrance High_Sterics->E2 Favors

Caption: Factors influencing substitution vs. elimination pathways.

Michaelis_Arbuzov_Workflow cluster_reactants Reactants cluster_process Optimized Process cluster_products Products dibromoalkane α,ω-Dibromoalkane (Excess) heat Heat Dibromoalkane (140°C) dibromoalkane->heat phosphite Triethyl Phosphite add Slow, Dropwise Addition of Phosphite (2 hrs) phosphite->add heat->add distill Distill off Bromoethane Byproduct add->distill side_products Di-substituted & Cyclized Byproducts add->side_products Minimizes mono_product Desired Mono-substituted Product distill->mono_product Favors

Caption: Workflow for selective mono-substitution.

References

Technical Support Center: Catalyst Deactivation in Phosphonate Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosphonate (B1237965) cross-coupling reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low or the reaction has stalled. What are the primary causes related to the catalyst?

A1: Low or no product yield is a common issue often linked to the palladium catalyst's state and activity. Key causes include:

  • Inefficient Pre-catalyst Reduction : Many phosphonate cross-couplings use a Pd(II) pre-catalyst (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species.[1][2] If this reduction is slow or incomplete, the catalytic cycle cannot initiate effectively.[3] Modern pre-catalysts, like Buchwald's G3 palladacycles, are often more reliable as they form the active catalyst more cleanly.[4]

  • Ligand Oxidation : Phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst and tuning its reactivity.[5] However, they are susceptible to oxidation by trace amounts of oxygen, rendering them unable to coordinate with the palladium center.[3]

  • Catalyst Decomposition : The active Pd(0) catalyst can decompose, most commonly by aggregating into inactive palladium black.[1] This is often visible as a black precipitate in the reaction mixture.

Q2: My reaction mixture has turned black and stopped progressing. What is this black precipitate and how can I prevent it?

A2: A black precipitate is a strong indicator of catalyst decomposition into palladium black, which is an inactive, agglomerated form of palladium metal.[1] This is a prevalent deactivation pathway in many cross-coupling reactions.

Causes and Prevention Strategies:

  • Ligand Dissociation : The primary cause is the loss of the stabilizing phosphine ligand from the palladium center. This leads to "naked" Pd(0) atoms that aggregate.[1]

    • Solution : Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can help stabilize the catalytic species. However, a large excess can sometimes inhibit the reaction.[1]

  • High Temperature : Elevated temperatures can accelerate the rate of catalyst decomposition.[1][6]

    • Solution : Operate the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Poor Ligand Choice : The ligand's steric and electronic properties are critical for catalyst stability.[6][7]

    • Solution : Screen a variety of ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are designed to stabilize monoligated palladium species and prevent deactivation.[7]

Q3: Can impurities in my starting materials or solvents affect the catalyst?

A3: Absolutely. The purity of all reaction components is critical for maintaining catalyst activity.

  • Oxygen : The presence of oxygen is a major cause of catalyst deactivation. It can oxidize the active Pd(0) to inactive Pd(II) and also degrade phosphine ligands.[3] Rigorous degassing of solvents and maintaining an inert atmosphere (Argon or Nitrogen) is essential.[3][6]

  • Water : While some Suzuki-Miyaura couplings benefit from a small amount of water, anhydrous conditions are often necessary.[1][8] Ensure solvents are properly dried if the protocol requires it.

  • Starting Material Purity : Impurities in the aryl halide or phosphonate starting materials can interfere with the catalyst. Purification of reagents by recrystallization or distillation is recommended.[4]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving catalyst deactivation issues.

Problem 1: Low Conversion or Stalled Reaction
Potential Cause Diagnostic Check Recommended Solution
Inactive Catalyst Use a fresh batch of palladium pre-catalyst and ligand. Ensure ligands have been stored under an inert atmosphere.[3]For Pd(II) sources, consider a pre-activation step by stirring the Pd salt and ligand together before adding substrates.[4] Switch to a more robust, commercially available pre-catalyst (e.g., XPhos Pd G3).[6]
Suboptimal Ligand The chosen ligand may not be suitable for the specific substrates, leading to instability.Screen a panel of 3-5 ligands with different steric and electronic properties (e.g., PPh₃, P(t-Bu)₃, SPhos, dppf).[1][9] Bulky, electron-donating ligands often improve stability and activity.[7][10]
Poor Degassing Oxygen is present in the reaction vessel.Improve the degassing procedure. Use several freeze-pump-thaw cycles for the solvent or sparge with argon/nitrogen for 15-30 minutes.[3]
Incorrect Solvent/Base The solvent or base may be affecting catalyst stability or solubility.[1]Screen a panel of anhydrous, degassed solvents (e.g., Toluene, Dioxane, THF, DMF).[1] Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[1]
Problem 2: Observation of Palladium Black
Potential Cause Diagnostic Check Recommended Solution
Ligand Dissociation The ligand-to-palladium ratio is too low.Increase the ligand:Pd ratio (e.g., 2:1, 3:1, or 4:1).[3] An extra equivalent of ligand relative to palladium can improve catalyst stability.[4]
High Reaction Temperature The reaction is running at an unnecessarily high temperature.Lower the reaction temperature. Run a temperature screen (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance between reaction rate and catalyst stability.[1]
Inadequate Mixing Poor stirring can create localized high concentrations of reagents, promoting decomposition.[3]Ensure vigorous and efficient stirring throughout the reaction.

Visual Troubleshooting and Deactivation Pathways

Troubleshooting Workflow for Low Yield

This diagram outlines a logical workflow for diagnosing the root cause of a low-yield phosphonate cross-coupling reaction.

TroubleshootingWorkflow Start Low or Stalled Reaction Check_Catalyst Step 1: Verify Catalyst Activity Start->Check_Catalyst Check_Conditions Step 2: Scrutinize Reaction Conditions Check_Catalyst->Check_Conditions If problem persists Sol_Catalyst Use fresh catalyst/ligand. Switch to a modern precatalyst. Check_Catalyst->Sol_Catalyst Suspect degradation Check_Reagents Step 3: Assess Reagent Purity Check_Conditions->Check_Reagents If problem persists Sol_Degas Improve degassing protocol (e.g., freeze-pump-thaw). Check_Conditions->Sol_Degas Oxygen suspected Sol_Screen Screen ligands, solvents, and bases. Check_Conditions->Sol_Screen Conditions suboptimal Sol_Purify Purify starting materials (recrystallize/distill). Check_Reagents->Sol_Purify Impurities suspected

Caption: A decision tree for troubleshooting low-yield reactions.

Major Catalyst Deactivation Pathway

This diagram illustrates the process by which an active Pd(0) catalyst can deactivate via ligand dissociation and subsequent aggregation into palladium black.

DeactivationPathway Active_Cycle Productive Catalytic Cycle Product Desired C-P Bond Formation Active_Cycle->Product Pd0L2 Active Catalyst Pd(0)L₂ Active_Cycle->Pd0L2 Regeneration Pd0L2->Active_Cycle Reacts with Aryl Halide Pd0L Unstable Intermediate Pd(0)L Pd0L2->Pd0L - Ligand (L) (Deactivation Pathway) Pd_Black Inactive Catalyst 'Palladium Black' Pd0L->Pd_Black Aggregation

Caption: Pathway from active catalyst to inactive palladium black.

Key Experimental Protocols

Protocol 1: Small-Scale Ligand/Solvent Screening

This protocol is designed to efficiently test multiple conditions to optimize the reaction and prevent catalyst deactivation.

  • Preparation : In a glovebox, arrange an array of oven-dried reaction vials (e.g., 1-dram vials) with small magnetic stir bars.

  • Reagent Stock Solution : Prepare a stock solution of the limiting reagent (e.g., aryl halide) and the phosphonate reagent in the primary solvent you wish to test (e.g., Toluene).

  • Aliquotting : Dispense an equal volume of the stock solution into each reaction vial.

  • Variable Addition :

    • Ligand Screen : To each vial, add a different phosphine ligand (e.g., SPhos, XPhos, dppf) with a constant ligand:palladium ratio (e.g., 2:1).

    • Solvent Screen : Use the best ligand from the previous screen. Evaporate the initial solvent from the vials under vacuum and backfill with inert gas. Add a different anhydrous, degassed solvent (e.g., Dioxane, THF, DMF) to each vial.

  • Catalyst & Base Addition : Add the palladium source (e.g., Pd(OAc)₂) and the base (e.g., K₃PO₄) to each vial.

  • Reaction : Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer hotplate. Run the reactions for a predetermined time (e.g., 12 hours).

  • Analysis : Cool the reactions, quench with a standard procedure, and analyze the conversion/yield of each reaction by LC-MS or ¹H NMR using an internal standard. This allows for direct comparison of the conditions.

Protocol 2: Procedure for Rigorous Degassing (Freeze-Pump-Thaw)

This technique is superior to inert gas sparging for removing dissolved oxygen from reaction solvents.

  • Setup : Place the solvent in a round-bottom flask (no more than half-full) equipped with a stopcock.

  • Freeze : Freeze the solvent by immersing the flask in a cold bath of liquid nitrogen until completely solid.

  • Pump : With the solvent frozen, open the stopcock to a high-vacuum line and evacuate the flask for 5-10 minutes. This removes the atmosphere above the frozen solvent.

  • Thaw : Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid as it thaws.

  • Repeat : Repeat the entire freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen has been removed. After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.

References

Troubleshooting low conversion in Michaelis-Arbuzov reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Michaelis-Arbuzov Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low conversion in Michaelis-Arbuzov reactions.

Frequently Asked Questions (FAQs)

Q1: What is the Michaelis-Arbuzov reaction and what is it used for?

The Michaelis-Arbuzov reaction, also known simply as the Arbuzov reaction, is a fundamental method for forming a carbon-phosphorus (P-C) bond.[1][2] It typically involves the reaction of a trivalent phosphorus ester, such as a trialkyl phosphite (B83602), with an alkyl halide to produce a pentavalent phosphorus species, like a dialkyl phosphonate (B1237965).[3][4][5][6] This reaction is widely used in the synthesis of phosphonates, phosphinates, and phosphine (B1218219) oxides, which are important compounds in medicinal chemistry, materials science, and as reagents in other organic reactions like the Horner-Wadsworth-Emmons olefination.[4][5][7][8]

Q2: What is the general mechanism of the reaction?

The reaction proceeds through a two-step Sₙ2 mechanism:[9]

  • Nucleophilic Attack: The nucleophilic phosphorus atom of the phosphite attacks the electrophilic carbon of the alkyl halide, forming a phosphonium (B103445) salt intermediate.[3][9][10]

  • Dealkylation: The displaced halide ion then attacks an alkyl group on the phosphonium salt intermediate. This second Sₙ2 reaction results in the formation of the final phosphonate product and a new alkyl halide.[3][5][9]

Q3: My reaction shows low or no conversion. What are the most common causes?

Low conversion can often be attributed to one or more of the following factors:[9]

  • Low Reactivity of Substrates: The structure and type of both the alkyl halide and the phosphite are critical.

  • Suboptimal Reaction Conditions: The reaction often requires high temperatures, and insufficient heating can lead to an incomplete reaction.[11]

  • Purity of Reagents: Impurities such as water or oxidized phosphite can inhibit the reaction.[9]

  • Competing Side Reactions: Other reaction pathways can consume starting materials, reducing the desired product's yield.[9]

Q4: How does the choice of alkyl halide affect the reaction?

The reactivity of the alkyl halide is a crucial factor.[6] The general reactivity order is R-I > R-Br > R-Cl.[2][10]

  • Primary alkyl halides and benzyl (B1604629) halides are highly reactive and typically give good yields.[6][10]

  • Secondary alkyl halides are less reactive and can lead to elimination side products (alkenes), resulting in lower yields.[3][6]

  • Tertiary, aryl, and vinyl halides are generally unreactive under classical thermal conditions.[5][6][10]

Q5: What are the most common side reactions?

A primary concern is the Perkow reaction , which occurs with α-bromo- and α-chloroketones, yielding a vinyl phosphate (B84403) instead of the expected β-ketophosphonate.[3][5] Increasing the reaction temperature can sometimes favor the Arbuzov product over the Perkow product.[3][6] Another issue arises when the alkyl halide byproduct formed during the reaction is more reactive than the starting alkyl halide, leading to a mixture of products.[1][2][6]

Troubleshooting Guide for Low Conversion

This guide addresses specific issues that can lead to low yields and provides actionable steps for optimization.

Issue 1: Reaction is slow or not progressing.

If you observe little to no consumption of your starting materials, consider the following factors related to reactivity and reaction conditions.

  • Assess Substrate Reactivity:

    • Alkyl Halide: If using a chloride or bromide, consider switching to the more reactive iodide equivalent.[10] Avoid secondary and tertiary halides if possible; primary and benzylic halides are ideal.[3][10]

    • Phosphite: Phosphites with electron-donating groups on the alkyl chains are more nucleophilic and react faster.[3][10] Conversely, electron-withdrawing groups slow the reaction.[10]

  • Optimize Reaction Temperature:

    • Classical Michaelis-Arbuzov reactions often require heating, typically in the range of 120-160°C.[11]

    • Gradually increase the temperature, monitoring for product formation and potential decomposition by TLC, GC, or NMR.

  • Consider Catalysis:

    • For less reactive substrates, adding a Lewis acid catalyst (e.g., ZnBr₂, InBr₃, LaCl₃) can promote the reaction, often allowing it to proceed at room temperature.[2][4][12]

  • Check Reagent Purity:

    • Ensure the trialkyl phosphite is pure and free from oxidation products (phosphates), which are unreactive. Distill the phosphite before use if necessary.

    • The reaction should be conducted under anhydrous conditions, as water can react with the starting materials.

Data Presentation: Substrate Reactivity

The following table summarizes the general reactivity trends for substrates in the Michaelis-Arbuzov reaction.

Substrate TypeReactivity OrderNotes
Alkyl Halide (R'-X) R'I > R'Br > R'Cl[2][10]Acyl and benzyl halides are also highly reactive.[10]
Alkyl Group (R') Primary > Secondary >> Tertiary[2][10]Secondary halides may cause elimination; tertiary halides are generally unreactive.[3]
Phosphorus Reagent Phosphinites > Phosphonites > Phosphites[3]Phosphinites are the most reactive class of reagents.[3]
Issue 2: The reaction produces multiple byproducts.

The formation of a complex mixture of products points towards side reactions or issues with the reaction sequence.

  • Minimize Byproduct Competition:

    • The alkyl halide (RX) generated from the phosphite ester can react with the starting phosphite.[1]

    • Solution: Use a phosphite (e.g., trimethyl or triethyl phosphite) that generates a volatile alkyl halide byproduct (e.g., methyl iodide or ethyl bromide), which can be removed by distillation during the reaction.[1][2] Alternatively, use an excess of the initial alkyl halide to drive the reaction.[3]

  • Avoid Elimination Reactions:

    • When using secondary alkyl halides, elimination to form an alkene is a common side reaction.[3]

    • Solution: Lower the reaction temperature if possible, although this may slow the desired reaction. Consider alternative synthetic routes for highly hindered systems.

  • Address the Perkow Reaction:

    • If your substrate is an α-halo ketone, the Perkow reaction may dominate.[5]

    • Solution: Use an α-iodoketone, which favors the Arbuzov product.[3][5] Running the reaction at higher temperatures may also increase the yield of the Arbuzov product.[3][6]

Visualization: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low conversion issues.

TroubleshootingWorkflow Start Low Conversion Observed CheckReactivity 1. Assess Substrate Reactivity (Halide: I > Br > Cl) (Alkyl: 1° > 2°) Start->CheckReactivity CheckTemp 2. Optimize Temperature (Is it 120-160°C?) CheckReactivity->CheckTemp Reactivity OK ConsiderCatalyst Consider Lewis Acid Catalyst (e.g., ZnBr₂, LaCl₃) CheckReactivity->ConsiderCatalyst Inherently Low Reactivity ModifySubstrate Modify Substrates (e.g., Switch to Alkyl Iodide) CheckReactivity->ModifySubstrate Sub-optimal CheckTemp->Start Adjust Temp CheckPurity 3. Verify Reagent Purity (Anhydrous? Phosphite pure?) CheckTemp->CheckPurity Temp OK SideReactions 4. Check for Side Reactions (Byproduct competition? Elimination?) CheckPurity->SideReactions Purity OK PurifyReagents Purify/Dry Reagents CheckPurity->PurifyReagents Impure/Wet OptimizeWorkup Optimize Workup (e.g., Distill byproduct) SideReactions->OptimizeWorkup Side Rxns Present Success Reaction Optimized SideReactions->Success No Side Rxns ConsiderCatalyst->Start ModifySubstrate->Start PurifyReagents->Start OptimizeWorkup->Start

Caption: A step-by-step workflow for diagnosing and solving low conversion in Michaelis-Arbuzov reactions.

Experimental Protocols

Protocol 1: Classical (Thermal) Michaelis-Arbuzov Reaction

This protocol describes a standard, solvent-free thermal method.

Materials:

  • Triethyl phosphite (1.0 eq.)

  • Benzyl bromide (1.0 eq.)

  • Reaction flask with reflux condenser and nitrogen inlet

  • Heating mantle

Procedure:

  • Combine triethyl phosphite and benzyl bromide in the reaction flask under a nitrogen atmosphere.

  • Heat the mixture to 120-150°C. The reaction is often exothermic.

  • Monitor the reaction progress by observing the distillation of the ethyl bromide byproduct or by analytical methods (TLC, GC, ³¹P NMR).[11]

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Purify the crude product by vacuum distillation to remove any remaining starting materials and yield the pure diethyl benzylphosphonate.[6]

Protocol 2: Lewis Acid-Catalyzed Reaction at Room Temperature

This protocol demonstrates a milder, catalyzed version of the reaction suitable for sensitive substrates.[6][12]

Materials:

  • Benzyl bromide (1.0 mmol)

  • Triethyl phosphite (1.2 mmol)

  • Zinc bromide (ZnBr₂) (0.2 mmol)

  • Dichloromethane (DCM), anhydrous (5 mL)

Procedure:

  • In a dry flask under a nitrogen atmosphere, dissolve benzyl bromide in anhydrous DCM.

  • Add triethyl phosphite to the solution, followed by the addition of zinc bromide at room temperature.[6]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization: Reaction Parameter Relationships

This diagram illustrates how key parameters influence the outcome of the reaction.

ReactionParameters cluster_inputs Reaction Inputs cluster_conditions Reaction Conditions cluster_outputs Reaction Outcomes AlkylHalide Alkyl Halide (R'-X) Reaction Michaelis-Arbuzov Reaction AlkylHalide->Reaction Phosphite Phosphite (P(OR)₃) Phosphite->Reaction Temperature Temperature Temperature->Reaction Catalyst Catalyst (Optional) Catalyst->Reaction Yield Product Yield Reaction->Yield High Reactivity (1°, I > Br > Cl) Optimal Temp SideProducts Side Products (e.g., Alkene, Perkow) Reaction->SideProducts Low Reactivity (2°, Cl) High Temp

Caption: Key factors influencing the yield and selectivity of the Michaelis-Arbuzov reaction.

References

Stability of Diethyl 7-bromoheptylphosphonate under acidic conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Diethyl 7-bromoheptylphosphonate under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Action
Unexpectedly low yield of the intact phosphonate (B1237965) after a reaction or workup in acidic media. Acid-Catalyzed Hydrolysis: this compound is susceptible to hydrolysis under acidic conditions, leading to the cleavage of one or both ethyl ester groups.- pH Control: Maintain the pH of your reaction mixture as close to neutral as possible. If an acidic environment is unavoidable, use the mildest possible acidic conditions for the shortest duration necessary.- Temperature Management: Perform the reaction or workup at a lower temperature to reduce the rate of hydrolysis.- Aqueous Environment: Minimize the exposure of the compound to aqueous acidic solutions.
Appearance of new, more polar spots on Thin Layer Chromatography (TLC) analysis. Formation of Hydrolysis Products: The appearance of new, more polar spots likely indicates the formation of the mono-ester (ethyl 7-bromoheptylphosphonate) and the fully hydrolyzed phosphonic acid (7-bromoheptylphosphonic acid).- Co-spotting: To confirm the identity of the new spots, co-spot your sample with standards of the potential hydrolysis products, if available.- Analytical Monitoring: Use techniques like ³¹P NMR or LC-MS to monitor the progress of the hydrolysis and identify the degradation products.
Difficulty in isolating the desired product during purification. Presence of Hydrophilic Impurities: The hydrolysis products are more polar and may interfere with standard purification techniques like silica (B1680970) gel chromatography.- Extraction: Perform an extraction with a suitable organic solvent to separate the less polar this compound from the more polar hydrolysis products.- Alternative Chromatography: Consider using reverse-phase chromatography for better separation of polar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in acidic solutions?

A1: this compound, like other phosphonate esters, is generally susceptible to hydrolysis under acidic conditions.[1][2] The rate of this hydrolysis is dependent on factors such as pH, temperature, and the concentration of the acid. Stronger acids and higher temperatures will accelerate the degradation of the compound.

Q2: What are the primary degradation products of this compound in an acidic environment?

A2: Under acidic conditions, the primary degradation pathway is the stepwise hydrolysis of the two ethyl ester groups. This results in the formation of ethyl 7-bromoheptylphosphonate (the mono-ester) and subsequently 7-bromoheptylphosphonic acid (the fully hydrolyzed product).[1][3]

Q3: Are there any specific pH ranges to avoid when working with this compound?

Q4: How can I monitor the stability of this compound during my experiment?

A4: The stability of the compound can be monitored using several analytical techniques. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing the phosphorus-containing species in the reaction mixture. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to track the disappearance of the starting material and the appearance of degradation products.

Q5: Can the hydrolysis of the phosphonate ester be reversed?

A5: The hydrolysis of the phosphonate ester to the phosphonic acid is generally not a reversible process under typical laboratory conditions.

Quantitative Data on Stability (Illustrative Example)

Disclaimer: The following table presents hypothetical stability data for this compound to illustrate the expected trend. Actual degradation rates should be determined experimentally.

pHTemperature (°C)Half-life (t₁/₂) (hours)Predominant Degradation Product(s)
225~ 12Ethyl 7-bromoheptylphosphonate, 7-bromoheptylphosphonic acid
250~ 27-bromoheptylphosphonic acid
425~ 72Ethyl 7-bromoheptylphosphonate
450~ 18Ethyl 7-bromoheptylphosphonate, 7-bromoheptylphosphonic acid
625> 200Minimal degradation
650~ 96Minimal degradation

Experimental Protocols

Protocol for Monitoring Acidic Stability of this compound using ³¹P NMR Spectroscopy

  • Solution Preparation: Prepare buffer solutions at the desired acidic pH values (e.g., pH 2, 4, and 6).

  • Sample Preparation: Dissolve a known concentration of this compound in each of the prepared buffer solutions in an NMR tube.

  • Initial Spectrum: Acquire an initial ³¹P NMR spectrum (t=0) for each sample. The signal for the starting diester will be a singlet at a characteristic chemical shift.

  • Incubation: Incubate the NMR tubes at a constant temperature (e.g., 25°C or 50°C).

  • Time-course Monitoring: Acquire ³¹P NMR spectra at regular time intervals (e.g., every hour for the first 12 hours, then every 12 hours).

  • Data Analysis: Integrate the signals corresponding to the starting diester, the mono-ester intermediate, and the final phosphonic acid product. Plot the relative concentrations of each species as a function of time to determine the rate of hydrolysis.

Visualizations

Acid_Catalyzed_Hydrolysis start This compound protonated Protonated Diester start->protonated + H⁺ intermediate Ethyl 7-bromoheptylphosphonate (Monoester) protonated->intermediate + H₂O - H⁺ ethanol1 Ethanol protonated->ethanol1 - Ethanol protonated_monoester Protonated Monoester intermediate->protonated_monoester + H⁺ final_product 7-bromoheptylphosphonic Acid protonated_monoester->final_product + H₂O - H⁺ ethanol2 Ethanol protonated_monoester->ethanol2 - Ethanol h_plus1 H+ h_plus2 H+ h2o1 H₂O h2o2 H₂O

Caption: Acid-catalyzed hydrolysis of this compound.

Troubleshooting_Workflow start Experiment with Diethyl 7-bromoheptylphosphonate in acidic conditions check_yield Is the yield of intact phosphonate lower than expected? start->check_yield check_tlc Are new, more polar spots observed on TLC? check_yield->check_tlc Yes end Proceed with optimized protocol check_yield->end No hydrolysis_suspected Suspect Acid-Catalyzed Hydrolysis check_tlc->hydrolysis_suspected Yes check_tlc->end No action_ph Control pH: Use mildest acid, shortest time hydrolysis_suspected->action_ph action_temp Lower Temperature hydrolysis_suspected->action_temp action_analytical Confirm with ³¹P NMR or LC-MS hydrolysis_suspected->action_analytical action_ph->end action_temp->end action_analytical->end

Caption: Troubleshooting workflow for unexpected results in acidic conditions.

References

Navigating the Purification of Phosphonate Esters: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of phosphonate (B1237965) esters is a critical process. However, the removal of byproducts and impurities from these reactions can be a significant challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification of phosphonate esters, ensuring the isolation of high-purity products for your research and development endeavors.

Troubleshooting Guide

This guide addresses specific problems that may arise during the workup and purification of phosphonate ester reactions, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield After Purification Hydrolysis of the phosphonate ester: Exposure to acidic or basic conditions during aqueous workup can lead to the cleavage of the ester group, forming the corresponding phosphonic acid.[1][2][3] Standard silica (B1680970) gel used in column chromatography can also be slightly acidic, causing on-column hydrolysis.[1]- Neutralize the reaction mixture to a pH of approximately 7 before performing an aqueous extraction.[1]- If the ester is highly sensitive, consider a non-aqueous workup, such as direct filtration of any solid byproducts and evaporation of the solvent.- For column chromatography, use deactivated or buffered silica gel to prevent hydrolysis.[1]
Product loss during extraction: The phosphonate ester may have some solubility in the aqueous phase, leading to its loss during washing steps.- Minimize the number of aqueous washes.- Use brine (saturated NaCl solution) for the final wash to reduce the solubility of the organic product in the aqueous layer.
Persistent Emulsion During Aqueous Extraction Incomplete partitioning of byproducts: Certain byproducts, such as phosphate (B84403) salts from Horner-Wadsworth-Emmons reactions, can act as surfactants and stabilize emulsions.[4]- Add brine to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.[4]- If the emulsion persists, filter the entire mixture through a pad of Celite®.[4]- Centrifugation, if available, can also be effective in separating the layers.[4]
Contamination with Triphenylphosphine (B44618) Oxide (TPPO) Use of triphenylphosphine in the reaction: Reactions like the Mitsunobu reaction generate TPPO as a significant byproduct, which can be difficult to separate from the desired product due to its polarity.- Precipitation: Add a solution of zinc chloride in a polar solvent like ethanol (B145695) to the crude reaction mixture. This will form an insoluble TPPO-ZnCl₂ complex that can be removed by filtration.- Filtration through a silica plug: For non-polar products, dissolve the crude mixture in a minimal amount of a polar solvent and then add a non-polar solvent (e.g., hexanes or pentane) to precipitate the TPPO. The mixture can then be passed through a short plug of silica gel, eluting with a non-polar solvent to isolate the product.- Crystallization: If the product is crystalline, recrystallization from a suitable solvent system can effectively remove TPPO.
Presence of Unreacted Starting Materials Incomplete reaction: The reaction may not have gone to completion, leaving unreacted phosphite (B83602), alkyl halide, or alcohol.- Column Chromatography: This is the most general method for separating the product from unreacted starting materials. The choice of eluent will depend on the polarity of the components.- Distillation: If the starting materials are volatile, they can be removed by distillation, possibly under reduced pressure.
Byproduct is a Sticky or Oily Substance Formation of phosphate salts: In reactions like the Horner-Wadsworth-Emmons, the phosphate byproduct can be a viscous oil or a sticky solid.[4]- Precipitation: After concentrating the organic phase, cool the solution and add a non-polar solvent like hexanes or pentane (B18724) to precipitate the phosphate salt. The solid can then be removed by filtration.[4]- Aqueous wash with base: Washing the organic layer with a dilute basic solution (e.g., 5-10% NaOH or K₂CO₃) can convert the phosphate byproduct into a more water-soluble salt, facilitating its removal into the aqueous phase.[4]

Frequently Asked Questions (FAQs)

Here are answers to some common questions regarding the removal of byproducts from phosphonate ester reactions.

Q1: What are the most common byproducts in phosphonate ester synthesis?

The byproducts largely depend on the synthetic route. In the Michaelis-Arbuzov reaction , common impurities include unreacted trialkyl phosphite and alkyl halide.[5][6][7] The reaction of the newly formed alkyl halide with the starting phosphite can also lead to side products.[5] In the Horner-Wadsworth-Emmons reaction , the primary byproduct is a water-soluble dialkylphosphate salt.[8][9][10] When using reagents like triphenylphosphine in Mitsunobu-type reactions for phosphonate ester synthesis, triphenylphosphine oxide (TPPO) is a major byproduct.

Q2: How can I remove the water-soluble phosphate byproduct from a Horner-Wadsworth-Emmons reaction?

The dialkylphosphate salt byproduct from an HWE reaction is generally water-soluble and can be removed with a simple aqueous extraction.[9][10] For more efficient removal, washing the organic layer with a dilute basic solution (e.g., 5% NaOH) will convert the phosphate into its even more water-soluble salt, which will readily partition into the aqueous phase.[4]

Q3: My phosphonate ester seems to be hydrolyzing during workup. How can I prevent this?

Hydrolysis is a common issue, especially with sensitive phosphonate esters. To minimize this, ensure that your workup conditions are neutral.[1] If the reaction was run under acidic or basic conditions, neutralize it to a pH of ~7 before adding water. Avoid prolonged contact with aqueous phases. If hydrolysis persists, consider a non-aqueous workup or using buffered silica gel for chromatography.[1]

Q4: What is the best way to remove unreacted trialkyl phosphite?

Unreacted trialkyl phosphites are often more volatile than the phosphonate ester product. They can typically be removed by evaporation under reduced pressure (vacuum). If the product is also volatile, careful fractional distillation may be necessary. Alternatively, column chromatography can effectively separate the phosphonate ester from the unreacted phosphite.

Q5: How can I quantify the purity of my phosphonate ester after purification?

³¹P NMR spectroscopy is an excellent technique for assessing the purity of phosphonate esters.[11][12][13] Since phosphorus has a 100% natural abundance of the NMR-active ³¹P isotope, this method is highly sensitive and provides a clean spectrum where different phosphorus-containing species are well-resolved.[11] By using an internal standard, you can obtain quantitative purity data.[12][14][15]

Experimental Protocols

Below are detailed methodologies for key purification techniques.

Protocol 1: Column Chromatography for General Purification

This protocol is a general guideline for purifying phosphonate esters using silica gel chromatography.

1. Preparation of the Column:

  • Select a column of an appropriate size based on the amount of crude material.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate).

  • Carefully pour the slurry into the column and allow the silica to pack evenly, avoiding air bubbles.[16]

  • Add a layer of sand on top of the silica bed to prevent disturbance when adding the eluent.

2. Sample Loading:

  • Dissolve the crude phosphonate ester in a minimal amount of the eluent or a slightly more polar solvent.

  • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.

  • Carefully load the sample onto the top of the column.

3. Elution:

  • Begin eluting with a non-polar mobile phase (e.g., a mixture of hexanes and ethyl acetate). The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).

  • Gradually increase the polarity of the eluent (gradient elution) to elute the compounds based on their polarity.[16] Phosphonate esters are typically more polar than starting materials like alkyl halides but less polar than phosphonic acids.

  • Collect fractions and monitor the elution by TLC.

4. Product Isolation:

  • Combine the fractions containing the pure phosphonate ester.

  • Remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Liquid-Liquid Extraction for Removal of Water-Soluble Byproducts

This protocol is effective for removing water-soluble impurities, such as phosphate salts from HWE reactions.

1. Initial Quenching and Dilution:

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Carefully quench the reaction if necessary (e.g., with a saturated aqueous solution of NH₄Cl for reactions involving strong bases).

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.

2. Aqueous Wash:

  • Transfer the mixture to a separatory funnel.

  • Add an equal volume of deionized water and shake the funnel gently for 1-2 minutes, periodically venting to release any pressure.[17]

  • Allow the layers to separate and drain the aqueous layer.

  • For byproducts like phosphate salts, a wash with a 5% aqueous NaOH or K₂CO₃ solution can be more effective.[4]

3. Brine Wash and Drying:

  • Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water and help break any emulsions.

  • Drain the aqueous layer.

  • Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

4. Product Isolation:

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which is now free of water-soluble impurities.

Protocol 3: Recrystallization for Crystalline Phosphonate Esters

Recrystallization is a powerful technique for purifying solid phosphonate esters.

1. Solvent Selection:

  • The ideal solvent is one in which the phosphonate ester is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems include ethanol, hexanes/acetone, and hexanes/THF.[18]

  • Test the solubility of your crude product in various solvents to find a suitable one.

2. Dissolution:

  • Place the crude solid in a flask and add a minimal amount of the chosen solvent.

  • Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

3. Crystallization:

  • Allow the hot solution to cool slowly to room temperature. Crystal formation should begin.

  • To maximize crystal yield, you can further cool the flask in an ice bath.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Dry the purified crystals under vacuum.

Data Presentation

The following table summarizes the efficiency of various purification methods for removing common byproducts. The efficiency is often product-dependent and the values below represent typical ranges.

Purification Method Byproduct Type Typical Removal Efficiency (%) Notes
Aqueous Wash (Basic) Dialkylphosphate Salts>95%Highly effective for byproducts from HWE reactions.
Precipitation with ZnCl₂ Triphenylphosphine Oxide80-95%Effective in polar solvents.
Column Chromatography Unreacted Starting Materials, Side Products90-99%Efficiency depends on the separation of spots on TLC.
Recrystallization Various Impurities>98%Requires a crystalline product and a suitable solvent.

Visualizing Workflows

The following diagrams illustrate the decision-making process and workflow for purifying phosphonate esters.

experimental_workflow General Purification Workflow for Phosphonate Esters start Crude Reaction Mixture check_byproducts Identify Major Byproducts (e.g., TLC, NMR) start->check_byproducts is_water_soluble Are byproducts water-soluble? check_byproducts->is_water_soluble extraction Liquid-Liquid Extraction (Aqueous Wash) is_water_soluble->extraction Yes is_tppo Is TPPO a major byproduct? is_water_soluble->is_tppo No extraction->is_tppo precipitation Precipitation (e.g., with ZnCl2) is_tppo->precipitation Yes chromatography Column Chromatography is_tppo->chromatography No precipitation->chromatography is_solid Is the product a solid? chromatography->is_solid recrystallization Recrystallization is_solid->recrystallization Yes final_product Pure Phosphonate Ester is_solid->final_product No recrystallization->final_product hwe_purification Purification Workflow for Horner-Wadsworth-Emmons Reaction start HWE Reaction Mixture (Alkene + Phosphate Salt) quench Quench Reaction (e.g., sat. NH4Cl) start->quench extract Extract with Organic Solvent quench->extract wash_base Wash with Dilute Base (e.g., 5% NaOH) extract->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry concentrate Concentrate under Vacuum dry->concentrate check_purity Check Purity (TLC, NMR) concentrate->check_purity is_pure Is product pure? check_purity->is_pure chromatography Column Chromatography is_pure->chromatography No final_product Pure Alkene Product is_pure->final_product Yes chromatography->final_product

References

Technical Support Center: ω-Bromoalkylphosphonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ω-bromoalkylphosphonates. The content addresses common scalability challenges and offers practical solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing ω-bromoalkylphosphonates, and what are its primary scalability challenges?

A1: The most prevalent method for synthesizing ω-bromoalkylphosphonates is the Michaelis-Arbuzov reaction. This reaction involves the treatment of an α,ω-dibromoalkane with a trialkyl phosphite (B83602), typically triethyl phosphite.[1] While effective at a lab scale, scaling up this synthesis presents several challenges:

  • Di-substitution: A significant side reaction is the formation of the di-phosphonate byproduct, where both bromine atoms of the dibromoalkane react with the phosphite.[1] To minimize this, a large excess of the α,ω-dibromoalkane is often used, which is not economical or sustainable on a larger scale.[1]

  • Reaction with Bromoethane (B45996) Byproduct: The reaction produces bromoethane as a byproduct, which can then react with the triethyl phosphite to form diethyl ethylphosphonate, reducing the yield of the desired product.[2]

  • Purification: The boiling points of the desired ω-bromoalkylphosphonate, unreacted starting materials, and byproducts can be very similar, making purification by fractional distillation difficult and time-consuming, especially at a larger scale.[1]

  • Thermal Stability: The reaction is typically conducted at high temperatures (around 140-160 °C), which can lead to thermal decomposition of the reactants or products, especially during prolonged heating in large-scale reactors.[1][3] Dialkyl alkylphosphonates can decompose via the elimination of an alkene to form a phosphonic acid, a process that can be autocatalytic.[4]

  • Viscous Reagents: Triethyl phosphite and some α,ω-dibromoalkanes can be viscous, posing challenges for accurate and efficient pumping and mixing in large-scale reaction vessels.

Q2: How can the formation of the di-substitution byproduct be minimized when scaling up the synthesis?

A2: Minimizing the di-substitution byproduct is crucial for improving the efficiency and cost-effectiveness of the synthesis. A key strategy is the slow, dropwise addition of the triethyl phosphite to the heated α,ω-dibromoalkane.[1] This maintains a low concentration of the phosphite in the reaction mixture, favoring the mono-substitution reaction. Using an equimolar amount of the reagents is also a more sustainable approach than using a large excess of the dibromoalkane.[1]

Q3: What are the best practices for purifying ω-bromoalkylphosphonates at a larger scale?

A3: Purification remains a significant challenge. Vacuum fractional distillation is the most common method.[2] To improve separation, using a distillation column with a high number of theoretical plates is recommended. Careful control of the vacuum and temperature is essential to prevent thermal decomposition of the product. Another strategy is to remove the volatile bromoethane byproduct during the reaction by connecting the reaction flask to a distillation apparatus.[2] For non-volatile impurities, column chromatography can be used, although this may be less practical for very large quantities.

Q4: What are the safety considerations regarding the thermal stability of ω-bromoalkylphosphonates during synthesis?

A4: Dialkyl phosphonates are generally more thermally stable than dialkyl phosphates.[4] However, at elevated temperatures used in the Michaelis-Arbuzov reaction, they can undergo thermal decomposition. The primary decomposition pathway is often the elimination of an alkene from the ester group to yield a phosphonic acid.[4] This decomposition can be autocatalyzed by the acidic products. When heated to decomposition, these compounds can emit toxic fumes of phosphorus oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.[4] Therefore, it is crucial to have precise temperature control, an inert atmosphere (e.g., nitrogen), and adequate ventilation, especially when working with larger quantities.

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Solution(s)
Low to no yield of the desired ω-bromoalkylphosphonate. 1. Reaction with bromoethane byproduct: The bromoethane formed is reacting with the triethyl phosphite.[2] 2. Di-substitution: The α,ω-dibromoalkane is reacting with two equivalents of triethyl phosphite.[1] 3. Intramolecular cyclization: This is more common with shorter chain dibromoalkanes like 1,4-dibromobutane.[1]1. Remove bromoethane: Perform the reaction with a distillation setup to continuously remove the lower-boiling bromoethane as it forms.[2] 2. Slow addition of phosphite: Add the triethyl phosphite dropwise to the heated dibromoalkane to maintain a low concentration of the phosphite.[1] 3. Optimize reactant ratio: Use an equimolar ratio of reactants to improve process sustainability.[1]
Product is contaminated with a significant amount of diethyl ethylphosphonate. Bromoethane byproduct reacting with triethyl phosphite. [2]Implement continuous removal of bromoethane during the reaction by distillation.[2]
Significant amount of di-phosphonate byproduct is observed. High concentration of triethyl phosphite leading to reaction at both ends of the dibromoalkane.[1]Employ slow, dropwise addition of triethyl phosphite to the dibromoalkane.[1]
Difficulty in separating the product from starting materials by distillation. Similar boiling points of the ω-bromoalkylphosphonate and the corresponding α,ω-dibromoalkane.[1]Use a high-efficiency fractional distillation column. Optimize the reaction to achieve high conversion , minimizing the amount of unreacted starting material.
Reaction mixture is darkening significantly, and yield is low. Thermal decomposition of reactants or products at high temperatures.[4]Ensure precise temperature control and avoid overheating. Minimize reaction time by monitoring the reaction progress (e.g., by GC-MS). Maintain an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Data Presentation

Table 1: Optimization of Diethyl ω-Bromoalkylphosphonate Synthesis via Michaelis-Arbuzov Reaction. [5][6]

Entryα,ω-DibromoalkaneReaction Time (h)Addition of Triethyl PhosphiteYield of Mono-phosphonate (%)Yield of Di-phosphonate (%)
11,4-dibromobutane4All at onceLow (traces)Low (traces)
21,4-dibromobutane3Dropwise (2 h)40Detected
31,5-dibromopentane3Dropwise (2 h)40Not specified
41,6-dibromohexane3Dropwise (2 h)20Detected
51,4-dibromobutane4Not specified70Minimized with slow addition

Conditions: Solvent-free, 140-150°C, equimolar amounts of reactants.[5][6]

Experimental Protocols

Protocol 1: Optimized Synthesis of Diethyl ω-Bromoalkylphosphonate [2]

  • Preparation: Flame-dry all glassware under a nitrogen flow. Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a distillation apparatus to remove the bromoethane byproduct.

  • Reaction Setup: Charge the flask with the α,ω-dibromoalkane (75 mmol).

  • Heating: Heat the α,ω-dibromoalkane to 140 °C.

  • Reagent Addition: Add triethyl phosphite (75 mmol) dropwise to the heated α,ω-dibromoalkane over a period of 2 hours.

  • Reaction: Continue stirring the mixture for an additional hour at 140 °C. Monitor the reaction progress by GC-MS.

  • Purification: After the reaction is complete, isolate the pure diethyl ω-bromoalkylphosphonate by vacuum fractional distillation.

Protocol 2: Hydrolysis of Diethyl ω-Bromoalkylphosphonate to ω-Bromoalkylphosphonic Acid [7]

  • Setup: In a round-bottom flask equipped with a reflux condenser, add the diethyl ω-bromoalkylphosphonate.

  • Acid Addition: Add concentrated hydrochloric acid (37%).

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours.

  • Work-up: After cooling, remove the excess HCl and water by distillation. The final product can be further dried by azeotropic distillation with toluene.

Visualizations

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A α,ω-Dibromoalkane C Heat Dibromoalkane to 140°C A->C B Triethyl Phosphite D Dropwise Addition of Triethyl Phosphite B->D C->D E Stir at 140°C (1 hour) D->E F Monitor by GC-MS E->F G Vacuum Fractional Distillation F->G Reaction Complete H Pure ω-Bromoalkylphosphonate G->H

Caption: Optimized workflow for ω-bromoalkylphosphonate synthesis.

G Main α,ω-Dibromoalkane + Triethyl Phosphite Product ω-Bromoalkylphosphonate (Desired Product) Main->Product Mono-substitution Side1 Di-phosphonate Main->Side1 Di-substitution Byproduct Bromoethane Main->Byproduct Forms Side2 Cyclic Byproduct Product->Side2 Intramolecular Cyclization Side3 Diethyl Ethylphosphonate Byproduct->Side3 Reacts with Triethyl Phosphite

Caption: Major reaction pathways in ω-bromoalkylphosphonate synthesis.

G Start Low Product Yield? Cause1 High Di-phosphonate? Start->Cause1 Yes Cause2 High Diethyl Ethylphosphonate? Start->Cause2 No Cause1->Cause2 No Solution1 Slow Dropwise Addition of Triethyl Phosphite Cause1->Solution1 Yes Cause3 Reaction Darkening? Cause2->Cause3 No Solution2 Remove Bromoethane During Reaction Cause2->Solution2 Yes Solution3 Check and Control Temperature Accurately Cause3->Solution3 Yes

References

Validation & Comparative

Comparative 1H NMR Spectral Analysis of Diethyl 7-bromoheptylphosphonate and its Homologs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the 1H NMR Spectrum of Diethyl 7-bromoheptylphosphonate

In the realm of synthetic chemistry and drug development, the precise characterization of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for elucidating molecular structures. This guide provides a comprehensive analysis of the 1H NMR spectrum of this compound, a valuable intermediate in various organic syntheses. To offer a broader perspective, we present a comparative analysis with its lower and higher homologs, Diethyl 6-bromohexylphosphonate and Diethyl 8-bromooctylphosphonate.

Predicted 1H NMR Spectral Data

Compound Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constants (J) in Hz
This compound a (CH3-CH2-O-P)1.32Triplet6HJ(a,b) = 7.1
b (CH3-CH2-O-P)4.08Quintet (dq)4HJ(b,a) = 7.1, J(b,P) = 7.0
c (P-CH2)1.75Multiplet2H
d, e, f, g (-(CH2)4-)1.35-1.60Multiplet8H
h (-CH2-CH2-Br)1.85Quintet2HJ(h,g) = J(h,i) = 7.5
i (-CH2-Br)3.40Triplet2HJ(i,h) = 6.8
Diethyl 6-bromohexylphosphonate a (CH3-CH2-O-P)1.32Triplet6HJ(a,b) = 7.1
b (CH3-CH2-O-P)4.08Quintet (dq)4HJ(b,a) = 7.1, J(b,P) = 7.0
c (P-CH2)1.75Multiplet2H
d, e, f (-(CH2)3-)1.35-1.60Multiplet6H
g (-CH2-CH2-Br)1.86Quintet2HJ(g,f) = J(g,h) = 7.5
h (-CH2-Br)3.41Triplet2HJ(h,g) = 6.8
Diethyl 8-bromooctylphosphonate a (CH3-CH2-O-P)1.32Triplet6HJ(a,b) = 7.1
b (CH3-CH2-O-P)4.08Quintet (dq)4HJ(b,a) = 7.1, J(b,P) = 7.0
c (P-CH2)1.75Multiplet2H
d, e, f, g, h (-(CH2)5-)1.25-1.60Multiplet10H
i (-CH2-CH2-Br)1.84Quintet2HJ(i,h) = J(i,j) = 7.5
j (-CH2-Br)3.40Triplet2HJ(j,i) = 6.8

Analysis and Interpretation

The 1H NMR spectrum of this compound is characterized by several distinct signals corresponding to the different proton environments within the molecule.

  • Ethyl Groups of the Phosphonate (B1237965) Ester: The two ethyl groups give rise to a triplet at approximately 1.32 ppm, integrating to 6 protons (the methyl groups, 'a'), and a more complex signal, a quintet (or doublet of quartets), around 4.08 ppm for the methylene (B1212753) protons ('b'), integrating to 4 protons. The triplet arises from the coupling of the methyl protons with the adjacent methylene protons. The methylene proton signal is split into a quartet by the adjacent methyl protons and further into a doublet by the phosphorus-31 nucleus.

  • Heptyl Chain Protons:

    • The methylene group directly attached to the bromine atom ('i') is the most deshielded of the alkyl chain protons, appearing as a triplet at approximately 3.40 ppm due to coupling with the adjacent methylene protons ('h').

    • The methylene group alpha to the phosphonate group ('c') is also deshielded and is expected to appear as a multiplet around 1.75 ppm.

    • The methylene group beta to the bromine ('h') appears as a quintet around 1.85 ppm, being coupled to the protons at positions 'g' and 'i'.

    • The remaining methylene groups in the center of the alkyl chain ('d', 'e', 'f', and 'g') are shielded and their signals overlap, resulting in a broad multiplet in the region of 1.35-1.60 ppm.

Comparison with Homologs

The 1H NMR spectra of Diethyl 6-bromohexylphosphonate and Diethyl 8-bromooctylphosphonate are predicted to be very similar to that of the 7-bromoheptyl analog. The primary difference lies in the integration of the central, overlapping methylene proton signals. For the hexyl derivative, this multiplet would integrate to 6 protons, while for the octyl derivative, it would integrate to 10 protons. The chemical shifts of the terminal groups (bromo and phosphonate) are expected to remain largely unchanged.

Experimental Protocol for 1H NMR Spectrum Acquisition

The following is a standard protocol for acquiring a high-resolution 1H NMR spectrum of this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3).
  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Use a 400 MHz (or higher) NMR spectrometer.
  • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl3.
  • Shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
  • Number of Scans: 16 to 64 scans, depending on the sample concentration.
  • Acquisition Time: Approximately 3-4 seconds.
  • Relaxation Delay: 1-2 seconds.
  • Spectral Width: A range of -2 to 12 ppm is typically sufficient.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the resulting spectrum.
  • Perform baseline correction.
  • Integrate the signals.
  • Reference the spectrum to the TMS signal at 0 ppm.

Visualizing Proton Environments

The following diagram, generated using Graphviz, illustrates the distinct proton environments in this compound, correlating them to the expected signals in the 1H NMR spectrum.

G cluster_ethyl1 Ethyl Group 1 cluster_ethyl2 Ethyl Group 2 cluster_heptyl Heptyl Chain a1 a (CH3) b1 b (CH2) a1->b1 O1 O b1->O1 a2 a (CH3) b2 b (CH2) a2->b2 O2 O b2->O2 P P=O c c (CH2) P->c d d (CH2) c->d e e (CH2) d->e f f (CH2) e->f g g (CH2) f->g h h (CH2) g->h i i (CH2) h->i Br Br i->Br O1->P O2->P O3 O

Caption: Proton environments in this compound.

This guide provides a foundational understanding of the 1H NMR spectral characteristics of this compound and its homologs. The presented data and protocols are intended to assist researchers in the efficient and accurate analysis of these and similar compounds.

Interpreting Mass Spectrometry Data for Alkyl Phosphonates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of alkyl phosphonates are critical in various fields, from environmental monitoring and agriculture to the development of novel therapeutics and compliance with the Chemical Weapons Convention. Mass spectrometry (MS) stands as a cornerstone analytical technique for this class of compounds. This guide provides a comparative overview of common mass spectrometric approaches for the analysis of alkyl phosphonates, supported by experimental data and detailed protocols to aid in data interpretation and method development.

Ionization Techniques: A Comparative Overview

The choice of ionization technique significantly influences the resulting mass spectrum and the nature of the information obtained. For alkyl phosphonates, the most prevalent methods are Electron Impact (EI), Chemical Ionization (CI), and Electrospray Ionization (ESI). A comparison of these techniques is summarized below.

Ionization TechniquePrincipleFragmentationCommon ApplicationsAdvantagesDisadvantages
Electron Impact (EI) High-energy electrons bombard the analyte, causing ionization and extensive fragmentation.[1][2]Extensive, provides detailed structural information through characteristic fragment ions.[1][3][4]GC-MS analysis of volatile and thermally stable alkyl phosphonates.[5][6]"Spectrally rich" data is useful for library matching and structure elucidation.[7]The molecular ion may be weak or absent, making molecular weight determination challenging. Not suitable for non-volatile or thermally labile compounds.[1]
Chemical Ionization (CI) A reagent gas is ionized, which in turn ionizes the analyte through proton transfer or adduction, resulting in softer ionization.[2]Less extensive than EI, often preserving the protonated molecule [M+H]⁺ as the base peak.[7]GC-MS analysis, particularly when molecular weight information is crucial. Recommended by the OPCW for certain analyses.[7]Provides clear molecular weight information.[7]Provides less structural information from fragmentation compared to EI.[7]
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions from the analyte in solution.[2]Generally soft, producing prominent [M-H]⁻ ions in negative mode or [M+H]⁺ in positive mode. Fragmentation can be induced in the ion source or through tandem MS (MS/MS).[8][9][10]LC-MS analysis of a wide range of alkyl phosphonates, including polar and non-volatile compounds.[11][12]Suitable for non-volatile and thermally labile compounds. Compatible with liquid chromatography.[11][12]Susceptible to matrix effects. Ionization efficiency can be low for some phosphonates without the use of ion-pairing agents.[12][13]

Fragmentation Patterns in Mass Spectrometry of Alkyl Phosphonates

Understanding the fragmentation pathways of alkyl phosphonates is key to their structural elucidation. The fragmentation is highly dependent on the ionization method used and the structure of the analyte.

Electron Impact (EI) Fragmentation

Under EI conditions, alkyl phosphonates undergo significant fragmentation. Common fragmentation pathways include:

  • α-cleavage: Fission of the C-C bond adjacent to the phosphorus atom.

  • β-cleavage: Cleavage of the bond beta to the phosphorus atom, often involving a hydrogen rearrangement (McLafferty rearrangement).

  • Loss of Alkyl and Alkoxy Groups: Cleavage of the P-O and P-C bonds, leading to the loss of neutral alkyl and alkoxy radicals.

  • Rearrangements: Hydrogen migrations can lead to the formation of characteristic rearrangement ions.[14]

A generalized EI fragmentation pathway for a dialkyl alkylphosphonate is illustrated below.

EI_Fragmentation M [R'-P(O)(OR)₂]⁺· Molecular Ion F1 [R'-P(O)(OR)(OH)]⁺· M->F1 - (R-H) F2 [R'-P(O)(OH)₂]⁺· M->F2 - 2(R-H) F3 [P(O)(OR)₂]⁺ M->F3 - R'· F4 [R'PO₂H]⁺ F1->F4 - R·

Caption: Generalized EI fragmentation of a dialkyl alkylphosphonate.

Electrospray Ionization and Tandem MS (MS/MS)

In ESI, particularly when coupled with tandem mass spectrometry (MS/MS), fragmentation is more controlled. For alkylphosphonic acids, analysis is typically performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is selected and fragmented.

Common fragmentation pathways in negative ion ESI-MS/MS include:

  • Neutral Loss of H₃PO₃ or HPO₂: This is a characteristic fragmentation for phosphonates.[9]

  • Loss of Alkyl Groups: The alkyl chain attached to the phosphorus can be lost.

  • Characteristic Fragment Ions: The formation of small, negatively charged phosphorus-containing ions such as [PO₃]⁻, [H₂PO₃]⁻, and [PO₂]⁻ is common.[9]

The fragmentation of an alkylphosphonic acid in negative ion ESI-MS/MS is depicted below.

ESI_MSMS_Fragmentation Precursor [R-PO(OH)₂ - H]⁻ Precursor Ion NL1 Fragment Ion 1 Precursor->NL1 - Alkene NL2 Fragment Ion 2 Precursor->NL2 - H₂O Fragment1 [PO₃]⁻ Precursor->Fragment1 Fragment2 [H₂PO₃]⁻ Precursor->Fragment2

Caption: ESI-MS/MS fragmentation of an alkylphosphonic acid.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for accurate and reliable analysis. Below are representative protocols for GC-MS and LC-MS/MS analysis of alkyl phosphonates.

GC-MS Analysis of Alkylphosphonic Acids (with Derivatization)

Alkylphosphonic acids are polar and non-volatile, necessitating derivatization prior to GC-MS analysis to convert them into more volatile and thermally stable derivatives.[5][7] Silylation is a common derivatization technique.[5]

1. Sample Preparation and Derivatization:

  • An aqueous sample containing alkylphosphonic acids is evaporated to dryness under a stream of nitrogen.[7]

  • The residue is derivatized with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), in a solvent like acetonitrile (B52724).[7]

  • The reaction mixture is typically heated (e.g., at 60°C for 30 minutes) to ensure complete derivatization.[7]

  • After cooling, the derivatized sample is diluted with a suitable solvent (e.g., dichloromethane) before injection.[7]

2. GC-MS Parameters:

ParameterValueReference
Gas Chromatograph Agilent 7890A or similar[7]
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar[7]
Injection Mode Splitless[7]
Injector Temperature 250°C[7]
Oven Program 40°C (1 min hold), then ramp to 320°C at 20°C/min, hold for 3 min[7]
Carrier Gas Helium[5]
Mass Spectrometer Agilent 5975C or similar[7]
Ionization Mode EI or CI[7]
Ion Source Temperature 230°C (EI), 250°C (CI)[7]
Electron Energy 70 eV (EI), 150 eV (CI)[7]
Mass Range 40-500 u (EI), 80-600 u (CI)[7]

The workflow for GC-MS analysis with derivatization is outlined below.

GCMS_Workflow Sample Aqueous Sample Evaporation Evaporation to Dryness Sample->Evaporation Derivatization Derivatization (e.g., Silylation) Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Ionization (EI or CI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Data Data Interpretation Mass_Analysis->Data

Caption: Workflow for GC-MS analysis of alkylphosphonic acids.

LC-MS/MS Analysis of Alkyl Phosphonates

LC-MS/MS allows for the direct analysis of polar and non-volatile alkyl phosphonates without the need for derivatization.[11][12]

1. Sample Preparation:

  • Aqueous samples may be analyzed directly or after a simple dilution.[11]

  • For complex matrices, solid-phase extraction (SPE) may be employed for sample clean-up and pre-concentration.[15]

  • The use of ion-pairing agents, such as dicationic reagents, in the mobile phase can improve chromatographic retention and ionization efficiency.[11]

2. LC-MS/MS Parameters:

ParameterValueReference
Liquid Chromatograph Agilent 1200 series or similar[11]
Column Reversed-phase C18 or HILIC[11][12]
Mobile Phase Gradient of water and acetonitrile with an additive (e.g., formic acid or an ion-pairing reagent)[8][11]
Flow Rate 0.2 - 0.5 mL/min[11]
Mass Spectrometer Triple quadrupole or ion trap[9][11]
Ionization Mode ESI (Negative or Positive)[8][11]
Spray Voltage 3-5 kV[16]
Capillary Temperature 250-350°C[16]
Collision Gas Argon or Nitrogen[16]
Detection Mode Selected Reaction Monitoring (SRM)[16]

The general workflow for LC-MS/MS analysis is as follows:

LCMSMS_Workflow Sample Aqueous Sample Preparation Sample Preparation (Dilution/SPE) Sample->Preparation LC_Injection LC Injection Preparation->LC_Injection Separation Chromatographic Separation LC_Injection->Separation Ionization ESI Separation->Ionization MS1 MS1: Precursor Ion Selection Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Analysis CID->MS2 Data Data Interpretation MS2->Data

Caption: Workflow for LC-MS/MS analysis of alkyl phosphonates.

Conclusion

The interpretation of mass spectrometry data for alkyl phosphonates requires a thorough understanding of the interplay between the analyte's structure, the chosen ionization technique, and the resulting fragmentation patterns. While GC-MS with EI provides rich structural detail for volatile derivatives, LC-MS/MS with ESI offers a versatile and sensitive approach for the direct analysis of a broader range of alkyl phosphonates. By carefully selecting the analytical method and understanding the principles of ionization and fragmentation, researchers can confidently identify and quantify these important compounds.

References

Purity Assessment of Diethyl 7-bromoheptylphosphonate: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of organophosphorus compounds, ensuring the purity of key intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of Diethyl 7-bromoheptylphosphonate. Experimental data and detailed protocols are presented to facilitate informed decisions on method selection and implementation.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method is proposed here, offering a robust approach to separate the target compound from potential impurities.

Experimental Protocol: Proposed HPLC Method

Objective: To determine the purity of this compound and separate it from potential process-related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample of this compound for analysis

Chromatographic Conditions:

ParameterCondition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (70:30 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 15 minutes

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in the mobile phase.

  • Prepare the analysis sample by dissolving it in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.

Logical Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Reference Standard (1 mg/mL) filter_std Filter Standard (0.45 µm) prep_std->filter_std prep_sample Prepare Analysis Sample (1 mg/mL) filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample inject_std Inject Standard filter_std->inject_std inject_sample Inject Sample filter_sample->inject_sample hplc_system HPLC System (C18 Column, UV Detector) acquire_data Acquire Chromatograms hplc_system->acquire_data set_conditions Set Chromatographic Conditions set_conditions->hplc_system inject_std->hplc_system inject_sample->hplc_system integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity (Area % Method) integrate_peaks->calculate_purity report Generate Report calculate_purity->report

Caption: Workflow for HPLC Purity Assessment.

Comparison with Alternative Methods

While HPLC is a powerful tool, other analytical techniques offer complementary information for a comprehensive purity profile of this compound. The primary alternatives are Gas Chromatography-Mass Spectrometry (GC-MS) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy.

FeatureHPLCGC-MS³¹P-NMR
Principle Separation based on polarity and interaction with stationary phase.Separation based on volatility and boiling point, followed by mass-based detection.Detection and quantification of phosphorus-containing compounds based on their magnetic properties.
Analyte Suitability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be needed for polar analytes.Specific for phosphorus-containing compounds.
Potential Impurities Detected Non-volatile impurities from the Michaelis-Arbuzov reaction (e.g., unreacted 1,7-dibromoheptane).Volatile impurities (e.g., unreacted triethyl phosphite (B83602), ethyl bromide byproduct).[1][2]Phosphorus-containing impurities (e.g., unreacted triethyl phosphite, phosphoric acid, phosphorous acid).[3][4]
Advantages - High resolution and sensitivity.- Wide applicability.- Non-destructive.- High sensitivity and specificity.- Excellent for identifying volatile impurities.[5][6][7]- Provides structural information.- Minimal sample preparation.- Directly quantitative.[8][9]
Limitations - May not be suitable for highly volatile impurities.- Requires reference standards for identification.- Not suitable for non-volatile or thermally unstable compounds.- Potential for sample degradation at high temperatures.- Lower sensitivity compared to chromatographic methods.- Only detects phosphorus-containing species.

In-depth Look at Alternative Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds.[10][11] It is particularly useful for detecting residual starting materials and volatile byproducts from the synthesis of this compound.

Experimental Protocol: GC-MS

  • Column: A low to mid-polarity capillary column (e.g., DB-5ms).

  • Injection: Split/splitless inlet.

  • Carrier Gas: Helium.

  • Oven Temperature Program: A gradient program starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 280 °C) to elute compounds with a wide range of boiling points.

  • Detector: Mass spectrometer operating in electron ionization (EI) mode.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR)

³¹P-NMR is a powerful tool for the specific detection and quantification of phosphorus-containing compounds.[8][12] It provides valuable information about the structure and purity of the target molecule with respect to other phosphorus-containing species.

Experimental Protocol: ³¹P-NMR

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

  • Internal Standard: A phosphorus-containing compound with a chemical shift that does not overlap with the analyte or expected impurities (e.g., triphenyl phosphate).

  • Acquisition: A sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Integration of the signals corresponding to this compound and any phosphorus-containing impurities.

Synthesis and Potential Impurities

The synthesis of this compound is commonly achieved through the Michaelis-Arbuzov reaction.[13][14][15] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. Understanding the reaction mechanism is key to anticipating potential impurities.

Michaelis_Arbuzov reagents Triethyl Phosphite + 1,7-Dibromoheptane intermediate Phosphonium Salt Intermediate reagents->intermediate SN2 Attack product This compound intermediate->product Dealkylation byproduct Ethyl Bromide intermediate->byproduct Dealkylation

Caption: Michaelis-Arbuzov Reaction Pathway.

Potential Impurities:

  • Unreacted Starting Materials: Triethyl phosphite and 1,7-dibromoheptane.

  • Byproducts: Ethyl bromide.

  • Side-reaction Products: Bis(diethylphosphonato)heptane (from reaction at both ends of the dibromoheptane), and other oligomeric species.

  • Degradation Products: Phosphoric acid or phosphorous acid from hydrolysis.

Conclusion

A comprehensive purity assessment of this compound necessitates a multi-faceted analytical approach. While the proposed reverse-phase HPLC method provides a robust and reliable means for routine purity checks, the integration of orthogonal techniques such as GC-MS and ³¹P-NMR is crucial for a complete impurity profile. GC-MS excels at identifying volatile impurities, while ³¹P-NMR offers specific insights into phosphorus-containing contaminants. By employing a combination of these methods, researchers and drug development professionals can ensure the quality and consistency of this important chemical intermediate.

References

A Comparative Guide to Diethyl 7-bromoheptylphosphonate and Shorter Chain Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the design of proteolysis-targeting chimeras (PROTACs) has emerged as a powerful strategy for therapeutic intervention. These heterobifunctional molecules, which recruit a target protein to an E3 ubiquitin ligase for degradation, are critically dependent on the nature of the linker connecting the target-binding and E3 ligase-binding moieties. This guide provides a comprehensive comparison of Diethyl 7-bromoheptylphosphonate, a seven-carbon alkylphosphonate linker, with its shorter-chain counterparts, offering insights into the impact of linker length on PROTAC performance.

The Influence of Linker Length on PROTAC Efficacy

The length of the linker in a PROTAC molecule is a crucial determinant of its efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall physicochemical properties of the degrader.[1][][3] Both linkers that are too short and those that are excessively long can be detrimental to the degradation process. Short linkers may lead to steric hindrance, preventing the productive formation of the ternary complex, while overly long linkers can result in reduced efficiency of ubiquitination.[1][3]

Comparative Performance Data from Model Systems

To illustrate the critical role of linker length, we have summarized publicly available data from studies on PROTACs targeting Estrogen Receptor α (ERα), TANK-binding kinase 1 (TBK1), and Cyclin-dependent kinase 9 (CDK9). It is important to note that the linkers used in these studies are not alkylphosphonates, but the data serves to highlight the general principles of linker length optimization.

Estrogen Receptor α (ERα) Degradation

A systematic investigation into the effect of linker length on the degradation of ERα, a key target in breast cancer, revealed a clear optimal length for maximal efficacy.[1][5][6]

Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16 ~95% ~1
19~70%~5
21~60%>10

Data from studies on ERα-targeting PROTACs with varying atom chain lengths.[1]

TANK-binding kinase 1 (TBK1) Degradation

Research on TBK1-targeting PROTACs has also underscored the importance of linker length, with a specific range being effective for degradation.[1][4]

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21 3 96%
2929276%

Data from a study on TBK1-targeting PROTACs with linkers of varying lengths.[1]

Cyclin-dependent kinase 9 (CDK9) Degradation

Studies on CDK9-targeting PROTACs further confirm the linker length dependency for optimal degradation.

PROTACLinker CompositionDC50 (µM)
PROTAC CDK9 degrader-6Amide-containing chain0.10 (CDK942), 0.14 (CDK955)

Data from a study on a CDK9-targeting PROTAC.[1] While a systematic study with varying linker lengths for this specific PROTAC is not available, other studies have shown DC50 values for CDK9 degraders ranging from 3.5 nM to over 100 nM depending on the linker and warhead combination.[7]

Physicochemical Properties and Cell Permeability

The introduction of a phosphonate (B1237965) group into the linker can influence the physicochemical properties of the PROTAC, potentially affecting its solubility, cell permeability, and metabolic stability.[8] The phosphate (B84403) moiety can increase polarity, which may enhance aqueous solubility but could also hinder passive diffusion across cell membranes.[9][10][11][12][13] The overall effect on cell permeability is complex and depends on the interplay of various factors, including the ability of the molecule to adopt a conformation that shields its polar surface area.[9][10][11][12]

Experimental Protocols

Synthesis of Diethyl ω-Bromoalkylphosphonates

A general and optimized procedure for the synthesis of Diethyl ω-bromoalkylphosphonates involves the Michaelis-Arbuzov reaction between a slight excess of α,ω-dibromoalkane and triethyl phosphite (B83602).[14]

Materials:

  • α,ω-dibromoalkane (e.g., 1,7-dibromoheptane (B124887) for this compound)

  • Triethyl phosphite

  • Anhydrous Toluene (optional, for solvent-based reaction)

Procedure (Solvent-free):

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the α,ω-dibromoalkane.

  • Heat the dibromoalkane to 140-150 °C.

  • Slowly add triethyl phosphite (1 equivalent) dropwise to the heated dibromoalkane over a period of 1-2 hours.

  • After the addition is complete, continue to heat the reaction mixture at 140-150 °C for an additional 1-2 hours, monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product, Diethyl ω-bromoalkylphosphonate, can be purified by vacuum distillation.

This procedure can be adapted for shorter chain linkers by using the corresponding α,ω-dibromoalkane (e.g., 1,3-dibromopropane, 1,4-dibromobutane, 1,5-dibromopentane, 1,6-dibromohexane).[14][15][16][17][18][19]

General Protocol for PROTAC Synthesis via Nucleophilic Substitution

The synthesized Diethyl ω-bromoalkylphosphonate can be incorporated into a PROTAC molecule through nucleophilic substitution reactions. The following is a generalized two-step protocol.

Step 1: Coupling of the linker to the E3 ligase ligand:

  • Dissolve the E3 ligase ligand containing a nucleophilic group (e.g., a primary or secondary amine, or a phenol) in a suitable aprotic solvent (e.g., DMF or DMSO).

  • Add a non-nucleophilic base (e.g., DIPEA or Cs2CO3) to the solution.

  • Add the Diethyl ω-bromoalkylphosphonate (1-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or elevated temperature (e.g., 50-80 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by column chromatography.

Step 2: Coupling of the warhead to the linker-E3 ligase ligand conjugate:

  • The product from Step 1 will have a terminal functional group (e.g., an amine, azide (B81097), or alkyne can be introduced in a separate step if needed) that can be used for coupling to the warhead.

  • For example, if the product from Step 1 has a terminal amine, it can be coupled to a warhead containing a carboxylic acid using standard amide coupling reagents (e.g., HATU, HOBt, EDC).

  • Alternatively, "click chemistry" can be employed if the linker-E3 ligase conjugate and the warhead are functionalized with an azide and an alkyne, respectively.[4]

  • The final PROTAC is then purified by preparative HPLC.

Western Blot for Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein (e.g., MCF-7 for ERα)

  • PROTAC of interest

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and chemiluminescence imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC or DMSO for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare lysates for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal and quantify the band intensities.

  • Normalize the target protein band intensity to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control. The DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) can be determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate a representative signaling pathway and a general experimental workflow for PROTAC evaluation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Target Target Protein (e.g., ERα, TBK1, CDK9) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Proteasome 26S Proteasome Target->Proteasome Recognition & Degradation E3_Ligase->Target Ub Ubiquitin Ub->Target Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_evaluation In Vitro & Cellular Evaluation cluster_data Data Analysis Linker_Synth Linker Synthesis (Varying Lengths) PROTAC_Synth PROTAC Assembly Linker_Synth->PROTAC_Synth Purification Purification & QC (HPLC, NMR, MS) PROTAC_Synth->Purification Binding_Assay Binary & Ternary Binding Assays (SPR, ITC, FP, NanoBRET) Purification->Binding_Assay Permeability_Assay Cell Permeability Assays (PAMPA, Caco-2) Purification->Permeability_Assay Degradation_Assay Protein Degradation Assay (Western Blot, In-Cell Western) Purification->Degradation_Assay SAR_Analysis Structure-Activity Relationship (Linker Length vs. DC50/Dmax) Binding_Assay->SAR_Analysis Permeability_Assay->SAR_Analysis Functional_Assay Cellular Functional Assays (Viability, Apoptosis) Degradation_Assay->Functional_Assay Functional_Assay->SAR_Analysis ER_Alpha_Signaling cluster_outside Extracellular cluster_inside Intracellular Estrogen Estrogen ER_alpha ERα Estrogen->ER_alpha Binds & Activates E3_Ligase E3 Ligase ER_alpha->E3_Ligase Ternary Complex ERE Estrogen Response Element (in DNA) ER_alpha->ERE Binds PROTAC ERα PROTAC PROTAC->ER_alpha Binds PROTAC->E3_Ligase Recruits E3_Ligase->ER_alpha Ubiquitination & Degradation Gene_Expression Target Gene Expression (e.g., for proliferation) ERE->Gene_Expression Regulates

References

A Comparative Guide to Diethyl 6-bromohexylphosphonate and Diethyl 7-bromoheptylphosphonate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of appropriate reagents is paramount to the success of experimental outcomes. This guide provides a detailed comparison of Diethyl 6-bromohexylphosphonate and Diethyl 7-bromoheptylphosphonate, two ω-bromoalkylphosphonates that serve as versatile building blocks and precursors in various synthetic transformations, most notably the Horner-Wadsworth-Emmons (HWE) reaction.

This objective comparison delves into their synthesis, physical and spectroscopic properties, and their potential performance in synthetic applications, supported by available experimental data.

Physicochemical Properties and Synthesis

Both Diethyl 6-bromohexylphosphonate and this compound are colorless oils at room temperature. Their fundamental properties are summarized in the table below. The primary structural difference lies in the length of the alkyl chain, which can influence their physical properties and reactivity.

PropertyDiethyl 6-bromohexylphosphonateThis compound
CAS Number 100462-72-4100462-73-5
Molecular Formula C₁₀H₂₂BrO₃PC₁₁H₂₄BrO₃P
Molecular Weight 301.16 g/mol 315.18 g/mol [1]
Appearance Colorless oilColorless oil
Purity (Typical) ≥95%≥98%[2]
Synthesis Method Michaelis-Arbuzov ReactionMichaelis-Arbuzov Reaction
Reported Yield 40%Not explicitly reported under comparable conditions

The synthesis of these ω-bromoalkylphosphonates is most commonly achieved through the Michaelis-Arbuzov reaction.[3][4] This reaction involves the treatment of a trialkyl phosphite (B83602), typically triethyl phosphite, with a dibromoalkane.

Spectroscopic Data

Characterization of these phosphonates is crucial for confirming their identity and purity. While a comprehensive set of directly comparable spectra is not available from a single source, the following represents typical spectroscopic data.

SpectrumDiethyl 6-bromohexylphosphonateThis compound
¹H NMR Expected signals for ethoxy protons (triplet and quartet), methylene (B1212753) protons adjacent to bromine (triplet), methylene protons adjacent to phosphorus (multiplet), and other methylene protons in the alkyl chain.Expected signals for ethoxy protons (triplet and quartet), methylene protons adjacent to bromine (triplet), methylene protons adjacent to phosphorus (multiplet), and a larger integral for the other methylene protons in the longer alkyl chain.
³¹P NMR A single peak is expected in the phosphonate (B1237965) region of the spectrum.A single peak is expected in the phosphonate region, with a chemical shift very similar to its hexyl counterpart.
Mass Spec (EI, 70 eV): m/z = 221 [M − Br]⁺[5]Not explicitly found.

Performance in the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a key application for these reagents, enabling the stereoselective synthesis of alkenes.[3][6][7] In this reaction, the phosphonate is deprotonated by a base to form a stabilized carbanion, which then reacts with an aldehyde or ketone to yield an alkene, typically with a high preference for the (E)-isomer.[3][6][7]

While no studies directly compare the performance of Diethyl 6-bromohexylphosphonate and this compound in the HWE reaction, some general principles regarding the influence of the alkyl chain can be considered. The primary role of the bromoalkyl chain in this context is often as a tether for subsequent functionalization after the olefination reaction. The difference of one methylene unit in the chain is unlikely to significantly alter the electronic environment of the phosphonate group and, therefore, should have a minimal impact on the reactivity and stereoselectivity of the HWE reaction itself.

However, the physical properties associated with the longer alkyl chain in this compound, such as decreased polarity and potentially different solubility characteristics, might necessitate minor adjustments to reaction conditions, particularly concerning solvent choice and purification methods.

Experimental Protocols

Synthesis of Diethyl ω-bromoalkylphosphonates via the Michaelis-Arbuzov Reaction

This optimized protocol is based on the work of Forchetta et al. (2021) for the synthesis of Diethyl 6-bromohexylphosphonate.[5]

Materials:

  • α,ω-dibromoalkane (e.g., 1,6-dibromohexane (B150918) or 1,7-dibromoheptane)

  • Triethyl phosphite

  • Two-necked round-bottom flask

  • Distillation apparatus

  • Heating mantle with a stirrer

  • Vacuum distillation apparatus

Procedure:

  • Flame-dry all glassware and allow to cool under a nitrogen atmosphere.

  • Assemble a reaction flask with a distillation apparatus to facilitate the removal of the bromoethane (B45996) byproduct.

  • Pre-heat 75 mmol of the α,ω-dibromoalkane to 140°C in the reaction flask.

  • Add 75 mmol of triethyl phosphite dropwise to the heated dibromoalkane over a period of 2 hours.

  • After the addition is complete, continue to stir the reaction mixture for an additional hour at 140°C.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, isolate the pure diethyl ω-bromoalkylphosphonate by vacuum fractional distillation.

General Protocol for the Horner-Wadsworth-Emmons Reaction

This is a general procedure and may require optimization for specific substrates.

Materials:

  • Diethyl ω-bromoalkylphosphonate

  • Aldehyde or ketone

  • Strong base (e.g., Sodium hydride (NaH), Sodium ethoxide (NaOEt), or Potassium tert-butoxide (t-BuOK))

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the diethyl ω-bromoalkylphosphonate and dissolve it in the anhydrous solvent.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add one equivalent of the strong base to the stirred solution and allow the mixture to stir for 30-60 minutes at 0°C to ensure complete formation of the phosphonate carbanion.

  • Add one equivalent of the aldehyde or ketone dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Logical Workflow and Reaction Mechanism

The synthesis and application of these phosphonates follow a logical progression. The Arbuzov reaction is the key step to creating the phosphonate, which is then utilized in the HWE reaction for olefination.

Synthesis_and_Application_Workflow cluster_synthesis Synthesis (Arbuzov Reaction) cluster_application Application (HWE Reaction) Dibromoalkane α,ω-Dibromoalkane (e.g., 1,6-dibromohexane) Arbuzov Heat (140°C) Dibromoalkane->Arbuzov TriethylPhosphite Triethyl Phosphite TriethylPhosphite->Arbuzov Product Diethyl ω-bromoalkylphosphonate Arbuzov->Product Phosphonate Diethyl ω-bromoalkylphosphonate Product->Phosphonate HWE Olefination Phosphonate->HWE Base Base (e.g., NaH) Base->HWE Aldehyde Aldehyde/Ketone Aldehyde->HWE Alkene (E)-Alkene HWE->Alkene

Synthetic workflow for ω-bromoalkylphosphonates.

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism involving the formation of a phosphonate carbanion, nucleophilic attack on the carbonyl, and subsequent elimination to form the alkene.

HWE_Mechanism Phosphonate R'CH₂P(O)(OEt)₂ Carbanion [R'CHP(O)(OEt)₂]⁻ Phosphonate->Carbanion Deprotonation Base Base Intermediate Betaine Intermediate Carbanion->Intermediate Nucleophilic Attack Carbonyl R''CHO Carbonyl->Intermediate Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Cyclization Alkene R'CH=CHR'' ((E)-isomer favored) Oxaphosphetane->Alkene Elimination Phosphate (EtO)₂P(O)O⁻ Oxaphosphetane->Phosphate

Mechanism of the Horner-Wadsworth-Emmons Reaction.

Conclusion

References

A Comparative Guide to PROTAC® Linkers: Moving Beyond Diethyl 7-bromoheptylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the choice of a linker in a Proteolysis Targeting Chimera (PROTAC®) is a critical decision that profoundly influences therapeutic efficacy. While traditional alkylphosphonate linkers like Diethyl 7-bromoheptylphosphonate have served as foundational tools, the expanding landscape of PROTAC design necessitates a deeper understanding of alternative linker strategies. This guide provides an objective comparison of various linker classes, supported by experimental data, to inform the rational design of next-generation protein degraders.

The linker component of a PROTAC, though once considered a passive spacer, is now recognized as a crucial determinant of the molecule's overall performance. It governs the formation and stability of the ternary complex—comprising the target protein, the PROTAC, and an E3 ligase—and dictates critical physicochemical properties such as solubility, cell permeability, and metabolic stability. The careful selection of a linker can be the deciding factor between a moderately active compound and a highly potent and selective therapeutic agent.

The Evolving Landscape of PROTAC Linkers

The most prevalent alternatives to simple alkyl chains are polyethylene (B3416737) glycol (PEG) linkers. However, the field is increasingly embracing more sophisticated designs, including rigid and "clickable" linkers, to fine-tune PROTAC properties for optimal performance.

  • Alkyl Chains: These are the simplest and often the most synthetically accessible linkers. They consist of a hydrocarbon chain of varying length. While their flexibility can be advantageous in allowing the PROTAC to adopt a productive conformation for ternary complex formation, it can also lead to an entropic penalty upon binding and may contribute to poor solubility.[1]

  • Polyethylene Glycol (PEG) Linkers: PEG linkers are widely used to improve the solubility and pharmacokinetic properties of PROTACs.[1] The ether oxygens in the PEG chain can act as hydrogen bond acceptors, enhancing aqueous solubility. The length of the PEG linker is a critical parameter that must be optimized for each target and E3 ligase pair.[2]

  • Rigid Linkers: To reduce the conformational flexibility of the linker and pre-organize the PROTAC for optimal ternary complex formation, rigid motifs such as piperazine, piperidine, and other cycloalkanes are often incorporated.[1] These rigid structures can lead to improved potency and selectivity.

  • "Clickable" Linkers: The use of "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of PROTAC libraries.[3] By incorporating azide (B81097) and alkyne functionalities into the two ends of the linker, researchers can rapidly generate a diverse set of PROTACs with varying linker lengths and compositions for efficient structure-activity relationship (SAR) studies.[3] The resulting triazole ring is also a metabolically stable and rigid component of the linker.[1]

Comparative Performance of PROTAC Linkers

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The following tables summarize representative data from published studies, comparing the performance of PROTACs with different linker architectures against various protein targets.

Target: BRD4 E3 Ligase: Cereblon (CRBN)
Linker Type Linker Length/Composition DC50 (nM) Dmax (%) Reference
PEG4 PEG units< 0.5 µM> 90%[4]
PEG1-2 PEG units> 5 µMNot specified[4]
Alkyl-EthynylOptimized alkyl chain with ethynyl (B1212043) group0.0083 (MV4;11 cells)> 90%[4]
TriazoleVaried PEG units with triazoleUp to 90% degradationNot specified[5]
Target: Bruton's Tyrosine Kinase (BTK) E3 Ligase: Cereblon (CRBN)
Linker Type Linker Length/Composition DC50 (nM) Dmax (%) Reference
PEG≥ 4 PEG units1-40> 85%[4]
RigidPiperazine-basedPotent degradationNot specifiedN/A
Reversible CovalentRigid Linker (PS-RC-1)~10 (in Mino cells for IKZF1/3)Not specified for BTK[6]
Reversible CovalentFlexible PEG Linkers (PS-RC-2,3,4)Less potent than PS-RC-1 for IKZF1/3Not specified for BTK[6]
Target: Murine Double Minute 2 (MDM2) E3 Ligase: Cereblon (CRBN)
Linker Type Linker Length/Composition IC50 (µM) for cell growth inhibition MDM2 Degradation Reference
No LinkerDirect connection0.068 (RS4;11 cells)No degradation[4]
Polyoxyether (POE)POE-30.23 - 0.39 (A549, Huh7, HepG2 cells)Significant degradation (25% remaining)[7][8]

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of novel PROTACs. Below are generalized protocols for key experiments.

Synthesis of PROTAC Linkers

1. Alkyl Linker Synthesis (General Approach):

A common method for synthesizing bifunctional alkyl linkers involves the sequential alkylation of a diol.

  • Step 1: Mono-alkylation. React a diol (e.g., 1,6-hexanediol) with a slight excess of a dihaloalkane (e.g., 1-bromo-6-chlorohexane) under basic conditions to yield a mono-alkylated intermediate with two different terminal halogens.

  • Step 2: Introduction of a protected amine. The more reactive halogen (e.g., bromide) can then be displaced with a protected amine, such as sodium azide followed by reduction, or directly with a protected amine like potassium phthalimide (B116566) followed by deprotection.

  • Step 3: Final functionalization. The remaining halogen can be used for conjugation to the other PROTAC ligand.

2. PEG Linker Synthesis (General Approach):

Commercially available PEG diols of various lengths can be functionalized using standard organic chemistry techniques.

  • Step 1: Mono-tosylation. React a PEG diol with one equivalent of tosyl chloride in the presence of a base to generate a mono-tosylated PEG linker.

  • Step 2: Nucleophilic substitution. The tosyl group can be displaced by a nucleophile, such as an amine-containing ligand for the protein of interest (POI) or E3 ligase.

  • Step 3: Activation of the remaining hydroxyl group. The terminal hydroxyl group can be activated, for example, by conversion to a mesylate or tosylate, for subsequent reaction with the other ligand.

3. "Clickable" Linker Synthesis (CuAAC):

This approach involves the synthesis of two separate fragments, one with a terminal alkyne and the other with a terminal azide, which are then joined in the final step.

  • Step 1: Synthesis of alkyne- and azide-functionalized ligands. Synthesize or modify the POI ligand and the E3 ligase ligand to incorporate a terminal alkyne and a terminal azide, respectively. This can be achieved by reacting an appropriate functional group on the ligand with a small molecule containing the desired alkyne or azide and a reactive handle (e.g., an alkyl halide or a carboxylic acid).

  • Step 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC). In a suitable solvent system (e.g., DMSO/water), combine the alkyne-functionalized ligand, the azide-functionalized ligand, a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate), and a copper-stabilizing ligand (e.g., TBTA). The reaction is typically stirred at room temperature until completion.[3][9][10]

  • Step 3: Purification. The final PROTAC is purified using standard techniques such as flash chromatography or preparative HPLC.

Key Biological Assays

1. Western Blot for Protein Degradation:

This is the gold-standard assay for quantifying the degradation of the target protein.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values from the dose-response curve.[8][11]

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation:

TR-FRET is a powerful tool to measure the formation of the ternary complex in a homogeneous format.[12][13]

  • Reagents: Purified, tagged (e.g., His-tagged and GST-tagged) target protein and E3 ligase, a fluorescently labeled antibody or reagent that binds to one tag (the donor), and another fluorescently labeled antibody or reagent that binds to the other tag (the acceptor).

  • Assay Principle: When the target protein, PROTAC, and E3 ligase form a ternary complex, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal.

  • Procedure: In a microplate, combine the tagged proteins, the donor and acceptor reagents, and a serial dilution of the PROTAC.

  • Measurement: After incubation, measure the TR-FRET signal using a plate reader.

  • Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which maximal ternary complex formation occurs.

3. MTT Assay for Cell Viability:

This assay is used to assess the cytotoxic effects of the PROTAC on cells.

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[14][15][16][17]

Visualizing the Process: Signaling Pathways and Workflows

To better understand the mechanism of action and the experimental process, the following diagrams illustrate the key concepts.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degradation Products Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow cluster_cellular Design_Synthesis 1. PROTAC Design & Synthesis (Varying Linkers) Characterization 2. Chemical Characterization (NMR, LC-MS, Purity) Design_Synthesis->Characterization Biochemical_Assays 3. Biochemical Assays (e.g., TR-FRET for Ternary Complex) Characterization->Biochemical_Assays Cellular_Assays 4. Cellular Assays Biochemical_Assays->Cellular_Assays Degradation_Assay Western Blot for Degradation (DC50, Dmax) Viability_Assay Cell Viability Assay (e.g., MTT for IC50) Data_Analysis 5. Data Analysis & SAR Degradation_Assay->Data_Analysis Viability_Assay->Data_Analysis Lead_Optimization 6. Lead Optimization Data_Analysis->Lead_Optimization

Caption: A typical experimental workflow for the evaluation of PROTACs.

Conclusion

The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's overall performance. While this compound and other simple alkyl linkers have been instrumental in the early stages of targeted protein degradation, the field is increasingly embracing a more diverse chemical toolbox. The rational selection of linker type—be it flexible PEG chains, rigid cyclic structures, or versatile "clickable" moieties—is paramount for optimizing a PROTAC's degradation efficiency, selectivity, and drug-like properties. By leveraging the comparative data and detailed experimental protocols presented in this guide, researchers can make more informed decisions in the design and development of novel and effective protein-degrading therapeutics.

References

A Researcher's Guide to C-P Bond Formation: Validating Phosphonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful synthesis of phosphonates is pivotal for advancing new therapeutics and chemical entities. The cornerstone of this synthesis is the formation of the carbon-phosphorus (C-P) bond. This guide provides a comparative overview of common synthetic methods, presenting experimental data and detailed protocols to aid in the selection and validation of the most suitable approach for your research needs.

Comparing the Titans: Four Key Methods for C-P Bond Formation

The synthesis of phosphonates can be approached through several reliable methods, each with its own set of advantages and ideal applications. Here, we compare four of the most prevalent reactions: the Michaelis-Arbuzov reaction, the Hirao coupling, the Kabachnik-Fields reaction, and the Pudovik reaction.

At a Glance: Performance Comparison

The following table provides an illustrative comparison of typical yields for the synthesis of representative phosphonates using these four methods. It is important to note that yields are highly dependent on the specific substrates, catalysts, and reaction conditions employed.

ReactionTarget Phosphonate (B1237965)Typical Yield (%)Key Features
Michaelis-Arbuzov Diethyl benzylphosphonate85-95%Forms C(sp³)-P bonds; often requires elevated temperatures.[1]
Hirao Coupling Diethyl phenylphosphonate70-90%Forms C(sp²)-P bonds; palladium-catalyzed cross-coupling.[2]
Kabachnik-Fields α-Aminophosphonates80-95%Three-component reaction for α-aminophosphonates.[3][4]
Pudovik Reaction α-Aminophosphonates80-95%Two-component reaction (pre-formed imine) for α-aminophosphonates.[5][6]

Delving Deeper: Reaction Mechanisms and Protocols

A thorough understanding of the reaction mechanisms and access to detailed experimental protocols are essential for successful and reproducible phosphonate synthesis.

The Michaelis-Arbuzov Reaction

This reaction is a cornerstone of organophosphorus chemistry, involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl phosphonate. The reaction typically proceeds via an Sɴ2 mechanism.[7]

Experimental Protocol: Synthesis of Diethyl benzylphosphonate [1]

  • Materials: Benzyl (B1604629) bromide, triethyl phosphite.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents).

    • Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl benzylphosphonate is obtained as a colorless oil.

The Hirao Coupling

The Hirao coupling is a palladium-catalyzed cross-coupling reaction that forms a C(sp²)-P bond between an aryl or vinyl halide and a dialkyl phosphite.[8]

Experimental Protocol: Synthesis of Diethyl Phenylphosphonate [2]

  • Materials: Bromobenzene (B47551), diethyl phosphite, Pd(OAc)₂, 1,1′-bis(diphenylphosphino)ferrocene (dppf), N,N-diisopropylethylamine (DIPEA), acetonitrile (B52724) (anhydrous).

  • Procedure:

    • To a solution of diethyl phosphite (1.2 equivalents) in anhydrous acetonitrile, add bromobenzene (1.0 equivalent), DIPEA (1.3 equivalents), Pd(OAc)₂ (1 mol%), and dppf (1.5 mol%).

    • Heat the reaction mixture at reflux under a nitrogen atmosphere for 24 hours.

    • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield diethyl phenylphosphonate.

The Kabachnik-Fields Reaction

This is a three-component reaction between a carbonyl compound, an amine, and a dialkyl phosphite to form an α-aminophosphonate.[9][10] The reaction can proceed through either an α-hydroxyphosphonate or an imine intermediate.[4]

Experimental Protocol: Synthesis of Diethyl (phenyl(phenylamino)methyl)phosphonate [3]

  • Materials: Benzaldehyde (B42025), aniline (B41778), diethyl phosphite.

  • Procedure:

    • In a round-bottom flask, mix benzaldehyde (1 equivalent), aniline (1 equivalent), and diethyl phosphite (1 equivalent) at room temperature.

    • Stir the mixture under solvent-free and catalyst-free conditions.

    • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

    • The resulting crude product can be purified by recrystallization or column chromatography to afford the desired α-aminophosphonate.

The Pudovik Reaction

Closely related to the Kabachnik-Fields reaction, the Pudovik reaction involves the addition of a dialkyl phosphite to a pre-formed imine to generate an α-aminophosphonate.[5]

Experimental Protocol: Synthesis of Diethyl (phenyl(phenylamino)methyl)phosphonate

  • Materials: N-benzylideneaniline (pre-formed from benzaldehyde and aniline), diethyl phosphite.

  • Procedure:

    • To a solution of N-benzylideneaniline (1 equivalent) in an appropriate solvent (e.g., THF or toluene), add diethyl phosphite (1.1 equivalents).

    • The reaction can be performed with or without a catalyst (e.g., a Lewis acid or a base) and may require heating.

    • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

    • After completion, remove the solvent and purify the product by recrystallization or column chromatography.

Validation of C-P Bond Formation: A Step-by-Step Workflow

Confirming the successful formation of the C-P bond is a critical step in phosphonate synthesis. A systematic validation workflow ensures the identity and purity of the synthesized compound.

G Workflow for Validation of C-P Bond Formation Synthesis Phosphonate Synthesis (e.g., Michaelis-Arbuzov, Hirao, etc.) Purification Work-up and Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (³¹P, ¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS, GC-MS) NMR->MS Structural Confirmation Xray X-ray Crystallography (for crystalline solids) MS->Xray Further Confirmation (if applicable)

Caption: A generalized workflow for the synthesis, purification, and validation of phosphonates.

Spectroscopic and Analytical Techniques for Validation

³¹P NMR is the most direct and informative technique for confirming C-P bond formation.[11][12] The phosphorus-31 nucleus is 100% abundant and has a wide chemical shift range, providing distinct signals for different phosphorus environments.[13]

Key Validation Points:

  • Chemical Shift (δ): Phosphonates typically exhibit characteristic chemical shifts in the range of +15 to +30 ppm (relative to 85% H₃PO₄). The exact shift is influenced by the substituents on the carbon and phosphorus atoms.[8]

  • Coupling Constants (J): The presence of a C-P bond can be unequivocally confirmed by observing the coupling between the phosphorus nucleus and adjacent protons (²JPC) and carbons (¹JPC). One-bond P-C coupling constants are typically in the range of 125-150 Hz.

Experimental Protocol: ³¹P NMR Analysis [14]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified phosphonate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum. This will show a single peak for the phosphonate phosphorus.

    • If further confirmation is needed, acquire a proton-coupled ³¹P NMR spectrum to observe the P-H couplings.

    • A ¹³C NMR spectrum will show the C-P coupling, providing definitive evidence of the C-P bond.

  • Data Interpretation: Analyze the chemical shift and coupling constants to confirm the structure of the phosphonate.

Mass spectrometry is a powerful tool for determining the molecular weight of the synthesized phosphonate and for obtaining structural information through fragmentation patterns.[15][16]

Key Validation Points:

  • Molecular Ion Peak [M+H]⁺ or [M-H]⁻: Observation of the correct molecular ion peak in soft ionization techniques like Electrospray Ionization (ESI) confirms the molecular weight of the product.

  • Fragmentation Pattern: The fragmentation pattern can provide evidence for the C-P bond. Common fragmentation pathways for phosphonates include the loss of alkene fragments from the ester groups and cleavage of the C-P bond.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the purified phosphonate (typically 1-10 µg/mL) in a suitable solvent system (e.g., methanol/water or acetonitrile/water), often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to aid ionization.

  • Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer and acquire the mass spectrum in either positive or negative ion mode.

  • Tandem MS (MS/MS): To confirm the structure, select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.

  • Data Interpretation: Analyze the molecular ion and the fragmentation pattern to confirm the identity of the synthesized phosphonate.

For phosphonates that can be obtained as single crystals, X-ray crystallography provides unambiguous proof of the C-P bond formation by determining the precise three-dimensional arrangement of atoms in the molecule.

Experimental Protocol: Single Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the purified phosphonate suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step.

  • Data Collection: Mount a suitable crystal on the diffractometer and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, which will reveal the atomic coordinates and bond lengths, including the C-P bond.

By carefully selecting the synthetic method and rigorously validating the C-P bond formation using these techniques, researchers can ensure the quality and integrity of their synthesized phosphonates, paving the way for further advancements in their respective fields.

References

Spectroscopic Characterization of Phosphonate Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key spectroscopic techniques for the characterization of phosphonate (B1237965) reaction products. Understanding the nuances of each method is critical for unambiguous structure elucidation, purity assessment, and reaction monitoring in academic and industrial research, particularly within the realm of drug development where phosphonate moieties are of significant interest. This document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of experimental workflows and analytical logic.

Comparison of Spectroscopic Data

The selection of an appropriate spectroscopic technique is paramount for obtaining desired structural information. Below is a comparative summary of data obtained for a series of phosphonate derivatives using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Raman Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful tool for the direct observation of the phosphorus center, providing information on its chemical environment and oxidation state. The chemical shift (δ) is highly sensitive to the substituents on the phosphorus atom.

As an illustrative example, the acidic hydrolysis of a series of dialkyl α-hydroxybenzylphosphonates was monitored by ³¹P NMR spectroscopy. The reaction proceeds through an ester-acid intermediate to the final phosphonic acid product, with distinct chemical shifts for each species.

Table 1: ³¹P NMR Chemical Shifts (δ, ppm) for the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates [1]

Starting Dialkyl Phosphonate (1)δ (ppm)Intermediate Monoester (2)δ (ppm)Final Phosphonic Acid (3)δ (ppm)
Dimethyl α-hydroxybenzylphosphonate25.0Methyl α-hydroxybenzylphosphonic acid20.5α-Hydroxybenzylphosphonic acid17.5
Diethyl α-hydroxybenzylphosphonate22.8Ethyl α-hydroxybenzylphosphonic acid18.2α-Hydroxybenzylphosphonic acid17.5
Di-n-propyl α-hydroxybenzylphosphonate22.9n-Propyl α-hydroxybenzylphosphonic acid18.4α-Hydroxybenzylphosphonic acid17.5
Di-isopropyl α-hydroxybenzylphosphonate21.2Isopropyl α-hydroxybenzylphosphonic acid16.8α-Hydroxybenzylphosphonic acid17.5

Note: Chemical shifts are referenced to an external standard (e.g., 85% H₃PO₄).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying key functional groups within a molecule. For phosphonates, the P=O and P-O-C stretching vibrations are particularly characteristic.

Table 2: Characteristic FTIR Absorption Bands for Phosphonate Esters [2][3]

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Intensity
P=OStretch1290 - 1250Strong
P-O-C (alkyl)Stretch1050 - 1030Strong
P-O-C (aryl)Stretch1240 - 1160Strong
C-H (alkyl)Stretch2980 - 2850Medium to Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. Electron Ionization (EI) is a common technique that induces characteristic fragmentation.

Table 3: Key Mass Spectrometry Fragments (m/z) for Diethyl Phenylphosphonate (EI-MS)

Fragment IonProposed Structurem/z
[M]⁺[C₁₀H₁₅O₃P]⁺214
[M - C₂H₄]⁺[C₈H₁₁O₃P]⁺186
[M - OC₂H₅]⁺[C₈H₁₀O₂P]⁺169
[C₆H₅PO₂H]⁺Phenylphosphonic acid ion158
[C₆H₅]⁺Phenyl cation77
Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique to FTIR. The symmetric vibrations of non-polar bonds often give rise to strong Raman signals. For phosphonates, the P=O stretch is also a prominent feature.

Table 4: Characteristic Raman Shifts for Phosphonate Compounds [4][5]

Functional GroupVibration ModeTypical Raman Shift (cm⁻¹)Intensity
P=OSymmetric Stretch1280 - 1240Strong
P-O (symmetric)Stretch780 - 740Medium
C-PStretch720 - 650Medium
C-H (aliphatic)Stretch2980 - 2850Strong

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.

³¹P NMR Spectroscopy

Objective: To monitor the progress of a phosphonate reaction and identify the phosphorus-containing species.

Instrumentation: Bruker Avance 400 MHz NMR spectrometer or equivalent.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the reaction mixture or purified product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • If required for quantitative analysis, a known amount of an internal standard can be added.

Data Acquisition:

  • Nucleus: ³¹P

  • Decoupling: ¹H decoupling is typically used to simplify the spectrum and improve sensitivity. For observing P-H couplings, a non-decoupled spectrum can be acquired.[6]

  • Reference: An external standard of 85% H₃PO₄ is commonly used and set to 0 ppm.

  • Pulse Sequence: A standard single-pulse experiment is generally sufficient.

  • Relaxation Delay (d1): A delay of 1-5 seconds is typical to allow for full relaxation of the phosphorus nuclei.

  • Number of Scans (ns): Varies from 16 to 1024 depending on the sample concentration.

FTIR Spectroscopy

Objective: To identify the functional groups present in a phosphonate product.

Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a universal attenuated total reflectance (ATR) accessory.

Sample Preparation:

  • Liquids: A small drop of the liquid sample is placed directly onto the ATR crystal.

  • Solids: A small amount of the solid sample is placed onto the ATR crystal and firm pressure is applied using the built-in clamp to ensure good contact.[7][8]

Data Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place the sample on the crystal and record the sample spectrum.

  • The instrument software automatically subtracts the background from the sample spectrum to generate the final absorbance spectrum.

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile phosphonate products and their impurities.

Instrumentation: Agilent 7890B GC system coupled to a 5977A MS detector or equivalent.[9]

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., ethyl acetate, dichloromethane) to a concentration of approximately 1 mg/mL.

  • If necessary, derivatization can be performed to increase the volatility of the analytes.[10]

GC Conditions: [9][11]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

MS Conditions: [9]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40 - 550

Raman Spectroscopy

Objective: To obtain vibrational information complementary to FTIR, particularly for symmetric bonds.

Instrumentation: Renishaw inVia Raman microscope or equivalent.

Sample Preparation:

  • Liquids: A small amount of the liquid is placed in a glass vial or on a microscope slide.

  • Solids: A small amount of the solid powder is placed on a microscope slide.

Data Acquisition: [4][5]

  • Laser Excitation: Typically 532 nm or 785 nm. The choice depends on the sample to avoid fluorescence.

  • Laser Power: Kept low (e.g., 1-5 mW) to avoid sample degradation.

  • Objective: 20x or 50x magnification.

  • Acquisition Time: 10 - 60 seconds.

  • Number of Accumulations: 1 - 5, depending on the signal-to-noise ratio.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a phosphonate reaction product.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_interpretation Data Analysis & Elucidation Reaction Phosphonate Synthesis Purification Purification (e.g., Chromatography) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry (e.g., GC-MS, ESI-MS) Purification->MS Raman Raman Spectroscopy Purification->Raman Data_Analysis Combined Data Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Raman->Data_Analysis Structure_Elucidation Structure Elucidation & Purity Assessment Data_Analysis->Structure_Elucidation

Caption: A generalized workflow for the synthesis, purification, and multi-technique spectroscopic analysis of phosphonate products.

Logic Diagram for Technique Selection

Choosing the right spectroscopic tool depends on the specific information required. The following diagram outlines a decision-making process for selecting the appropriate analytical method.

technique_selection result ³¹P NMR start Information Needed? q1 Phosphorus Environment? start->q1 q1->result Yes q2 Functional Groups? q1->q2 No q3 Molecular Weight & Fragmentation? q2->q3 No result2 FTIR q2->result2 Yes q4 Symmetric Bonds? q3->q4 No result3 Mass Spectrometry q3->result3 Yes result4 Raman Spectroscopy q4->result4 Yes

References

A Comparative Guide to Phosphonate and Carboxylate Isosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the strategic replacement of functional groups, known as isosteric replacement, is a cornerstone of drug design and optimization. Among the various bioisosteres, the phosphonate (B1237965) group has emerged as a significant surrogate for the ubiquitous carboxylate moiety. This guide provides a comprehensive comparison of phosphonate and carboxylate isosteres, offering insights into their physicochemical properties, binding interactions, and pharmacokinetic profiles, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Tale of Two Acids

The decision to substitute a carboxylate with a phosphonate is often driven by the desire to modulate the compound's physicochemical properties, which in turn influences its biological activity and pharmacokinetic fate. The key differences lie in their acidity (pKa) and lipophilicity (logP).

Acidity (pKa):

Phosphonic acids are diprotic, exhibiting two dissociation constants (pKa1 and pKa2), whereas carboxylic acids are monoprotic. The first pKa of a phosphonic acid is significantly lower than that of a comparable carboxylic acid, indicating higher acidity.[1][2][3] This increased acidity can lead to stronger electrostatic interactions with biological targets. However, the second pKa is closer to physiological pH, meaning that phosphonates typically exist as a mixture of monoanionic and dianionic species, which can influence receptor binding and cell permeability.

Lipophilicity (logP):

Generally, phosphonates are more polar and thus less lipophilic than their carboxylate counterparts, resulting in lower logP values.[1][3] This increased hydrophilicity can enhance aqueous solubility but may also hinder passive diffusion across biological membranes.

Table 1: Comparative Physicochemical Properties of Carboxylic Acids and Their Phosphonate Isosteres

Compound PairCarboxylic Acid (pKa)Phosphonic Acid (pKa1)Phosphonic Acid (pKa2)Carboxylic Acid (logP)Phosphonic Acid (logP)Reference
Benzoic Acid / Phenylphosphonic Acid4.191.427.41 (approx.)1.871.15[1]
Acetic Acid / Methylphosphonic Acid4.762.387.74-0.17-0.83[1]
Heterocyclic Example 1~4-5~1-3Not Reported< 2< 2[2][4]
Heterocyclic Example 2~4-5~1-3Not Reported< 2< 2[2][4]

Note: Exact pKa and logP values can vary based on the overall molecular structure and experimental conditions.

Binding Interactions and Biological Activity

The tetrahedral geometry of the phosphonate group, in contrast to the planar geometry of the carboxylate group, can significantly impact how a molecule interacts with its biological target.[5][6] This structural difference can lead to altered binding modes and, consequently, changes in biological activity.

In many instances, the phosphonate group can effectively mimic the interactions of a carboxylate, leading to comparable or even enhanced binding affinity.[3] The ability of the phosphonate to form multiple hydrogen bonds and engage in strong ionic interactions can be advantageous. However, this is not always the case, and the outcome of such a substitution is highly dependent on the specific protein-ligand interaction.[3] A notable example is the conversion of a GABA agonist (baclofen, a carboxylate) into an antagonist (phaclofen, a phosphonate), demonstrating that isosteric replacement can dramatically alter the intrinsic activity of a compound.[3]

Phosphonates are also excellent mimics of phosphates, making them valuable for designing inhibitors of enzymes involved in phosphorylation-dependent signaling pathways, such as kinases and phosphatases.[7][8][9] Their resistance to enzymatic cleavage by phosphatases provides a significant advantage in terms of metabolic stability.[7]

Pharmacokinetic Profile

The introduction of a phosphonate group can have a profound effect on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Absorption and Bioavailability: The increased polarity and charge of phosphonates at physiological pH can limit their passive diffusion across the gastrointestinal tract, potentially leading to lower oral bioavailability.[10] To overcome this, prodrug strategies are often employed, where the phosphonate group is masked with lipophilic moieties that are cleaved in vivo to release the active drug.[11][12][13]

  • Distribution: The hydrophilic nature of phosphonates can influence their distribution within the body. For instance, bisphosphonates, which contain two phosphonate groups, have a high affinity for bone mineral and are used in the treatment of osteoporosis.[9]

  • Metabolism: A key advantage of phosphonates is their enhanced metabolic stability. The carbon-phosphorus (C-P) bond is not susceptible to hydrolysis by common metabolic enzymes, in contrast to the ester-like linkage in phosphates.[7][12]

  • Excretion: Due to their water solubility, phosphonates are often readily excreted by the kidneys.[14]

Experimental Protocols

Below are generalized methodologies for the comparative evaluation of phosphonate and carboxylate isosteres.

Determination of Acid Dissociation Constant (pKa)

Methodology: Potentiometric Titration

  • Sample Preparation: Prepare a solution of the test compound (carboxylate or phosphonate) of known concentration (e.g., 1-10 mM) in a suitable solvent system (e.g., water or a water/co-solvent mixture).

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the titration curve (the point of half-neutralization). For phosphonic acids, two equivalence points will be observed, corresponding to pKa1 and pKa2.

Determination of Lipophilicity (logP)

Methodology: Shake-Flask Method (OECD Guideline 107)

  • System Preparation: Prepare a mutually saturated mixture of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4 for logD determination).

  • Sample Addition: Add a known amount of the test compound to the biphasic system in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a predetermined period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

In Vitro Binding Affinity Assay

Methodology: Competitive Radioligand Binding Assay

  • Reagents:

    • A source of the target receptor (e.g., cell membranes, purified protein).

    • A radiolabeled ligand known to bind to the target with high affinity.

    • The unlabeled test compounds (carboxylate and phosphonate isosteres).

  • Assay Setup: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of the unlabeled test compound.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand (e.g., by rapid filtration through a glass fiber filter).

  • Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase Kinase Receptor->Kinase Activation Ligand Ligand Ligand->Receptor Binding Substrate Substrate Kinase->Substrate Phosphorylation Phosphatase Phosphatase Substrate_P Substrate-P Phosphatase->Substrate_P Substrate_P->Substrate Dephosphorylation Response Response Substrate_P->Response Cellular Response Substrate->Substrate_P

Caption: A simplified signaling pathway illustrating the role of kinases and phosphatases.

Experimental Workflow

Experimental_Workflow start Start: Design of Isosteres synthesis Synthesis of Carboxylate and Phosphonate Analogues start->synthesis physchem Physicochemical Characterization (pKa, logP) synthesis->physchem binding In Vitro Binding Assays (IC50, Ki) synthesis->binding end Comparative Analysis and Lead Optimization physchem->end activity Functional Assays (Agonist/Antagonist Activity) binding->activity adme In Vitro ADME Profiling (Permeability, Stability) activity->adme adme->end

Caption: Workflow for the comparative study of isosteres.

Logical Relationship

Logical_Relationship Isostere Isosteric Replacement (Carboxylate -> Phosphonate) Properties Altered Physicochemical Properties Isostere->Properties Interactions Modified Binding Interactions Isostere->Interactions PK Changed Pharmacokinetics Isostere->PK Outcome Modulated Biological Profile (Potency, Efficacy, ADME) Properties->Outcome Interactions->Outcome PK->Outcome

Caption: Impact of isosteric replacement on drug properties.

References

Efficacy of Phosphonate Linkers: A Comparative Analysis of Alkyl Chain Length

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phosphonate (B1237965) Linker Performance with Supporting Experimental Data.

The strategic incorporation of phosphonate linkers in therapeutic and diagnostic agents is a cornerstone of modern drug design, offering a stable and versatile means of conjugation. A critical parameter in the design of these linkers is the length of the alkyl chain, which can significantly influence the overall efficacy of the conjugate. This guide provides a comparative analysis of phosphonate linkers with varying alkyl chain lengths, supported by experimental data, to inform the rational design of next-generation targeted therapies.

Quantitative Data Summary

The following tables summarize key performance metrics of phosphonate and bisphosphonate linkers with different alkyl chain lengths, extracted from studies on bone-targeting drug delivery and surface modification applications.

Table 1: Influence of Bisphosphonate Linker Length on Bone Uptake of an EP4 Receptor Agonist Prodrug [1][2]

Linker Moiety (Alkyl Chain Length)Conjugate% Injected Dose in Bones (24h post-injection)
Pamidronate (C2)5 (C4) 10.9 ± 0.3
Alendronate (C3)4 (C3) 11.3 ± 0.3
Neridronate (C5)6 (C5) Not Reported

Data derived from in vivo studies in rats.

Table 2: Impact of Amino-Alkylphosphonate Linker Length on Surface Modification and Adsorption Efficiency on TiO₂ [3]

Linker (Alkyl Chain Length)Modification Degree (#/nm²)Pd Adsorption Capacity (µmol/g)
Aminomethylphosphonic acid (C1)0.8 - 1.2~150
3-Aminopropylphosphonic acid (C3)0.5 - 0.9~125
6-Aminohexylphosphonic acid (C6)0.4 - 0.7~100

Data reflects the trend of decreasing modification degree and palladium adsorption with increasing alkyl chain length.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vivo Biodistribution of Bone-Targeting EP4 Agonist Prodrugs[1][2]
  • Animal Model: Male Sprague-Dawley rats.

  • Test Compounds: A series of conjugate prodrugs with varied chain lengths in the bisphosphonate moiety (n=2, 3, and 5) were synthesized. Specifically, conjugates 4 (C3) and 5 (C4) were evaluated for bone uptake.

  • Administration: The conjugates were administered intravenously.

  • Sample Collection: At 24 hours post-administration, the animals were sacrificed, and long bones (femur and tibia) were collected.

  • Quantification: The amount of the conjugate in the bone was determined by measuring the radioactivity of a labeled component of the conjugate. The results were expressed as a percentage of the injected dose.

  • Data Analysis: The percentage of the injected dose in the bones for each conjugate was calculated and compared to evaluate the effect of the bisphosphonate chain length on bone targeting efficiency.

Surface Modification and Palladium Adsorption with Amino-Alkylphosphonic Acids[3]
  • Materials: TiO₂ nanoparticles, aminomethylphosphonic acid (C1), 3-aminopropylphosphonic acid (C3), and 6-aminohexylphosphonic acid (C6).

  • Grafting Procedure: TiO₂ was functionalized with the different amino-alkylphosphonic acids under varying concentrations and temperatures to achieve different modification degrees.

  • Characterization: The modification degree, representing the number of linker molecules per square nanometer of the TiO₂ surface, was determined using spectroscopic techniques such as DRIFT, ³¹P NMR, and XPS, as well as zeta potential measurements.

  • Palladium Adsorption Assay: The functionalized TiO₂ materials were exposed to a palladium solution to assess their adsorption capacity.

  • Quantification: The amount of palladium adsorbed by the modified TiO₂ was measured to determine the adsorption capacity, which is indicative of the accessibility and reactivity of the terminal amino groups of the linkers.

  • Data Analysis: The modification degree and palladium adsorption capacity were correlated with the alkyl chain length of the amino-alkylphosphonic acid to understand the impact of linker length on surface properties and functionality.

Visualizing the Concepts

The following diagrams illustrate the experimental workflow for evaluating bone-targeting efficiency and the logical relationship between linker length and its functional consequences.

G cluster_0 Experimental Workflow: In Vivo Bone Targeting A Synthesis of Bisphosphonate Conjugates (Varying Alkyl Chain Lengths: C2, C3, C5) B Intravenous Administration to Rat Models A->B C Sample Collection at 24h (Long Bones) B->C D Quantification of Bone Uptake (% Injected Dose) C->D E Comparative Analysis of Bone Targeting Efficacy D->E

Caption: Workflow for assessing the in vivo bone targeting efficacy of bisphosphonate conjugates with varying linker lengths.

G cluster_1 Linker Length and Its Functional Impact cluster_input Input Variable cluster_properties Physicochemical Properties cluster_outcome Overall Efficacy LinkerLength Phosphonate Linker Length BindingAffinity Binding Affinity LinkerLength->BindingAffinity Stability Conjugate Stability LinkerLength->Stability DrugRelease Drug Release Kinetics LinkerLength->DrugRelease Efficacy Therapeutic/ Diagnostic Efficacy BindingAffinity->Efficacy Stability->Efficacy DrugRelease->Efficacy

Caption: The interplay between phosphonate linker length and its downstream effects on conjugate efficacy.

Concluding Remarks

The length of the phosphonate linker is a critical design parameter that modulates the biological and physical properties of a conjugate. The presented data from bone-targeting and surface modification studies demonstrates that even subtle changes in the alkyl chain length can lead to significant differences in performance. For bone-targeting bisphosphonate conjugates, a C3 alkyl chain (alendronate-based) showed slightly higher bone accumulation compared to a C2 chain (pamidronate-based). In the context of surface functionalization, shorter alkyl chains in amino-alkylphosphonates resulted in a higher modification degree and greater adsorption capacity. These findings underscore the necessity of empirical evaluation and optimization of linker length for each specific application to achieve the desired therapeutic or diagnostic outcome. Further studies employing a homologous series of phosphonate linkers in various drug delivery systems are warranted to build a more comprehensive understanding of these structure-activity relationships.

References

Confirming the Structure of Novel Phosphonate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel phosphonate (B1237965) derivatives is a critical step in discovery and development. This guide provides a comparative overview of key analytical techniques, presenting experimental data for representative phosphonate compounds and their alternatives. Detailed experimental protocols and a standardized workflow are included to support robust structural elucidation.

Data Presentation: Spectroscopic and Physical Properties

The confirmation of a novel phosphonate's structure relies on a combination of spectroscopic and physical data. Below is a comparison of key data points for several representative phosphonate esters and their corresponding phosphonic acids, alongside a carboxylate analogue for comparative analysis.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound-CH₂-P or -CH₂-C=O-O-CH₂-CH₃-O-CH₂-CH₃Phenyl-H or Aryl-HOther ProtonsSolvent
Diethyl Benzylphosphonate3.14 (d, J=22.0 Hz)4.00-4.15 (m)1.22 (t, J=7.0 Hz)7.23-7.35 (m)CDCl₃
Benzylphosphonic Acid3.1 (d)7.2-7.4 (m)10.7 (s, br, 2H, P-OH)D₂O
Diethyl Ethylphosphonate1.70 (dq, J=18.0, 7.6 Hz)4.05 (m)1.30 (t, J=7.0 Hz)1.05 (dt, J=18.0, 7.6 Hz, P-CH₂-CH₃ )CDCl₃
Triethyl Phosphonoacetate2.97 (d, J=21.2 Hz)4.19 (q, J=7.1 Hz)1.29 (t, J=7.1 Hz)1.36 (t, J=7.1 Hz, Ester -O-CH₂-CH₃ )CDCl₃
Ethyl Phenylacetate (Carboxylate Analogue)3.59 (s)4.14 (q, J=7.1 Hz)1.25 (t, J=7.1 Hz)7.25-7.38 (m)CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound-C H₂-P or -C H₂-C=O-O-C H₂-CH₃-O-CH₂-C H₃Phenyl-CP=O or C=OSolvent
Diethyl Benzylphosphonate33.9 (d, J=138.0 Hz)62.1 (d, J=6.7 Hz)16.4 (d, J=6.0 Hz)130.0 (d, J=6.3 Hz), 128.5 (d, J=3.0 Hz), 126.6 (d, J=3.7 Hz), 132.1 (d, J=9.7 Hz, ipso)CDCl₃
Benzylphosphonic Acid37.1 (d, J=129.5 Hz)131.0 (d, J=5.6 Hz), 129.8 (d, J=2.8 Hz), 127.9 (d, J=4.7 Hz), 133.2 (d, J=8.4 Hz, ipso)D₂O
Triethyl Phosphonoacetate34.6 (d, J=133.5 Hz)62.7 (d, J=6.4 Hz)16.3 (d, J=6.0 Hz)165.9 (d, J=5.9 Hz)CDCl₃
Ethyl Phenylacetate (Carboxylate Analogue)41.560.714.2127.2, 128.6, 129.4, 134.4 (ipso)171.4CDCl₃

Table 3: ³¹P NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundChemical Shift (δ)Solvent
Diethyl Benzylphosphonate26.0 - 28.0CDCl₃
Benzylphosphonic Acid22.0 - 24.0D₂O
Diethyl Ethylphosphonate32.0 - 34.0CDCl₃
Triethyl Phosphonoacetate19.0 - 21.0CDCl₃

Table 4: Mass Spectrometry and Infrared Spectroscopy Data

CompoundKey MS Fragmentation Ions (m/z)Key IR Absorptions (cm⁻¹)
Diethyl Benzylphosphonate228 (M⁺), 200, 172, 144, 91 (tropylium)~1250 (P=O stretch), ~1020-1050 (P-O-C stretch)
Benzylphosphonic Acid172 (M⁺), 91 (tropylium)~2500-3000 (O-H stretch), ~1200 (P=O stretch), ~900-1000 (P-OH)
Triethyl Phosphonoacetate224 (M⁺), 196, 179, 151, 123~1735 (C=O stretch), ~1260 (P=O stretch), ~1025 (P-O-C stretch)
Ethyl Phenylacetate (Carboxylate Analogue)164 (M⁺), 119, 91 (tropylium)~1735 (C=O stretch), ~1150-1250 (C-O stretch)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the phosphonate derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR : Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR : Acquire the carbon NMR spectrum using the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

  • ³¹P NMR : Acquire the phosphorus NMR spectrum. This is often a proton-decoupled experiment. Use an external standard of 85% H₃PO₄ (δ = 0 ppm) for chemical shift referencing.[1]

  • Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method. For volatile and thermally stable phosphonate esters, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. For less volatile or thermally labile compounds like phosphonic acids, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is preferred.

  • Ionization : Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. ESI is a soft ionization technique used in LC-MS that typically yields the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

  • Mass Analysis : Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

  • Data Interpretation : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[2] For solid samples, the KBr pellet method is common, where a small amount of the sample is ground with dry KBr and pressed into a transparent disk.[3] Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for both liquid and solid samples with minimal preparation.[3]

  • Data Acquisition : Place the prepared sample in the FTIR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder or pure KBr is collected and subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, with particular attention to the P=O, P-O-C, and O-H (for phosphonic acids) stretching vibrations.

Single-Crystal X-ray Diffraction
  • Crystal Growth : Grow a single crystal of the phosphonate derivative of suitable size and quality (typically >0.1 mm in all dimensions) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.[4]

  • Data Collection : Mount the crystal on a goniometer and place it in an X-ray diffractometer.[5] An intense beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.[4]

  • Structure Solution and Refinement : The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final atomic coordinates, bond lengths, bond angles, and other structural parameters.[5]

Mandatory Visualization

The following diagrams illustrate the general workflow for confirming the structure of a novel phosphonate derivative and a simplified signaling pathway where a phosphonate-based drug might act as an inhibitor.

G cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_confirmation Structure Confirmation cluster_final Final Confirmation synthesis Synthesis of Novel Phosphonate purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir FTIR Spectroscopy purification->ir data_analysis Comprehensive Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis xray Single-Crystal X-ray Diffraction (Unambiguous Structure) confirmed Structure Confirmed xray->confirmed data_analysis->xray If crystals available data_analysis->confirmed

Workflow for Structure Confirmation

G cluster_pathway Enzyme Inhibition Pathway substrate Substrate enzyme Enzyme (e.g., Protease, Kinase) substrate->enzyme Binds to active site product Product enzyme->product Catalyzes reaction phosphonate Phosphonate Inhibitor inactive_complex Inactive Enzyme-Inhibitor Complex phosphonate->enzyme Binds to active site

References

Safety Operating Guide

Essential Safety and Logistics for Handling Diethyl 7-bromoheptylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for Diethyl 7-bromoheptylphosphonate, a compound requiring careful management due to its potential hazards as an organophosphorus alkyl halide.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[5] Inspect gloves for integrity before each use.[6]Prevents dermal absorption, a primary route of exposure for many organic chemicals.[5] Wearing gloves is a key factor in reducing occupational exposure to organophosphates.[7]
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[8] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[9]Protects against accidental splashes which can cause serious eye damage.[10]
Skin and Body Protection A flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoes.[10] An apron may be required for larger quantities.[5]Provides a barrier against spills and splashes, minimizing skin contact.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[2][11] If engineering controls are insufficient, a NIOSH/MSHA approved respirator may be necessary.[2][3][9]Minimizes the inhalation of potentially harmful vapors or aerosols.[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will minimize risks and ensure experimental integrity.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_setup 2. Prepare Fume Hood prep_ppe->prep_setup prep_gather 3. Assemble Materials prep_setup->prep_gather handle_transfer 4. Transfer Chemical prep_gather->handle_transfer Proceed to handling handle_reaction 5. Perform Reaction handle_transfer->handle_reaction cleanup_decon 6. Decontaminate handle_reaction->cleanup_decon Proceed to cleanup cleanup_waste 7. Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe 8. Doff PPE cleanup_waste->cleanup_ppe cleanup_wash 9. Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Methodology:

  • Preparation:

    • Don PPE: Before entering the laboratory, put on all required personal protective equipment as detailed in Table 1.

    • Prepare Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.[11] Keep the work area clean and uncluttered.[12]

    • Assemble Materials: Gather all necessary equipment and reagents, placing them inside the fume hood to minimize movement in and out of the containment area.[11]

  • Handling:

    • Transfer Chemical: Carefully transfer this compound from its storage container to the reaction vessel within the fume hood. Use appropriate tools like a pipette or syringe to avoid spills.[10] Never pipette by mouth.[13]

    • Perform Reaction: Conduct the experiment, keeping the sash of the fume hood as low as possible.[11] Monitor the reaction for any unexpected changes.

  • Cleanup and Disposal:

    • Decontaminate: Clean all non-disposable equipment that came into contact with the chemical using an appropriate solvent.

    • Segregate Waste: Dispose of all waste materials, including empty containers, contaminated gloves, and pipette tips, in a designated, labeled hazardous waste container.[3][12] Do not pour chemical waste down the sink.[12][13]

    • Doff PPE: Remove personal protective equipment in the correct order to avoid cross-contamination.

    • Wash Hands: Thoroughly wash your hands with soap and water after removing gloves and before leaving the laboratory.[11]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste StreamDisposal Procedure
Unused or Excess Chemical Collect in a clearly labeled, sealed container for hazardous waste. The container should be compatible with the chemical.
Contaminated Labware (disposable) Place in a designated hazardous waste container. This includes items like gloves, pipette tips, and absorbent pads.
Contaminated Labware (reusable) Decontaminate using a suitable solvent in a fume hood. The rinse solvent should be collected as hazardous waste.
Spill Cleanup Materials Absorb spills with an inert material (e.g., sand, vermiculite) and collect in a sealed container for hazardous waste disposal.[1][14]

All chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][3][9]

Emergency Procedures

cluster_spill Spill Response cluster_exposure Exposure Response cluster_fire Fire Response spill Chemical Spill spill_alert Alert Others spill->spill_alert exposure Personal Exposure expo_remove Remove from Area exposure->expo_remove fire Fire fire_alert Alert Others/Activate Alarm fire->fire_alert spill_contain Contain Spill spill_alert->spill_contain spill_clean Clean Up spill_contain->spill_clean spill_dispose Dispose of Waste spill_clean->spill_dispose expo_flush Flush Affected Area expo_remove->expo_flush expo_sds Consult SDS/Seek Medical Attention expo_flush->expo_sds fire_extinguish Use Extinguisher (if safe) fire_alert->fire_extinguish fire_evacuate Evacuate fire_extinguish->fire_evacuate

Caption: Emergency Response Flowchart.

In the event of an emergency, immediately alert personnel in the vicinity. For skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][3] In case of a fire, use a fire extinguisher only if it is safe to do so; otherwise, evacuate the area and activate the fire alarm.[12] All accidents and injuries, no matter how minor, should be reported to the laboratory supervisor.[12]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.